Peonidin 3-rutinoside
Description
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Properties
Molecular Formula |
C28H33ClO15 |
|---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride |
InChI |
InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+;/m0./s1 |
InChI Key |
KDFHRPXMWKFYPK-DCFICEFQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Peonidin 3-rutinoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, that contributes to the vibrant red, purple, and blue pigmentation of numerous fruits and flowers. Beyond its role as a natural colorant, this bioactive compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for peonidin 3-rutinoside, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound consists of an aglycone, peonidin, which is the 3'-O-methylated derivative of cyanidin. This aglycone is attached to a rutinose disaccharide (composed of rhamnose and glucose) at the C3 position through an O-glycosidic bond.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]methyl]oxan-2-yl]oxy]chromenylium | [1] |
| CAS Number | 27539-32-8 | [2][3] |
| Molecular Formula | C28H33O15 (cation) or C28H33ClO15 (chloride salt) | [4][5] |
| Molecular Weight | 609.55 g/mol (cation) or 645.01 g/mol (chloride salt) | [3][5] |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O | [6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | Not readily available in the literature. | |
| Solubility | Water: 0.72 g/L. Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. | |
| logP (Octanol-Water Partition Coefficient) | 0.77 (ALOGPS), -0.61 (ChemAxon) | |
| pKa (Strongest Acidic) | 6.4 (ChemAxon) | |
| UV-Vis Absorption Maximum (λmax) | ~520 nm (in acidic methanol) | |
| Polar Surface Area | 241.36 Ų |
Table 3: Spectroscopic Data of this compound and Related Compounds
| Spectroscopy | Data for this compound or closely related structures |
| UV-Vis | The maximum absorption wavelength (λmax) for this compound is approximately 520 nm in an acidic solution, which is characteristic of the flavylium (B80283) cation form of anthocyanins. |
| Mass Spectrometry | The molecular weight of the cation is approximately 609.18 g/mol (monoisotopic mass). Fragmentation in MS/MS typically involves the loss of the rutinose moiety (308 Da) to yield the peonidin aglycone with an m/z of 301. |
| ¹H NMR | Data for the structurally similar Cyanidin-3-O-rutinoside (in CD3OD, 600 MHz) shows characteristic signals for the aromatic protons of the anthocyanidin core and the sugar protons of the rutinose moiety. The key difference for this compound would be the presence of a methoxy (B1213986) group signal (~3.9-4.0 ppm). |
| ¹³C NMR | Data for Cyanidin-3-O-rutinoside (in CD3OD, 150 MHz) reveals signals for the carbons of the flavonoid skeleton and the two sugar units. For this compound, an additional signal for the methoxy carbon would be expected around 56-57 ppm. |
Chemical Structure of this compound
Caption: Chemical structure of the this compound cation.
Experimental Protocols
Extraction and Isolation from Lonicera caerulea (Haskap Berry)
This protocol is adapted from methodologies for anthocyanin extraction from haskap berries, a rich source of this compound.
Materials and Reagents:
-
Fresh or frozen haskap berries
-
Ethanol (80% in water, acidified with 0.1% HCl)
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol (acidified with 0.1% HCl)
-
Deionized water (acidified with 0.1% HCl)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Homogenize 100 g of haskap berries with 500 mL of acidified 80% ethanol.
-
Extraction: Stir the mixture for 2 hours at room temperature, protected from light.
-
Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 x g for 20 minutes.
-
Concentration: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
Purification (SPE):
-
Condition a C18 SPE cartridge by washing with acidified methanol followed by acidified water.
-
Load the concentrated aqueous extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
-
Final Product: Evaporate the methanol from the eluate to obtain the purified this compound-rich extract.
Experimental Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Analytical Quantification by HPLC-DAD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 5% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the compound. For example: 0-20 min, 10-30% B; 20-30 min, 30-50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 520 nm
-
Quantification: Based on a calibration curve generated with a pure standard of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These effects are believed to be mediated through the modulation of key cellular signaling pathways.
Antioxidant Activity
This compound can directly scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Its antioxidant capacity is attributed to the phenolic hydroxyl groups on the flavonoid B-ring.
Anti-inflammatory Activity
Studies on related anthocyanins suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Putative Signaling Pathways
While direct evidence for this compound is still emerging, research on structurally similar anthocyanins provides strong indications of its potential molecular targets.
PI3K/Akt Signaling Pathway: Studies on cyanidin-3-rutinoside, which differs from this compound by only one methoxy group, have demonstrated its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Activation of this pathway by this compound could have implications for its potential role in metabolic disorders.
Putative PI3K/Akt Signaling Pathway Modulation
Caption: Hypothetical activation of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway: Peonidin 3-glucoside, another closely related anthocyanin, has been shown to inhibit the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation. By modulating this pathway, this compound could potentially influence processes like cell proliferation, differentiation, and apoptosis.
Putative MAPK Signaling Pathway Modulation
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its potential to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, makes it a compelling candidate for further investigation in the context of drug discovery and development for a variety of chronic diseases. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and quantify this compound, facilitating further exploration of its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action of this compound to fully unlock its utility in a clinical setting.
References
- 1. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peonidin (B1209262) 3-rutinoside is an O-methylated anthocyanin responsible for the vibrant magenta and purplish-red hues in numerous flowers, fruits, and vegetables. As a member of the flavonoid class of secondary metabolites, it not only contributes to plant pigmentation but also exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the biosynthetic pathway of Peonidin 3-rutinoside, from its primary metabolic precursors to the final glycosylation steps. It includes detailed enzymatic reactions, quantitative data on enzyme kinetics and metabolite abundance, and robust experimental protocols for the study and quantification of these molecules. This document is intended to serve as a critical resource for researchers engaged in flavonoid biochemistry, metabolic engineering, and natural product-based drug discovery.
The Core Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of the anthocyanidin core, which is subsequently modified through methylation and sequential glycosylation to yield the final product.
Phenylpropanoid and Flavonoid Core Biosynthesis
The initial steps are common to the synthesis of most flavonoids:
-
L-phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).
-
trans-Cinnamic acid is hydroxylated to form 4-coumaric acid by Cinnamate 4-hydroxylase (C4H).
-
4-coumaric acid is activated with coenzyme A to produce 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).
-
Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone .
-
Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone (B1672756) naringenin .
-
Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (DHK) .
Branching Towards Cyanidin (B77932) and Peonidin
From dihydrokaempferol, the pathway branches towards cyanidin- and peonidin-based anthocyanins:
-
Flavonoid 3'-Hydroxylase (F3'H) is a critical enzyme that hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ) .[1][2][3]
-
Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of DHQ to form leucocyanidin (B1674801) .[1][2]
-
Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin .[1][4]
-
O-Methyltransferase (OMT) catalyzes the final step in peonidin aglycone biosynthesis by adding a methyl group to the 3'-hydroxyl group on the B-ring of cyanidin, converting it to peonidin .[1][3]
Final Glycosylation Steps
Aglycones like peonidin are unstable and are rapidly stabilized by glycosylation:
-
UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT) attaches a glucose moiety from UDP-glucose to the 3-hydroxyl position of peonidin, forming the more stable Peonidin 3-O-glucoside .[1][5][6]
-
Anthocyanidin 3-O-glucoside Rhamnosyltransferase (RT) then catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 6"-hydroxyl position of the glucose moiety on Peonidin 3-O-glucoside, yielding the final product, This compound .[7][8]
The sugar donors for these reactions, UDP-glucose and UDP-rhamnose, are synthesized via their own dedicated pathways.[6][9]
Quantitative Data
Enzyme Kinetic Parameters
The efficiency and substrate preference of key enzymes in the pathway are critical for understanding metabolic flux. The following table summarizes known kinetic parameters for enzymes involved in the later stages of peonidin biosynthesis.
| Enzyme | Organism | Substrate | Km (µM) | Vmax / Relative Activity | Reference |
| AOMT (PsAOMT) | Paeonia suffruticosa | Cyanidin 3,5-di-O-glucoside | 29.5 ± 2.1 | 10.32 ± 0.21 (pkat mg⁻¹) | [1] |
| 3GT (Fh3GT2) | Freesia hybrida | Peonidin | 25.1 ± 1.8 | 100% (Relative Activity) | [6] |
| 3GT (Fh3GT2) | Freesia hybrida | Cyanidin | 43.5 ± 3.2 | 43.1% (Relative Activity) | [6] |
| RT | Silene dioica | Cyanidin 3-O-glucoside | 2200 | Not specified | [7] |
| RT | Silene dioica | UDP-L-rhamnose | 90 | Not specified | [7] |
Abundance in Natural Sources
The concentration of this compound and its direct precursors varies significantly across different plant species and cultivars.
| Compound | Natural Source | Concentration | Reference |
| This compound | Sweet Cherry (Prunus avium) | 0.60 - 27.50 mg/100g FW | [9] |
| This compound | European Plum (Prunus domestica) | 4.85 mg/100g FW | [9] |
| This compound | Sour Cherry (Prunus cerasus) | 609.18152 (m/z) | [4] |
| Peonidin-derived anthocyanins | Purple Peony (P. suffruticosa) | 94% of total anthocyanins | [1] |
| Cyanidin-derived anthocyanins | Red Peony (P. tenuifolia) | 76% of total anthocyanins | [1] |
| Peonidin | Raw Cranberries | 42 mg/100g | [10] |
| Cyanidin 3-rutinoside | Michelia crassipes | 1.89 - 10.83 (units not specified) | [11] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Anthocyanins by HPLC
This protocol details a standard method for extracting and quantifying this compound from plant tissue.
1. Materials and Reagents:
-
Lyophilized and powdered plant material
-
Extraction Solvent: Methanol (B129727)/Water/Formic Acid (70:29:1, v/v/v)[9]
-
HPLC Solvents:
-
0.45 µm PTFE syringe filters
-
HPLC system with a PDA/DAD detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 4-5 µm)
2. Extraction Procedure:
-
Weigh approximately 100 mg of lyophilized, powdered plant tissue into a microcentrifuge tube.
-
Add 2 mL of extraction solvent.[12]
-
Vortex vigorously for 5 minutes.
-
Sonciate the mixture in an ultrasonic bath for 20-30 minutes at controlled room temperature.[9][12]
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.[12]
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., Synergy 4 μ Polar-RP 80A).[12]
-
Column Temperature: 40°C.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Gradient Program:
-
0-30 min: 5% to 40% Solvent B
-
30.1-40 min: Hold at 5% Solvent B for re-equilibration[12]
-
-
Quantification: Identify this compound by comparing its retention time and UV-Vis spectrum to a pure standard. Calculate concentration by generating a standard curve with a serial dilution of the pure standard.[9]
Protocol 2: Recombinant Enzyme Expression and Purification
This protocol provides a general workflow for producing flavonoid-modifying enzymes (e.g., OMTs, GTs) for in vitro characterization.
1. Materials and Reagents:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His-tag)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
2. Procedure:
-
Cloning: Subclone the full-length cDNA of the target enzyme into the expression vector. Transform the construct into the E. coli expression strain.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.4-0.6.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate for several hours at a lower temperature (e.g., 16-20°C) to improve protein solubility.[13]
-
-
Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Protein concentration can be determined using a Bradford assay.
Protocol 3: In Vitro Enzyme Assay
This protocol describes a method to determine the activity and substrate specificity of a purified recombinant enzyme.
1. Reaction Mixture (Example for a Glycosyltransferase):
-
50 mM HEPES buffer (pH 8.0)[6]
-
10 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose)[6]
-
100 µM flavonoid substrate (e.g., Cyanidin, Peonidin, Peonidin 3-O-glucoside)[6]
-
1-5 µg of purified recombinant enzyme
-
Total reaction volume: 50-200 µL
2. Procedure:
-
Combine the buffer, UDP-sugar, and substrate in a microcentrifuge tube and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate for a defined period (e.g., 5-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of acidified methanol (e.g., 5% HCl in methanol).[6]
-
Centrifuge to pellet the denatured enzyme.
-
Analyze the supernatant by HPLC (using the method in Protocol 4.1) to identify and quantify the reaction product.
3. Kinetic Analysis:
-
To determine Km and Vmax values, perform the assay with a fixed, saturating concentration of one substrate (e.g., UDP-sugar) while varying the concentration of the other substrate (e.g., flavonoid) over a wide range (e.g., 5-200 µM).[1]
-
Quantify the product formation at each substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations of Experimental Workflows
References
- 1. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Flavonoid and Proanthocyanidin Profile of Hungarian Sour Cherry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and recombinant production of a flavonoid glucosyltransferase with broad substrate specificity from <i>Vaccinium corymbosum</i> - ProQuest [proquest.com]
- 6. Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. benchchem.com [benchchem.com]
- 10. Peonidin - Wikipedia [en.wikipedia.org]
- 11. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.2. Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]
- 13. A Muti-Substrate Flavonol O-glucosyltransferases from Safflower - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Peonidin 3-rutinoside: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of the spectroscopic properties of Peonidin 3-rutinoside, a naturally occurring anthocyanin with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |
| Aglycone (Peonidin) | ||
| 2 | 164.1 | |
| 3 | 145.5 | |
| 4 | 135.2 | 8.86 (s, 1H) |
| 5 | 157.4 | |
| 6 | 94.9 | 6.59 (s, 1H) |
| 7 | 164.2 | |
| 8 | 113.0 | 6.84 (s, 1H) |
| 9 | 159.1 | |
| 10 | 103.2 | |
| 1' | 120.0 | |
| 2' | 112.7 | 7.93 (d, J=1.8 Hz, 1H) |
| 3' | 147.5 | |
| 4' | 149.8 | |
| 5' | 113.7 | 7.73 (d, J=1.2 Hz, 1H) |
| 6' | 119.9 | |
| 3'-OCH₃ | 57.2 | 3.95 (s, 3H) |
| Rutinoside Moiety | ||
| Glucose | ||
| 1'' | 101.5 | 5.22 (d, J=6.6 Hz, 1H) |
| 2'' | 75.8 | 3.96-3.99 (m, 1H) |
| 3'' | 78.6 | 3.90 (s, 1H) |
| 4'' | 70.8 | 3.75-3.76 (m, 1H) |
| 5'' | 77.9 | 3.69-3.71 (m, 1H) |
| 6'' | 62.2 | 3.96-3.99 (m, 2H) |
| Rhamnose | ||
| 1''' | 106.1 | |
| 2''' | 70.6 | |
| 3''' | 77.7 | |
| 4''' | 82.5 | |
| 5''' | 67.0 | |
| 6''' | 17.5 |
Note: The presented data is a compilation from various sources and may require further experimental verification for complete and unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed for the analysis of anthocyanins.
Table 2: ESI-MS/MS Data for this compound
| Parameter | Value |
| Ionization Mode | Positive |
| Precursor Ion [M]⁺ (m/z) | 609.2 |
| Major Fragment Ion (m/z) | 301.1 |
| Fragmentation Pathway | Loss of the rutinoside moiety |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of the electronic transitions within a molecule. For anthocyanins, the maximum absorption in the visible range is responsible for their color.
Table 3: UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| Solvent | Acidified Methanol (B129727) |
| Maximum Absorption Wavelength (λmax) | ~520 nm |
Experimental Protocols
Detailed methodologies are crucial for the reproducible extraction, purification, and analysis of this compound.
Extraction and Purification
A general workflow for the extraction and purification of this compound from plant material is outlined below.
Caption: General workflow for the extraction and purification of this compound.
Protocol:
-
Sample Preparation: Fresh or frozen plant material is lyophilized and ground to a fine powder.
-
Extraction: The powdered material is extracted with a solution of acidified methanol (e.g., methanol:water:formic acid, 70:29:1 v/v/v) at a solid-to-liquid ratio of 1:10 (w/v) with agitation in the dark for 2-4 hours.[1]
-
Filtration and Concentration: The extract is filtered or centrifuged to remove solid debris. The supernatant is then concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.[1]
-
Purification: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and the cartridge is washed with acidified water to remove polar impurities. The anthocyanin fraction, including this compound, is then eluted with acidified methanol.[1]
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is used.
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically methanol-d₄ (CD₃OD).
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for the complete assignment of proton and carbon signals.
Mass Spectrometry
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.[1]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: A gradient elution is typically used with two solvents: Solvent A (e.g., 5% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).[1]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive ion mode is preferred for anthocyanins.[1]
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification, monitoring the transition from the precursor ion (m/z 609.2) to the product ion (m/z 301.1).[1]
UV-Vis Spectroscopy
Instrumentation: A standard UV-Vis spectrophotometer.
Sample Preparation: The purified this compound is dissolved in an appropriate solvent, such as acidified methanol, to a known concentration.
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm to determine the maximum absorption wavelength (λmax). For quantification, absorbance is typically measured at the λmax around 520 nm.[1]
Biological Signaling Pathway
Research suggests that anthocyanins, including compounds structurally similar to this compound, can modulate key cellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for regulating cell growth, proliferation, and survival.[1]
Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.
The diagram illustrates the potential mechanism by which this compound may exert its biological effects through the activation of the PI3K/Akt signaling cascade, leading to the regulation of various cellular processes. Further research is needed to fully elucidate the specific molecular interactions.
References
Peonidin 3-rutinoside: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin. The document covers its fundamental chemical properties, natural abundance, detailed experimental protocols for its analysis, and current understanding of its biological activities and associated signaling pathways.
Core Chemical and Physical Data
Peonidin 3-rutinoside is a water-soluble pigment belonging to the flavonoid family, responsible for the vibrant red and purple hues in numerous plants. Structurally, it comprises a peonidin aglycone linked to a rutinoside sugar moiety.
| Identifier | Value | Reference |
| Chemical Name | Peonidin 3-O-rutinoside | [1] |
| Synonyms | LMPK12010237 | [2] |
| CAS Number | 27539-32-8 (Chloride form) | [3][4][5] |
| Molecular Formula | C₂₈H₃₃O₁₅ (Cation) | [1] |
| C₂₈H₃₃ClO₁₅ (Chloride salt) | [4][6] | |
| Molecular Weight | 609.55 g/mol (Cation) | [1][7] |
| 645.01 g/mol (Chloride salt) | [4][6] | |
| Polyphenol Class | Flavonoids | [1] |
| Polyphenol Sub-class | Anthocyanins | [1] |
Natural Occurrence and Abundance
This compound is distributed across a variety of fruits, with notable concentrations in berries and stone fruits. Its abundance is subject to variations based on cultivar, environmental conditions, and ripeness at harvest.[1] Recently, colored potato varieties, particularly purple-fleshed Solanum tuberosum L., have been identified as a novel and significant source.
| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) | Reference |
| European Plum | Prunus domestica | 4.85 | [1] |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 | [1] |
| Strawberry | Fragaria × ananassa | 7.6 | [1] |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 | [1] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 | [1] |
| Purple Potato | Solanum tuberosum L. | Yields depend on cultivar and extraction efficiency | [3] |
Biological Activity and Signaling Pathways
Emerging research highlights the therapeutic potential of this compound, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][3] While direct studies on this compound are ongoing, research on structurally similar anthocyanins provides significant insights into its mechanisms of action.
Signaling Pathway Modulation:
-
PI3K/Akt Pathway: Like other flavonoids, this compound is hypothesized to modulate the PI3K/Akt signaling pathway, which is integral to regulating cell growth, proliferation, and survival.[1][3] Its influence on this pathway may involve affecting the activity of PI3K and the subsequent phosphorylation of Akt, which in turn regulates downstream proteins involved in apoptosis and cell cycle progression.[3]
-
MAPK Pathway: this compound is believed to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This may involve influencing upstream kinases, thereby affecting the activation of key inflammatory mediators like JNK and p38.[3] Studies on the related compound, peonidin 3-glucoside, have shown it can inhibit lung cancer metastasis by attenuating the phosphorylation of ERK1/2, a member of the MAPK family.[5]
-
CaMKII Pathway: Research on delphinidin (B77816) 3-rutinoside, an anthocyanin with a similar structure, has shown it can stimulate glucagon-like peptide-1 (GLP-1) secretion through the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway in murine gut cells.[1] This suggests a potential mechanism for this compound in metabolic regulation.
Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.[1][3]
Caption: Postulated influence of this compound on the MAPK signaling pathway.[3][5]
Experimental Protocols
The following section details standardized methodologies for the extraction, quantification, and biological assessment of this compound.
4.1. Extraction and Purification from Plant Material
This protocol outlines a general procedure for isolating this compound from plant sources, such as purple potatoes or berries.[1][3]
-
Materials and Reagents:
-
Lyophilized and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Formic acid or Hydrochloric acid
-
Deionized water
-
Solid-Phase Extraction (SPE) C18 cartridges
-
-
Procedure:
-
Extraction: Macerate the powdered plant material in an acidified methanol/water solution (e.g., 80:20 v/v methanol:water with 0.1% HCl). Sonication can be used to enhance extraction efficiency.
-
Clarification: Centrifuge the mixture to pellet solid debris. Collect the supernatant.
-
Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator.
-
SPE Purification:
-
Condition a C18 SPE cartridge with methanol, followed by acidified water.
-
Load the aqueous crude extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other highly polar impurities.
-
Elute the anthocyanin fraction, including this compound, with acidified methanol.
-
-
Final Preparation: Evaporate the solvent to yield a purified anthocyanin extract, which can be used for analysis or further purification by preparative HPLC.
-
Caption: General workflow for this compound analysis from natural sources.[1]
4.2. Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the accurate quantification of this compound.[1]
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using two solvents is typical.
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: The DAD should be set to monitor at approximately 520 nm, the maximum absorption wavelength for anthocyanins.
-
Quantification: Generate a calibration curve using a certified standard of this compound at multiple concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.
-
4.3. In Vitro Antioxidant Capacity Assays
The antioxidant potential of this compound can be evaluated using several common assays. Data for the closely related Peonidin 3-glucoside is often used as a reference.
| Assay | Compound | Result | Unit | Reference |
| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol | [2] |
| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol | [2] |
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of the this compound sample to the wells of a 96-well microplate.
-
Add the DPPH solution to each well and incubate in the dark.
-
Measure the decrease in absorbance at approximately 517 nm. A lower absorbance indicates higher radical scavenging activity.[4]
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer. Warm the reagent to 37°C.
-
Add 20 µL of the sample or standard (Trolox) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm. The increase in absorbance correlates with the reducing power of the sample.[2]
-
Conclusion
This compound stands out as a bioactive compound with considerable potential for applications in the pharmaceutical and nutraceutical sectors. Its well-documented antioxidant and anti-inflammatory properties, coupled with its modulatory effects on key cellular signaling pathways like PI3K/Akt and MAPK, underscore its therapeutic promise. The identification of abundant natural sources and the establishment of robust analytical protocols are critical for advancing research and development. Future investigations should focus on further elucidating the specific molecular targets of this compound and validating its efficacy in preclinical and clinical models to fully harness its health benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Biological Activity of Peonidin 3-rutinoside: A Technical Guide for Researchers
An in-depth exploration of the antioxidant, anti-inflammatory, and anti-cancer properties of Peonidin 3-rutinoside, including its mechanisms of action and relevant experimental protocols.
This compound is a naturally occurring anthocyanin, a class of flavonoids that impart vibrant red, purple, and blue colors to many plants.[1] Beyond its role as a pigment, this compound has garnered significant scientific interest for its potential therapeutic applications, driven by its potent antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C34H43O20+ | [4] |
| Molecular Weight | 771.7 g/mol | [4] |
| Appearance | Red, purple, or blue water-soluble pigment | [5][6] |
| Stability | Most stable in acidic conditions (pH < 3) | [6] |
Natural Sources and Abundance
This compound is found in a variety of fruits and vegetables. The concentration can vary significantly based on the cultivar, growing conditions, and ripeness at harvest.[7]
| Natural Source | Genus/Species | Abundance (mg/100g FW) | Reference(s) |
| European Plum | Prunus domestica | 4.85 | [7] |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 | [7] |
| Strawberry | Fragaria × ananassa | 7.6 | [7] |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 | [7] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 | [7] |
| Purple Potato | Solanum tuberosum L. | Present, but not always quantified | [1][8] |
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through various mechanisms, primarily centered around its antioxidant and anti-inflammatory properties. These actions are often attributed to its ability to modulate key cellular signaling pathways.[2]
Antioxidant Activity
The potent antioxidant properties of this compound stem from its molecular structure, which allows it to effectively neutralize reactive oxygen species (ROS).[5] This activity is crucial in mitigating oxidative stress, a key factor in the pathophysiology of numerous chronic diseases.[5] The antioxidant effects of this compound are not limited to direct radical scavenging; it also modulates intracellular signaling pathways like the Nrf2-ARE pathway to upregulate the expression of antioxidant enzymes.[5]
While specific quantitative data for this compound is limited, data for the closely related Peonidin 3-glucoside provides a valuable reference.
Antioxidant Capacity of Peonidin 3-glucoside
| Assay | Compound | Result | Unit | Reference |
| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol | [5] |
| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol | [5] |
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties.[2] It is believed to exert these effects by modulating inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[1][2] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.[9][10]
Anti-cancer Properties
Emerging research suggests that this compound and related anthocyanins possess anti-cancer properties.[3][11] These effects are attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor cell invasion and metastasis.[3][11][12] The modulation of signaling pathways such as PI3K/Akt and MAPK is implicated in these anti-cancer activities.[1][3] For instance, the related compound Peonidin 3-glucoside has been shown to inhibit lung cancer metastasis by downregulating the MAPK pathway.[3][12]
Modulation of Cellular Signaling Pathways
The biological activities of this compound are intricately linked to its ability to modulate key cellular signaling pathways.
Nrf2-ARE Signaling Pathway
Anthocyanins like this compound can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[5] This pathway is a critical regulator of the cellular antioxidant response.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in diseases like cancer.[1] this compound may modulate this pathway, affecting downstream processes.[1][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation.[1] this compound is thought to exert anti-inflammatory and pro-apoptotic effects by modulating this pathway.[1][3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[2] this compound can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[2]
Experimental Protocols
Extraction and Purification of this compound
A multi-step process is required to isolate this compound from plant material.[1]
1. Plant Material Preparation:
-
Fresh plant material (e.g., purple potato tubers) is washed, peeled, and then freeze-dried.[1]
-
The lyophilized material is milled into a fine powder.[1]
2. Extraction:
-
The powdered material is subjected to solvent extraction using an acidified solvent like methanol or ethanol (B145695) to stabilize the anthocyanins.[7]
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.[1]
3. Purification:
-
Solid-Phase Extraction (SPE): The crude extract is redissolved and loaded onto a C18 SPE cartridge. The cartridge is washed to remove impurities, and the anthocyanin fraction is eluted with acidified methanol.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high purity, the concentrated fraction from SPE is further purified using preparative HPLC with a C18 reverse-phase column and a gradient elution system.[1]
4. Identification and Analysis:
-
HPLC-Diode Array Detection (DAD): Confirms the retention time and UV-Vis spectrum.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern for unambiguous identification.[1][7]
In Vitro Antioxidant Capacity Assays
Several assays can be used to determine the antioxidant capacity of this compound.[5]
1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[5]
-
Procedure:
2. FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Principle: Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[5]
-
Procedure:
In Vivo Anti-inflammatory Efficacy Protocol: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the anti-inflammatory effects of compounds.[2]
1. Animals: Male Wistar rats (180-220 g) are typically used.[2] 2. Dosing: this compound is administered orally (e.g., 50 and 100 mg/kg body weight) one hour before carrageenan injection.[2] 3. Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[2] 4. Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2] 5. Sample Collection: At the end of the experiment, blood and inflamed paw tissue are collected for further analysis (e.g., cytokine levels, histological examination).[2]
Conclusion
This compound is a promising bioactive compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antioxidant, anti-inflammatory, and anti-cancer properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for drug development and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-5-glucoside | C34H43O20+ | CID 44256846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anthocyanins and their role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Mechanism of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble flavonoids that impart red, purple, and blue pigmentation to many fruits and vegetables.[1][2][3] Beyond its role as a natural colorant, this compound has attracted significant scientific interest for its potent antioxidant properties and potential therapeutic applications in mitigating oxidative stress-related diseases.[1][2][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathophysiology of numerous chronic and degenerative conditions.[1] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support advanced research and development.
Core Antioxidant Mechanisms
The antioxidant activity of this compound is multifaceted, involving both direct interaction with free radicals and indirect modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging Activity
The molecular structure of this compound, like other anthocyanins, is central to its ability to directly neutralize reactive oxygen species.[1] Its phenolic structure possesses hydroxyl groups that can readily donate hydrogen atoms or electrons to stabilize free radicals, thereby terminating damaging chain reactions.[1][5] This direct scavenging capacity has been quantified using various in vitro assays.
Indirect Cellular Antioxidant Effects: Modulation of the Keap1-Nrf2 Signaling Pathway
Beyond direct scavenging, this compound exerts powerful indirect antioxidant effects by modulating key intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.[1][4] This pathway is a master regulator of the cellular antioxidant response.[6][7]
Under normal, homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held inactive in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[5][8][9]
Upon exposure to oxidative stress or electrophilic compounds like this compound, cysteine residues within Keap1 are modified, causing a conformational change that leads to the dissociation of Nrf2.[9] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[6][8] This binding initiates the transcription of a suite of Phase II antioxidant and detoxification enzymes, including:
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[10][11]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[10][11]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[10]
-
Heme Oxygenase-1 (HO-1): An enzyme with both antioxidant and anti-inflammatory functions.[12][13]
By upregulating these endogenous defenses, this compound enhances the cell's intrinsic capacity to combat oxidative insults.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dietary regulation of Keap1/Nrf2/ARE pathway: focus on plant-derived compounds and trace minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. msjonline.org [msjonline.org]
- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Peonidin 3-rutinoside: A Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red and purple pigments in various fruits and vegetables, including blackcurrants, sweet cherries, and plums.[1][2] Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties.[2][3] Chronic inflammation is a key pathological factor in numerous diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[4] This guide provides an in-depth technical overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data, providing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Modulation of Key Inflammatory Pathways
The anti-inflammatory effects of this compound and its related anthocyanins are attributed to their ability to modulate critical intracellular signaling pathways and reduce the production of pro-inflammatory mediators.[5] The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[7][8] This translocation initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]
Studies on related anthocyanins suggest that this compound likely exerts its anti-inflammatory effect by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB/p65 and suppressing the expression of downstream inflammatory targets.[7][8][11]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes kinases like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another crucial cascade in the inflammatory response.[12] Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which also regulate the expression of inflammatory genes.[13] Peonidin glycosides have been shown to attenuate the phosphorylation of ERK1/2 and p38, thereby inhibiting downstream inflammatory processes.[7][13] This suggests this compound may suppress inflammation by blocking MAPK-mediated signaling.[1][11]
Caption: Modulation of the MAPK signaling pathway by this compound.
Quantitative Data on Anti-inflammatory Activity
While research specifically quantifying the anti-inflammatory effects of this compound is emerging, studies on closely related compounds like Peonidin 3-glucoside (P3G) and the aglycone Peonidin provide strong indicative evidence. The data is summarized below.
Table 1: In Vitro Anti-inflammatory Effects of Peonidin and its Glycosides
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration | Result |
| Peonidin-3-O-glucoside (P3G) | THP-1 Macrophages | SARS-CoV-2 Spike Protein | IL-6, IL-1β, IL-18 (mRNA) | 1.25–10 µg/mL | Significant, dose-dependent suppression.[14] |
| Peonidin-3-O-glucoside (P3G) | THP-1 Macrophages | SARS-CoV-2 Spike Protein | IL-6, IL-1β, IL-18 (protein) | 1.25–10 µg/mL | Significant, dose-dependent inhibition.[14] |
| Peonidin-3-O-glucoside (P3G) | AML-12 hepatocytes | Free Fatty Acids (FFA) | IL-6, TNF-α, IL-1β | 100-300 µM | Significant, dose-dependent reduction.[15] |
| Peonidin-3-O-glucoside (P3G) | AML-12 hepatocytes | Free Fatty Acids (FFA) | NF-κB activation | 100-300 µM | Significant, dose-dependent reduction.[15][16] |
| Peonidin (aglycone) & Malvidin (B83408) | Primary human adipocytes | Lipopolysaccharide (LPS) | IL-6, IL-1β, IL-8, TNF-α, COX-2 (mRNA) | Combination | Significant decrease in expression.[9] |
| Cyanidin-3-rutinoside* | HL-60 cells | - | Apoptosis | Not specified | Induced apoptosis via p38 MAPK and JNK activation.[17] |
*Note: Cyanidin-3-rutinoside is structurally similar to this compound and its effects on MAPK pathways are considered relevant.
Table 2: In Vivo Anti-inflammatory Effects of Peonidin and Related Compounds
| Compound | Animal Model | Dose | Route | Measured Parameter | Result |
| This compound | Carrageenan-induced paw edema in rats (Proposed) | 50-100 mg/kg | Oral gavage | Paw volume | Expected reduction in edema.[5] |
| Peonidin 3-glucoside | Lewis Lung Carcinoma metastasis in mice | Not specified | Not specified | Lung metastasis | Significant inhibition (P < 0.001).[13] |
| Cyanidin-3-O-glucoside* | LPS-induced acute respiratory distress in mice | 1h before LPS | Pretreatment | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALF | Significant inhibition.[11] |
*Note: Cyanidin-3-O-glucoside is a closely related anthocyanin often studied for its potent anti-inflammatory effects in vivo.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key in vitro and in vivo assays used to assess the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Inhibition of Inflammatory Mediators in Macrophages
This protocol details the procedure for measuring the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect culture supernatants and centrifuge to remove debris.
-
Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm to ensure the observed inhibitory effects are not due to cytotoxicity.
-
Caption: In vitro experimental workflow for anti-inflammatory assessment.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and reproducible model for evaluating acute inflammation.[5][18]
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC)
-
Group II: Carrageenan Control
-
Group III: this compound (e.g., 50 mg/kg) + Carrageenan
-
Group IV: this compound (e.g., 100 mg/kg) + Carrageenan
-
Group V: Positive Control (e.g., Indomethacin 5 mg/kg) + Carrageenan
-
-
Dosing: Administer this compound, vehicle, or Indomethacin via oral gavage one hour before the carrageenan injection.[5]
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[5][18]
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) by subtracting the initial volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and dissect the paw tissue for analysis of MPO activity (a marker of neutrophil infiltration) or cytokine levels.[19]
Caption: In vivo workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
This compound is a promising natural compound with significant anti-inflammatory potential. Its mechanism of action is primarily linked to the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While quantitative data for this compound is still being established, evidence from closely related anthocyanins strongly supports its efficacy in reducing the expression and production of key inflammatory mediators.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Comprehensive Pharmacokinetics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and the activity of its metabolites.[20]
-
Direct Target Identification: Identifying the specific kinases or proteins within the inflammatory cascades that this compound directly interacts with.
-
In Vivo Efficacy: Conducting further in vivo studies in various chronic inflammatory disease models to validate the therapeutic potential observed in acute models.
-
Structure-Activity Relationship (SAR): Investigating how the rutinoside moiety influences the compound's stability and bioactivity compared to its aglycone (peonidin) and other glycosides.[21]
The detailed protocols and pathway analyses provided in this guide offer a robust framework for researchers to further explore and validate the anti-inflammatory properties of this compound, paving the way for its potential application in novel anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of the anthocyanidins malvidin and peonidin attenuates lipopolysaccharide-mediated inflammatory gene expression in primary human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Peonidin 3-rutinoside: A Comprehensive Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1] Structurally, it comprises a peonidin aglycone linked to a rutinoside sugar moiety. Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential health benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] This in-depth technical guide provides a comprehensive overview of the in vitro and in vivo studies on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.
I. In Vitro Studies
In vitro studies are crucial for elucidating the biochemical and cellular mechanisms of action of this compound. These studies have primarily focused on its antioxidant, anti-inflammatory, and anticancer activities.
A. Antioxidant Activity
This compound exhibits significant antioxidant activity by neutralizing reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous chronic diseases.[1] The antioxidant capacity of this compound and its related glycosides has been evaluated using various assays.
Quantitative Data: Antioxidant Capacity of Peonidin Glycosides
| Assay | Compound | Result | Unit |
| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol |
| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol |
Experimental Protocols: In Vitro Antioxidant Capacity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.[1]
-
Materials: this compound sample, DPPH, Methanol (B129727) (or ethanol), Ascorbic acid or Trolox (positive control), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution.
-
Prepare a methanolic solution of DPPH.
-
Add 100 µL of various concentrations of the sample or standard to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against sample concentrations.[1]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [1]
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.[1]
-
Materials: this compound sample, ABTS solution, Potassium persulfate, Methanol (or ethanol), Trolox (positive control), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the sample or Trolox standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated, and the TEAC value of the sample is calculated from this curve.[1]
3. Ferric Reducing Antioxidant Power (FRAP) Assay [1]
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[1]
-
Materials: this compound sample, FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), Ferrous sulfate (B86663) or Trolox (standards), 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare the FRAP reagent and warm it to 37°C.[1]
-
Prepare a series of dilutions of the sample and standards.
-
Add 20 µL of each sample or standard to a 96-well plate.[1]
-
Add 180 µL of the pre-warmed FRAP reagent to each well.[1]
-
Incubate at 37°C for 4-30 minutes.[1]
-
Measure the absorbance at 593 nm.[1]
-
-
Calculation: A standard curve is constructed, and the FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents.[1]
4. Oxygen Radical Absorbance Capacity (ORAC) Assay [1]
-
Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH. The decay of a fluorescent probe (fluorescein) is monitored in the presence and absence of the antioxidant.
-
Materials: this compound sample, Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (standard), Phosphate (B84403) buffer, 96-well black microplate, Fluorescence microplate reader.
-
Procedure:
-
Prepare solutions of fluorescein, AAPH, Trolox, and the sample in phosphate buffer.
-
Add 25 µL of the sample, blank, or Trolox standard to the wells.
-
Add 150 µL of the fluorescein solution to each well and incubate.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence decay kinetically over time.
-
-
Calculation: The ORAC value is calculated from the net area under the curve (AUC) of the sample compared to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE).[1]
Signaling Pathway: Nrf2-ARE Activation
Anthocyanins, including this compound, can exert antioxidant effects by modulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of antioxidant and detoxification enzymes.[1]
B. Anti-inflammatory Activity
This compound is predicted to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[4]
Signaling Pathway: NF-κB Inhibition
By potentially inhibiting upstream kinases or NF-κB itself, this compound can prevent the transcription of pro-inflammatory mediators.[5]
C. Anticancer Activity
Studies on this compound and related anthocyanins suggest a pro-apoptotic role in cancer cells. For instance, cyanidin-3-rutinoside (B1257026) has been shown to induce apoptosis in leukemia cells through the generation of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway.[5] Peonidin 3-glucoside has been shown to cause cell cycle arrest and induce apoptosis in breast cancer cells.[6]
Quantitative Data: Anticancer Activity of Peonidin and Cyanidin (B77932) Glycosides
| Compound | Cell Line | Assay | Concentration | % Cell Viability |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | MTT | 10 µM | Significant inhibition |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | MTT | 30 µM | Significant decrease |
| Cyanidin 3-glucoside | HS578T (Breast Cancer) | MTT | 10 µM | Significant reduction |
| Cyanidin 3-glucoside | MCF-7 (Breast Cancer) | MTT | 110 µg/ml (IC50 at 24h) | 50% |
| Cyanidin 3-glucoside | MCF-7 (Breast Cancer) | MTT | 60 µg/ml (IC50 at 48h) | 50% |
| Cyanidin 3-glucoside | Caco-2 (Colon Cancer) | CCK-8 | 0.20 - 0.25 mg/mL | Significant decrease |
Experimental Protocol: MTT Cell Viability Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Materials: Cancer cell line (e.g., HS578T), DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, MTT solution, DMSO, 96-well plate, Incubator, Microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Signaling Pathways in Cancer
This compound and related anthocyanins are thought to influence multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[7][8]
PI3K/Akt Pathway Modulation
Dysregulation of the PI3K/Akt pathway is implicated in various cancers. This compound may modulate this pathway, leading to the regulation of proteins involved in cell cycle progression and apoptosis.[7]
MAPK Signaling Pathway Modulation
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound may exert anti-inflammatory and pro-apoptotic effects by modulating this pathway.[7]
II. In Vivo Studies
In vivo studies are essential to evaluate the physiological effects, bioavailability, and therapeutic potential of this compound in whole organisms.
A. Bioavailability and Metabolism
The bioavailability of anthocyanins, including this compound, is generally low and varies among individuals.[1] After oral ingestion, it is absorbed from the stomach and small intestine and undergoes extensive metabolism by both host and microbial enzymes.[1] The primary metabolic transformations include deglycosylation, phase II conjugation (glucuronidation, sulfation, and methylation), and degradation into smaller phenolic compounds by the gut microbiota.[1]
Quantitative Data: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma
Due to a scarcity of studies on this compound, data on the closely related cyanidin 3-rutinoside is presented.
| Compound | Food Source/Dose | Cmax (nmol/L) | Tmax (h) |
| Cyanidin 3-rutinoside | Blackcurrant Extract | ~20 | ~1.5 |
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[1]
-
Dosing: Oral gavage of this compound (e.g., 50-100 mg/kg body weight).[5]
-
Procedure:
-
Administer this compound to the animals.
-
Collect serial blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[1]
-
Collect urine and feces over a defined period using metabolic cages.[1]
-
Process plasma and urine samples, often involving protein precipitation and solid-phase extraction (SPE).[1]
-
Analyze the samples using HPLC-MS/MS to quantify the parent compound and its metabolites.[6]
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life are calculated.[1]
B. Anti-inflammatory Efficacy
In vivo models of inflammation are used to assess the anti-inflammatory potential of this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [5]
-
Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema, which can be quantified.
-
Animal Model: Male Wistar rats (180-220 g).[5]
-
Dosing: Oral gavage of this compound (50 and 100 mg/kg body weight).[5]
-
Procedure:
-
Administer this compound or vehicle one hour before carrageenan injection.[5]
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5]
-
Measure paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours post-injection.[5]
-
At the end of the experiment, collect blood for cytokine analysis and paw tissue for histological and biochemical analysis.[5]
-
-
Endpoints: Paw edema, serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), histological assessment of inflammation, and tissue levels of antioxidant enzymes.[5]
C. Anticancer Efficacy
Xenograft models are commonly used to evaluate the in vivo antitumor activity of compounds like this compound.
Experimental Protocol: Lewis Lung Carcinoma (LLC) Xenograft Model in Mice [5]
-
Principle: Human or murine cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
Animal Model: C57BL/6 mice.[5]
-
Dosing: Oral gavage of this compound (100 and 200 mg/kg body weight).[5]
-
Procedure:
-
Subcutaneously inject LLC cells into the flank of the mice.[5]
-
When tumors reach a palpable size, randomize mice into treatment and control groups.[5]
-
Administer this compound or vehicle daily for a specified period (e.g., 21 days).[5]
-
Measure tumor volume and body weight regularly.[5]
-
At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).[5]
-
-
Endpoints: Tumor growth inhibition, changes in body weight (as an indicator of toxicity), and molecular markers of apoptosis and cell proliferation in tumor tissue.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory activity of cyanidin-3-rutinoside on alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Peonidin 3-rutinoside: A Comprehensive Technical Review of its Health Benefits and Mechanisms of Action
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids that impart vibrant red, purple, and blue pigmentation to a wide variety of fruits and vegetables.[1][2] Structurally, it is characterized by a peonidin aglycone—an O-methylated derivative of cyanidin (B77932)—covalently linked to a rutinose disaccharide (composed of rhamnose and glucose) at the C3 position.[3] Beyond its role as a natural colorant, Peonidin 3-rutinoside has attracted significant scientific interest for its potential therapeutic properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][4][5] This technical guide provides an in-depth overview of the health benefits of this compound, focusing on its mechanisms of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Abundance and Bioavailability
This compound is found in numerous plant sources, particularly in berries and stone fruits.[1] The concentration of this compound can vary significantly based on factors such as cultivar, growing conditions, and ripeness at harvest.[1]
Table 1: Concentration of this compound in Various Food Sources
| Food Source | Genus/Species | Concentration Range (mg/100g Fresh Weight) |
| Sweet Cherry | Prunus avium | 0.60 - 27.50[1] |
| European Plum | Prunus domestica | 4.85[1] |
| Strawberry | Fragaria × ananassa | 7.6[1] |
| Blackcurrant | Ribes nigrum | 0.00 - 1.28[1] |
| Sour Cherry | Prunus cerasus | 2.70[6] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06[1] |
The bioavailability of anthocyanins, including this compound, is generally considered low and exhibits significant inter-individual variability.[7] Following ingestion, it undergoes extensive metabolism in the gastrointestinal tract and liver.[7] Due to a scarcity of pharmacokinetic studies focused specifically on this compound, data from the closely related and often co-occurring cyanidin 3-rutinoside are presented to provide a relevant quantitative insight.[7]
Table 2: Pharmacokinetic Parameters of a Structurally Related Anthocyanin in Humans
| Compound | Food Source/Dose | Cmax (nmol/L) | Tmax (h) |
| Cyanidin 3-rutinoside | Blackcurrant Extract | ~20 | ~1.5 |
Data is for Cyanidin 3-rutinoside, presented as a proxy due to limited specific data for this compound.[7]
Health Benefits and Mechanisms of Action
Preclinical research suggests that this compound exerts its biological effects through the modulation of key cellular signaling pathways.[4][8]
Antioxidant Activity
Like many anthocyanins, this compound is a potent antioxidant.[1][5] Its chemical structure allows it to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage, which is implicated in the pathogenesis of numerous chronic diseases.[5][9]
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties.[1][8] One of the primary mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10] In response to inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] By potentially inhibiting upstream kinases or NF-κB itself, this compound can suppress the production of these inflammatory mediators.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Peonidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration data for Peonidin 3-O-rutinoside in Sour cherry - Phenol-Explorer [phenol-explorer.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Peonidin 3-rutinoside in Traditional Medicine: A Technical Guide for Researchers
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, which are foundational to its use in various traditional medicine systems.[1] This technical guide provides an in-depth overview of this compound, focusing on its natural sources, experimental protocols for its analysis, and its modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Natural Sources and Abundance
This compound is found in a variety of plant species, many of which have a history of use in traditional medicine. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. Berries and stone fruits are particularly rich sources.[1]
| Natural Source | Genus/Species | Abundance (mg/100g FW) |
| European Plum | Prunus domestica | 4.85 |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 |
| Strawberry | Fragaria × ananassa | 7.6 |
| Raspberry | Rubus idaeus | Present, but not always quantified |
| Blueberry | Vaccinium corymbosum | Present, but not always quantified |
Pharmacological Activities and Bio-analytical Data
While specific quantitative data for the bioactivity of this compound is limited in publicly available literature, data from closely related anthocyanins, such as Peonidin 3-glucoside and Cyanidin 3-rutinoside, provide valuable insights into its potential efficacy.
Antioxidant Activity
The antioxidant properties of anthocyanins are a cornerstone of their therapeutic potential. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The IC50 value, representing the concentration required to scavenge 50% of the radicals, is a standard metric of antioxidant potency.
| Compound | Assay | IC50 Value (µM) |
| Cyanidin-3-rutinoside | DPPH | 8.78[1] |
| Petunidin-3-O-glucoside | Superoxide Scavenging | 6.96[1] |
| Cyanidin-3-O-rutinoside | Superoxide Scavenging | 45.94[1] |
| Oenin (Malvidin-3-glucoside) | Nitric Oxide Scavenging | 11.81[1] |
| Myrtillin (Delphinidin-3-glucoside) | Nitric Oxide Scavenging | 15.52[1] |
| Cyanidin-3-O-rutinoside | Nitric Oxide Scavenging | 18.14[1] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in a multitude of diseases. This compound and related anthocyanins are believed to exert anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
| Compound/Extract | Assay | Effect | Concentration | Cell Line |
| Peonidin 3-glucoside | IL-6, IL-1β, IL-18 Secretion | Significant inhibition | 1.25-10 µg/mL | A549 and THP-1 |
| Ethyl acetate (B1210297) fraction of Ulmus pumila L. bark | Nitric Oxide Production | IC50 = 161.0 µg/mL[2] | - | RAW 264.7 |
| Grape-seed procyanidins | Nitric Oxide Production | IC50 = 50 µg/mL[3] | - | RAW 264.7 |
Cytotoxicity in Cancer Cell Lines
Preliminary research suggests that peonidin and its glycosides may possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 Value |
| Peonidin | SPCA-1 (Human Lung Adenocarcinoma) | MTT | 48 | 161.31 µg/mL |
| Peonidin 3-glucoside | HS578T (Human Breast Carcinoma) | MTT | 48 | > 200 µg/mL |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a general method for the solvent extraction of this compound from plant sources.
Materials and Reagents:
-
Lyophilized and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Formic acid or Hydrochloric acid
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges (optional)
Procedure:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.
-
Extraction Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic conditions stabilize the anthocyanins.
-
Extraction: Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). For enhanced extraction, ultrasound-assisted extraction (UAE) can be employed for 30-60 minutes.
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Purification (Optional): For cleaner samples, use Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by acidified water. Load the crude extract and wash with acidified water to remove polar impurities. Elute the anthocyanins with acidified methanol and evaporate the solvent.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode-Array Detector (DAD) is a standard method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: With a C18 reverse-phase column.
-
Mobile Phase: A gradient elution using two solvents is typical:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: DAD set to monitor at approximately 520 nm, the maximum absorption wavelength for anthocyanins.
-
Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area in the sample chromatogram is used to calculate the concentration based on the standard curve.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This in vitro assay measures the radical scavenging activity of a compound.
Materials and Reagents:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A blank should contain methanol instead of the sample.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.[4]
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This cellular assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials and Reagents:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound sample
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix with Griess Reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
References
A Technical Guide to the Discovery and Isolation of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Peonidin 3-rutinoside
This compound is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in a multitude of plants. Beyond their role as natural colorants, anthocyanins, including this compound, are gaining significant attention for their potent antioxidant and anti-inflammatory properties, making them promising candidates for research and drug development.[1] This compound is of particular interest due to its potential to modulate cellular processes relevant to chronic diseases.[2]
While traditionally associated with fruits like berries and plums, recent investigations have identified novel and abundant sources of this compound, such as colored varieties of Solanum tuberosum L. (purple potato).[2] The exploration of diverse botanical sources is crucial for ensuring a sustainable supply for ongoing research and potential pharmaceutical applications.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and quantitative data to support scientific endeavors in this field.
Natural Sources and Abundance
This compound is found in a variety of fruits and vegetables.[3][4] The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, growing conditions, and ripeness at harvest.[3] Below is a summary of its abundance in several key natural sources.
| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) |
| European Plum | Prunus domestica | 4.85 |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 |
| Strawberry | Fragaria × ananassa | 7.6 |
| Raspberry | Rubus idaeus | Present, but not always quantified |
| Blueberry | Vaccinium corymbosum | Present, but not always quantified |
| Purple Potato | Solanum tuberosum L. | Varies by cultivar; a significant source |
Experimental Protocols: From Plant to Purified Compound
The isolation of this compound involves a multi-step process encompassing extraction from the plant matrix followed by purification to achieve the desired level of purity for research and analytical purposes.
Sample Preparation
Proper preparation of the plant material is critical for efficient extraction.
-
Plant Material: Fresh plant material (e.g., fruits, tubers) should be thoroughly washed. For tubers like purple potatoes, peeling may be done to process the peel and flesh separately.[2]
-
Lyophilization: The plant material is freeze-dried (lyophilized) to remove water, which helps in preserving the integrity of the anthocyanins and facilitates grinding.
-
Grinding: The lyophilized material is milled into a fine powder to increase the surface area for solvent extraction.
Extraction of Crude Anthocyanin Mixture
Solvent extraction is a widely used method to extract anthocyanins from the prepared plant powder.
-
Solvent System: An acidified polar solvent is typically used. A common mixture is methanol (B129727) or ethanol (B145695) and water (e.g., 70:29:1 or 80:20 v/v/v) acidified with a small amount of formic acid or hydrochloric acid (e.g., 0.1-1%). The acidic conditions are crucial for maintaining the stability of anthocyanins in their colored flavylium (B80283) cation form.
-
Procedure:
-
The powdered plant material is suspended in the extraction solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).
-
The mixture is agitated, for instance, on a shaker at room temperature for up to 24 hours.[2] To prevent photodegradation, the process should be carried out in the dark.[2]
-
For enhanced efficiency, ultrasound-assisted extraction (UAE) can be employed by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[3]
-
The mixture is then filtered (e.g., through Whatman No. 1 filter paper) to separate the solid debris.[2]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude anthocyanin extract.
-
Purification of this compound
The crude extract contains a mixture of various anthocyanins and other phenolic compounds. A multi-step purification process is necessary to isolate this compound.
-
Solid-Phase Extraction (SPE):
-
Stationary Phase: A C18 SPE cartridge is commonly used for the initial cleanup and concentration of anthocyanins.
-
Procedure:
-
The C18 cartridge is conditioned with methanol followed by acidified water.
-
The crude extract, redissolved in a minimal amount of acidified water, is loaded onto the cartridge.
-
The cartridge is washed with acidified water to remove sugars and other polar impurities.[2]
-
The anthocyanin fraction is then eluted with acidified methanol.
-
-
-
Column Chromatography:
-
Macroporous Resin Chromatography: Resins like Amberlite XAD-7 can be effective in separating anthocyanins from other polyphenols. The extract is loaded onto the column, washed with water, and then eluted with an increasing gradient of ethanol in water.[2]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is useful for separating anthocyanins based on their molecular size.[2]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final step for obtaining highly pure this compound is preparative HPLC.
-
Column: A C18 reverse-phase column is typically used.[2]
-
Mobile Phase: A gradient elution system is employed, commonly consisting of:
-
Gradient: The gradient typically starts with a high proportion of Solvent A, with a gradual increase in the concentration of Solvent B to elute the compounds.[2]
-
Detection: A UV-Vis detector set at the characteristic absorbance maximum for anthocyanins (around 520 nm) is used.[2]
-
Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified this compound.[2]
-
Identification and Characterization
The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): This technique provides the retention time and UV-Vis spectrum, which are characteristic of the compound.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique determines the molecular weight and fragmentation pattern of the molecule, allowing for unambiguous identification.[2][5]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the isolation and identification of this compound and its potential interaction with key cellular signaling pathways.
This compound is believed to exert its biological effects by modulating key cellular signaling pathways.[2]
Conclusion and Future Directions
The identification of diverse and abundant natural sources of this compound, such as colored potatoes, presents new opportunities for the large-scale production of this valuable bioactive compound.[2] The detailed experimental protocols outlined in this guide provide a robust framework for its successful isolation and purification. Further research is essential to fully elucidate the specific molecular mechanisms through which this compound modulates critical signaling pathways, which will be pivotal in unlocking its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product chemistry and drug development.
References
Peonidin 3-Rutinoside: A Comprehensive Technical Guide to its Core Role in Plant Defense Mechanisms
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin (B1209262) 3-rutinoside, a prominent anthocyanin, is a water-soluble glycosidic pigment that imparts red and purple hues to various plant tissues. Beyond its role in coloration, this specialized metabolite is a critical component of the plant's defense arsenal (B13267) against a spectrum of biotic and abiotic threats. Its functions are deeply rooted in its potent antioxidant capabilities and its involvement in complex signaling networks that govern stress responses. This technical guide provides an in-depth examination of the mechanisms through which peonidin 3-rutinoside contributes to plant resilience. It details its role in mitigating oxidative damage from environmental stressors and its function as a chemical barrier against pathogens. The guide synthesizes quantitative data on its activity, presents detailed experimental protocols for its study, and visualizes the intricate biosynthetic and signaling pathways that regulate its production and action. This document serves as a foundational resource for professionals seeking to understand and leverage the protective properties of this compound in plant science and natural product development.
Introduction to this compound
This compound is a member of the flavonoid family, specifically an anthocyanin. Structurally, it consists of the aglycone peonidin O-methylated derivative of cyanidin) linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety at the 3-hydroxyl position. This glycosylation enhances its stability and solubility within the plant cell, primarily in the vacuole.[1] While abundant in fruits like sweet cherries, European plums, and various berries, its presence is not merely for pigmentation.[2] Flavonoids are integral to plant interactions with their environment, playing roles in attracting pollinators, protecting against UV radiation, and, most critically, defending against environmental stresses.[1][3]
Plants, being sessile, have evolved sophisticated defense systems where specialized metabolites are paramount. This compound functions within this system through two primary modes:
-
Abiotic Stress Tolerance: By neutralizing harmful reactive oxygen species (ROS) generated during periods of drought, salinity, or extreme temperatures.[4]
-
Biotic Stress Resistance: By acting as a phytoanticipin or phytoalexin, providing a direct chemical defense against invading pathogens like bacteria and fungi.[5]
This guide will explore these roles in detail, elucidating the molecular mechanisms, presenting relevant quantitative data, and outlining the methodologies used to investigate these functions.
Role in Abiotic Stress Tolerance
Abiotic stresses such as drought, high salinity, and temperature extremes disrupt cellular homeostasis, leading to the overproduction of ROS like superoxide (B77818) anions and hydrogen peroxide.[4][6] These molecules can cause significant oxidative damage to lipids, proteins, and nucleic acids. Plants counter this threat by upregulating their antioxidant systems, in which anthocyanins like this compound play a crucial role.[3][7]
The accumulation of this compound is a documented response to various abiotic stresses.[8] For instance, transgenic bamboo expressing the maize Lc gene (a bHLH transcription factor) showed enhanced accumulation of this compound and cyanidin (B77932) 3-rutinoside, which correlated with increased tolerance to drought and cold stress.[8] The primary defense mechanism is direct ROS scavenging, a capacity endowed by the phenolic structure of the peonidin aglycone, which can readily donate electrons or hydrogen atoms to neutralize free radicals.
Quantitative Data: Antioxidant Capacity
The antioxidant potential of peonidin derivatives has been quantified using various in vitro assays. While specific data for this compound is often embedded within studies of total anthocyanin extracts, data from its aglycone (peonidin) and closely related glucosides provide a strong indication of its capacity.
| Compound | Assay | Result | Unit | Reference |
| Peonidin 3-glucoside | DPPH IC₅₀ | More effective than peonidin | µM | [9] |
| Peonidin 3-glucoside | FRAP | 0.9 - 5.2 | µmol TE/µmol | [10] |
| Peonidin 3-glucoside | ORAC | 5.92 ± 0.52 | µmol TE/µmol | [10] |
| Cyanidin 3-rutinoside | DPPH EC₅₀ | 8.78 | µM | [9] |
| Cyanidin 3-rutinoside | Superoxide Scavenging EC₅₀ | 45.94 | µM | [9] |
Note: TE = Trolox Equivalents. IC₅₀/EC₅₀ = Half-maximal inhibitory/effective concentration, a measure of potency.
Signaling Pathway for Abiotic Stress Response
Abiotic stress triggers a signaling cascade that leads to the upregulation of anthocyanin biosynthesis. This involves the perception of the stress signal, generation of secondary messengers like ROS and plant hormones (e.g., abscisic acid), and the activation of specific transcription factors that control the expression of biosynthetic genes.
Role in Biotic Stress Resistance
This compound and other flavonoids are key players in defending plants against pathogens. Their accumulation at infection sites suggests a direct role in resistance.[1][5] For example, transgenic potato tubers engineered to accumulate high levels of peonidin-3-O-rutinoside-5-O-glucopyranoside showed double the resistance to the necrotrophic bacterium Pectobacterium atrosepticum compared to untransformed plants.[5]
The mechanisms of action include:
-
Direct Toxicity: The phenolic nature of flavonoids can disrupt microbial cell membranes and inhibit essential enzymes.
-
Cell Wall Reinforcement: Flavonoids can be cross-linked into the cell wall, creating a physical barrier that impedes pathogen penetration.
-
Signaling Modulation: Flavonoids can influence plant defense hormone signaling pathways, priming the plant for a more robust and rapid defense response.[11]
Hormonal Signaling Crosstalk in Plant Defense
Plant defense against pathogens is primarily regulated by a complex network of signaling pathways orchestrated by hormones, principally salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[12][13] The SA pathway is typically associated with resistance to biotrophic pathogens, while the JA/ET pathways are crucial for defense against necrotrophic pathogens and insect herbivores.[12] These pathways can induce the expression of flavonoid biosynthesis genes, leading to the accumulation of compounds like this compound as part of the overall defense response.
Experimental Protocols
Accurate investigation of this compound requires robust methodologies for its extraction, identification, and functional characterization.
Protocol: Extraction and Purification of this compound
This protocol describes a general method for extracting anthocyanins from plant tissue, which can be optimized for specific matrices.[2][14]
1. Sample Preparation:
-
Freeze-dry fresh plant material to remove water and prevent enzymatic degradation.
-
Grind the lyophilized tissue into a fine powder using a mortar and pestle with liquid nitrogen to increase the surface area for extraction.[15]
2. Solvent Extraction:
-
Prepare an acidified methanol (B129727) solvent (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic pH stabilizes anthocyanins in their colored flavylium (B80283) cation form.[2]
-
Suspend the powdered sample in the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
For enhanced efficiency, perform ultrasound-assisted extraction (UAE) by sonicating the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[2]
-
Centrifuge the mixture (e.g., 4000 x g for 15 minutes) to pellet solid debris. Decant and collect the supernatant. Repeat the extraction on the pellet to maximize yield.
3. Purification (Optional):
-
For cleaner samples, use Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol, followed by acidified water.
-
Load the crude extract onto the cartridge.
-
Wash with acidified water to remove highly polar impurities like sugars and organic acids.
-
Elute the anthocyanin fraction with acidified methanol.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a purified anthocyanin concentrate.[2]
Protocol: Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for quantifying specific anthocyanins.[2][16][17]
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 4 µm particle size) and a DAD detector.[17]
-
Mobile Phase: A gradient elution using two solvents is typical.
-
Gradient Program: A typical gradient might be: 0-30 min, 5% to 40% B; 30-31 min, 40% to 5% B; 31-40 min, hold at 5% B. The flow rate is typically set to 1 mL/min.[17]
-
Detection: Monitor at the visible maximum absorption wavelength for peonidin glycosides, approximately 520 nm.[2]
-
Quantification: Prepare a calibration curve using a certified pure standard of this compound at several concentrations. The concentration in the sample is calculated by comparing its peak area to the standard curve.
Protocol: Antioxidant Capacity Assessment (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to measure the radical scavenging ability of a compound.[10]
-
Reagents:
-
This compound extract or standard.
-
0.1 mM DPPH solution in methanol (should have an absorbance of ~1.0 at 517 nm).
-
Methanol (as blank).
-
Ascorbic acid or Trolox (as a positive control).
-
-
Procedure:
-
In a 96-well microplate, add 20 µL of the sample (at various dilutions) to 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.
-
General Experimental Workflow
The process from obtaining plant material to identifying and quantifying this compound follows a structured workflow.
Conclusion and Future Directions
This compound is a multifunctional specialized metabolite that serves as a cornerstone of the plant's defense system. Its ability to scavenge ROS provides robust protection against abiotic stressors, while its accumulation during pathogen attack contributes to direct chemical defense and the reinforcement of physical barriers. The synthesis of this compound is tightly integrated with the plant's primary stress signaling networks, allowing for a rapid and localized defense response.
For researchers and drug development professionals, a deep understanding of these mechanisms is crucial. The protocols detailed herein provide a roadmap for the reliable extraction, quantification, and functional assessment of this compound. Future research should focus on:
-
In planta functional analysis: Utilizing gene-editing technologies to precisely delineate the contribution of this compound to stress tolerance in crop species.
-
Signaling crosstalk: Further unraveling the specific molecular interactions between this compound (or its precursors) and components of hormone signaling pathways.
-
Bioavailability and bioactivity: Investigating the metabolic fate and therapeutic potential of this compound in mammalian systems, building upon its established role as a protective agent in plants.
By continuing to explore the intricate role of this compound, new avenues for enhancing crop resilience and developing novel natural-product-based therapeutics can be realized.
References
- 1. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Abiotic stress-induced anthocyanins in plants: Their role in tolerance to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Anthocyanins in Plant Tolerance to Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Rutin-Mediated Priming of Plant Resistance to Three Bacterial Pathogens Initiating the Early SA Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 3.2. Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]
Physicochemical Characteristics of Peonidin 3-rutinoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in a variety of fruits and vegetables, including plums, cherries, and blackcurrants.[1] Beyond its role as a natural colorant, there is a growing scientific interest in its potential health benefits, which are largely attributed to its potent antioxidant and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of Peonidin 3-rutinoside, offering critical data and methodologies for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a glycoside of peonidin, where the peonidin aglycone is attached to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 3-hydroxyl position. This glycosylation significantly influences its solubility and stability.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₃O₁₅ | [3] |
| Molecular Weight | 609.55 g/mol | [3] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromenylium | [3] |
| CAS Number | 27539-32-8 | [3] |
| Water Solubility (predicted) | 0.72 g/L | [3] |
| logP (predicted) | -0.61 | [3] |
| pKa (Strongest Acidic, predicted) | 6.4 | [3] |
| pKa (Strongest Basic, predicted) | -3.6 | [3] |
| Polar Surface Area (predicted) | 241.36 Ų | [3] |
| Hydrogen Bond Donor Count | 9 | [3] |
| Hydrogen Bond Acceptor Count | 15 | [3] |
| Rotatable Bond Count | 7 | [3] |
| Melting Point | Not experimentally determined in the reviewed literature. |
Solubility
This compound is sparingly soluble in water but demonstrates solubility in polar organic solvents.
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Practically insoluble (predicted 0.72 g/L) | [3] |
| Methanol (B129727) | Soluble | [4] |
| Ethanol (B145695) | Soluble | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4] |
| Pyridine | Soluble | [4] |
Stability
The stability of this compound is a critical factor for its application and is significantly influenced by pH, temperature, and light.
pH Stability
Anthocyanins, including this compound, are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium (B80283) cation form.[1] As the pH increases, they undergo structural transformations to colorless or less stable forms, leading to color degradation.[1]
Temperature Stability
Elevated temperatures accelerate the degradation of this compound, which typically follows first-order kinetics.[5] For long-term storage, it is recommended to keep the compound at low temperatures (-20°C or below).[6]
Light Stability
Exposure to light, particularly UV radiation, can lead to the degradation of this compound.[7] It is advisable to store solutions of this compound in amber vials or protected from light to minimize photodegradation.
Table 3: Stability of this compound and Related Anthocyanins
| Condition | Observation | Source |
| Acidic pH (pH < 3) | High stability, intense red coloration. | [1] |
| Neutral to Alkaline pH | Low stability, color fading and degradation. | [1] |
| Elevated Temperature | Degradation follows first-order kinetics; half-life decreases with increasing temperature. | [5] |
| Light Exposure | Susceptible to photodegradation. | [7] |
Spectroscopic Properties
UV-Visible Spectroscopy
This compound exhibits a characteristic absorption maximum in the visible region, which is responsible for its color. This property is utilized for its detection and quantification.
Table 4: UV-Visible Absorption Maxima (λmax) of this compound
| Solvent System | λmax (nm) | Source |
| Acidified Methanol | ~520 | [2] |
| Acidified Ethanol | ~526 | [2] |
The exact λmax can vary slightly depending on the solvent and pH of the solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol outlines a general method for the extraction and purification of this compound from sources like berries.
1. Extraction:
-
Sample Preparation: Homogenize fresh or frozen plant material.
-
Solvent Extraction: Extract the homogenized sample with an acidified polar solvent (e.g., 80% methanol or ethanol with 0.1% HCl or formic acid) at a solid-to-liquid ratio of 1:10 (w/v).
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure at a temperature below 40°C.
2. Purification:
-
Solid-Phase Extraction (SPE): Use a C18 cartridge to remove polar impurities like sugars and organic acids. Condition the cartridge with methanol, followed by acidified water. Load the crude extract, wash with acidified water, and elute the anthocyanin fraction with acidified methanol.
-
Chromatography: For higher purity, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acidified water and methanol or acetonitrile.
References
- 1. Studies on Physicochemical Characteristics of Anthocyanin from Super Dark Maize [pubs.sciepub.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Anthocyanins | MEL Chemistry [melscience.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Peonidin 3-Rutinoside: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin, is a bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. A thorough understanding of its bioavailability and metabolic fate is paramount for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of peonidin 3-rutinoside. Due to the limited availability of direct quantitative data for this compound, pharmacokinetic parameters for the structurally similar and frequently co-occurring anthocyanin, cyanidin (B77932) 3-rutinoside, are presented as a scientifically justified proxy. This guide details the complex metabolic pathways, including enzymatic deglycosylation, phase II conjugation, and gut microbiota-mediated degradation. Furthermore, it outlines key experimental protocols for conducting bioavailability and metabolism studies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the in vivo journey of this compound.
Quantitative Bioavailability Data
The bioavailability of anthocyanins, including this compound, is generally considered to be low and can be influenced by the structure of the molecule, particularly the attached sugar moieties.[1] While the aglycone form, peonidin, is more lipophilic, the glycoside form, this compound, may have greater stability in the gastrointestinal tract, potentially allowing for sustained release and absorption.[1]
The following table summarizes the key pharmacokinetic parameters for cyanidin 3-rutinoside from a human study, which can be used as a reference for this compound.
Table 1: Pharmacokinetic Parameters of Cyanidin 3-Rutinoside in Humans Following Oral Administration
| Compound | Food Source/Dose | Cmax (nmol/L) | Tmax (h) | Reference |
| Cyanidin 3-rutinoside | Blackcurrant Anthocyanins (2.08 µmol/kg body weight) | 46.3 ± 22.5 | 1.25 - 1.75 | [2] |
Note: Cmax refers to the maximum plasma concentration, and Tmax is the time at which Cmax is reached. These values indicate that the absorption of rutinoside-conjugated anthocyanins is relatively rapid, with peak plasma concentrations occurring within the first two hours of ingestion.
Metabolic Pathways of this compound
The metabolism of this compound is a complex process involving both host and microbial enzymes. The primary metabolic transformations include deglycosylation, phase II conjugation reactions, and degradation by the gut microbiota into smaller phenolic compounds.[1]
-
Absorption of the Intact Glycoside: Evidence suggests that this compound can be absorbed directly in its intact form from the stomach and small intestine.[1][2]
-
Deglycosylation: The rutinoside sugar moiety can be cleaved by β-glucosidases and rhamnosidases, enzymes present in the brush border of the small intestine and, more significantly, produced by the gut microbiota in the colon.[1] This results in the formation of the aglycone, peonidin.
-
Phase II Metabolism: Once absorbed, both the intact this compound and its aglycone, peonidin, can undergo phase II metabolism, primarily in the liver and intestinal epithelial cells.[1] This involves:
-
Glucuronidation: The addition of glucuronic acid.
-
Sulfation: The addition of a sulfate (B86663) group.
-
Methylation: The addition of a methyl group.
-
-
Microbial Degradation: A significant portion of ingested this compound that is not absorbed in the upper gastrointestinal tract reaches the colon. Here, the gut microbiota can degrade the flavonoid structure through ring fission, leading to the formation of various smaller phenolic acids, such as protocatechuic acid.[1] These microbial metabolites can be absorbed and may contribute to the overall biological activity.
The following diagram illustrates the proposed metabolic pathway of this compound.
Proposed metabolic pathway of this compound.
Experimental Protocols
The accurate assessment of this compound bioavailability and metabolism requires robust and well-defined experimental protocols. The following sections detail common methodologies employed in such studies.
In Vivo Pharmacokinetic Study in Humans
This protocol outlines a typical design for a human clinical trial to determine the pharmacokinetic parameters of this compound.
-
Subjects: Healthy human volunteers, often with a specified age range and body mass index (BMI). A washout period where subjects avoid anthocyanin-rich foods prior to the study is crucial.
-
Study Design: A randomized, controlled, crossover design is often preferred.
-
Test Substance Administration: A standardized dose of this compound, either as a pure compound or within a food matrix (e.g., blackcurrant extract), is administered orally after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine Collection: Complete urine collections are performed over specified intervals (e.g., 0-4, 4-8, 8-24 hours) to assess renal excretion. The volume of each collection is recorded, and aliquots are stored at -80°C.
-
Sample Preparation: Plasma and urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances prior to analysis.
-
Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and its metabolites in biological matrices.
HPLC-MS/MS Analysis of this compound and its Metabolites
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Solvent A: Water with a small percentage of formic acid (e.g., 0.1-1%) to maintain an acidic pH and stabilize the anthocyanins.
-
Solvent B: Acetonitrile or methanol (B129727) with the same concentration of formic acid.
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at around 30-40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode is generally used for anthocyanins.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
Quantification: A calibration curve is constructed using authentic standards of this compound. For metabolites where standards are not available, semi-quantification can be performed using the calibration curve of the parent compound.
-
The following diagram illustrates a typical experimental workflow for a this compound bioavailability study.
Experimental workflow for a bioavailability study.
Conclusion
The in vivo fate of this compound is characterized by low bioavailability of the parent compound and extensive metabolism by both host enzymes and the gut microbiota. While some of the ingested this compound is absorbed intact, a significant portion is transformed into a diverse array of metabolites, including conjugated forms and smaller phenolic acids. The quantitative data, though limited for this compound specifically, suggests rapid absorption and excretion, consistent with other anthocyanins. For researchers and drug development professionals, a thorough understanding of this metabolic profile is crucial. The biological effects attributed to this compound may, in fact, be mediated by its various metabolites. Further research with a focus on obtaining direct pharmacokinetic data for this compound and elucidating the biological activities of its metabolites is warranted to fully realize its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such future investigations.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Peonidin 3-rutinoside from Berries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red, purple, and blue hues of various fruits, particularly berries.[1] As a member of the flavonoid class of compounds, it has garnered significant scientific interest for its potential antioxidant and anti-inflammatory properties, making it a valuable compound for research and development in the food, pharmaceutical, and cosmetic industries.[2][3] This document provides detailed application notes and protocols for the efficient extraction, purification, and quantification of this compound from berry sources.
Natural Abundance of this compound in Berries
The concentration of this compound can vary significantly depending on the berry species, cultivar, growing conditions, and ripeness at harvest.[2] Below is a summary of its abundance in several common berry sources.
| Berry | Genus/Species | Abundance (mg/100g Fresh Weight) |
| European Plum | Prunus domestica | 4.85 |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 |
| Strawberry | Fragaria × ananassa | 7.6 |
| Raspberry | Rubus idaeus | Present, but not always quantified |
| Blueberry | Vaccinium corymbosum | Present, but not always quantified |
Table 1: Abundance of this compound in various berries.[2]
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction (SLE)
This protocol outlines a general method for the extraction of this compound from fresh or frozen berries using acidified solvents.
1.1. Materials and Reagents:
-
Fresh or frozen berries (e.g., blackcurrants, sweet cherries)
-
Ethanol (B145695) or Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl) or Formic acid
-
Deionized water
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
1.2. Procedure:
-
Sample Preparation: Weigh approximately 100 g of fresh or partially thawed frozen berries.[4]
-
Solvent Preparation: Prepare an acidified ethanol or methanol solution. A common solvent is 80% ethanol in water, acidified to a pH of 2.0 with citric acid or HCl.[4] Alternatively, a solution of methanol/water/formic acid (70:29:1, v/v/v) can be used to stabilize the anthocyanins.[2]
-
Homogenization: Place the berries in a blender with 500 mL of the acidified solvent. Homogenize for 2-3 minutes to create a uniform slurry.[4]
-
Extraction: Transfer the slurry to a light-protected container and store at 4°C for 12-24 hours to facilitate complete extraction.[4]
-
Filtration and Centrifugation: Filter the extract through cheesecloth to remove large solids. Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining solid particles.[4]
-
Supernatant Collection: Carefully decant and collect the clear, colored supernatant.[4]
-
Re-extraction (Optional): To maximize the yield, the remaining residue can be re-extracted with a smaller volume of the acidified solvent.[4]
-
Solvent Evaporation: Concentrate the pooled supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol/methanol. The resulting aqueous extract is now ready for purification.[2][4]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more efficient method that utilizes ultrasonic waves to enhance cell wall disruption and solvent penetration.
2.1. Materials and Reagents:
-
Dried and ground berry pomace (particle size < 0.5 mm)
-
50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
2.2. Procedure:
-
Sample Preparation: Weigh 5 g of dried berry pomace and place it into a 250 mL beaker.
-
Solvent Addition: Add 100 mL of the acidified 50% ethanol solvent, achieving a 1:20 solid-to-liquid ratio.
-
Sonication: Place the beaker in an ultrasonic bath. Ensure the water level in the bath is at or above the solvent level in the beaker. Sonicate at a temperature of 40-50°C and a power of approximately 400 W for 30-40 minutes.
-
Centrifugation: After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid pomace.
-
Filtration: Decant the supernatant and filter it through filter paper to remove any fine particles. The resulting extract is ready for purification.
Protocol 3: Purification using Solid-Phase Extraction (SPE)
This protocol describes the purification of the crude extract to isolate this compound from other compounds like sugars and organic acids.
3.1. Materials and Reagents:
-
Crude berry extract
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Acidified deionized water (e.g., with 0.1% HCl or 5% formic acid)
-
Acidified methanol (e.g., with 0.1% HCl or 5% formic acid)
3.2. Procedure:
-
Cartridge Conditioning: Activate the C18 SPE cartridge by washing it with methanol, followed by equilibration with acidified water.[2][4]
-
Sample Loading: Load the aqueous crude extract onto the conditioned cartridge. The anthocyanins, including this compound, will adsorb to the stationary phase.[2][4]
-
Washing: Wash the cartridge with several volumes of acidified water to remove polar impurities such as sugars and organic acids.[2][4]
-
Elution: Elute the purified this compound from the cartridge using acidified methanol. Collect the colored fraction.[2][4]
-
Solvent Removal: Remove the methanol from the eluted fraction using a rotary evaporator or a stream of nitrogen to yield the purified this compound.[4]
Protocol 4: Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of this compound.
4.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using two solvents is typically employed:
-
Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[2]
4.2. Procedure:
-
Standard Preparation: Prepare a calibration curve using a pure standard of this compound at various known concentrations.
-
Sample Analysis: Inject the purified sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[2]
Visualizations
Caption: Workflow for the extraction of this compound from berries.
Caption: Workflow for the purification of this compound via SPE.
Caption: Potential signaling pathway activation by this compound (proxy).
References
Purification of Peonidin 3-rutinoside: An Application Note and Protocol
This document provides detailed application notes and protocols for the purification of Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin with significant antioxidant and anti-inflammatory properties.[1] This guide is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, pharmacology, and nutraceutical development.
Introduction
Peonidin 3-rutinoside is a bioactive flavonoid responsible for the vibrant red, purple, and blue pigmentation in various plants, including berries, grapes, and colored potatoes.[1][2] Its potential health benefits have driven the need for efficient and reliable purification methods to enable further research into its therapeutic applications. Column chromatography is a fundamental and widely used technique for the isolation and purification of this compound from complex plant extracts.[3] This document outlines a multi-step purification strategy, from initial extraction to final polishing, employing various column chromatography techniques.
Data Presentation
The following tables summarize the key quantitative parameters associated with the extraction and purification of this compound.
Table 1: Abundance of this compound in Various Natural Sources
| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) |
| European Plum | Prunus domestica | 4.85[4] |
| Sweet Cherry | Prunus avium | 0.60 - 27.50[4] |
| Strawberry | Fragaria × ananassa | 7.6[4] |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280[4] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06[4] |
Table 2: Typical Chromatographic Conditions for this compound Analysis and Purification
| Parameter | Preparative HPLC | Analytical HPLC-DAD |
| Column | C18 Reversed-Phase | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Acidified Water (e.g., 5% Formic Acid)[2][4] | Acidified Water (e.g., 1-5% Formic Acid)[1][4] |
| Mobile Phase B | Acetonitrile or Methanol[2][4] | Acetonitrile or Methanol[1][4] |
| Gradient | Gradual increase of Mobile Phase B | Gradient elution is typically employed[4] |
| Flow Rate | Dependent on column dimensions | 0.8 - 1.0 mL/min[5] |
| Detection | UV-Vis Detector (around 520 nm) | Diode Array Detector (DAD) at 520 nm[1][4] |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) | 25 - 40°C[1][5] |
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound from plant material.
1. Extraction of Crude Anthocyanin Mixture
This protocol is adapted from methodologies for extracting anthocyanins from plant sources like colored Solanum tuberosum L. tubers.[2]
-
Materials and Reagents:
-
Freeze-dried and powdered plant material
-
Methanol (B129727) or Ethanol (B145695) (HPLC grade)
-
Formic Acid or Hydrochloric Acid
-
Deionized Water
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
-
Procedure:
-
Prepare the extraction solvent: a mixture of methanol or ethanol and water (e.g., 80:20 v/v) acidified with 0.1-1% formic acid or hydrochloric acid.[2] The acidic conditions are crucial for maintaining the stability of anthocyanins.[2][4]
-
Macerate the powdered plant material in the acidified solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v).[2]
-
Agitate the mixture on a shaker at room temperature for 24 hours in the dark to prevent photodegradation.[2]
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.[2]
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude anthocyanin extract.[2][4]
-
2. Initial Purification by Solid-Phase Extraction (SPE)
This step is designed to clean up and concentrate the anthocyanins from the crude extract.[2]
-
Materials and Reagents:
-
C18 SPE cartridge
-
Methanol
-
Acidified Water (e.g., with 0.1% formic acid)
-
Acidified Methanol (e.g., with 0.1% formic acid)
-
-
Procedure:
-
Condition the C18 SPE cartridge by passing methanol followed by acidified water.[2][4]
-
Redissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned cartridge.[2][4]
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.[2][4]
-
Elute the anthocyanin fraction with acidified methanol.[2][4]
-
Evaporate the solvent from the eluted fraction to yield a purified anthocyanin extract.[4]
-
3. Intermediate Purification using Macroporous Resin and Size-Exclusion Chromatography
For further purification, macroporous resin and size-exclusion chromatography can be employed.
-
Macroporous Resin Chromatography:
-
Sephadex LH-20 Chromatography:
-
This technique separates anthocyanins based on their molecular size.[2]
-
Procedure:
-
Dissolve the extract from the previous step in an appropriate solvent.
-
Load the sample onto a column packed with Sephadex LH-20.
-
Elute with a suitable mobile phase to separate this compound from other anthocyanins and polyphenols.
-
-
4. High-Purity Purification by Preparative HPLC
The final step for obtaining highly pure this compound is preparative High-Performance Liquid Chromatography (HPLC).[2]
-
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector.
-
Column: A C18 reversed-phase preparative column.[2]
-
Mobile Phase: A gradient elution system is commonly used, consisting of:
-
Gradient: Start with a high proportion of Solvent A, gradually increasing the concentration of Solvent B.[2]
-
Detection: Monitor the elution at approximately 520 nm, the maximum absorption wavelength for anthocyanins.[4]
-
-
Procedure:
-
Dissolve the partially purified extract in a minimal volume of the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the gradient elution to separate the components.
-
Collect the fractions corresponding to the peak of this compound.
-
Evaporate the solvent from the collected fractions to yield the purified compound.[2]
-
5. Structural Elucidation and Identification
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
-
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): Provides the retention time and UV-Vis spectrum characteristic of the compound.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern, allowing for unambiguous identification.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound dot digraph "Signaling_Pathways" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal];
peonidin [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_inflammatory" { label="Anti-inflammatory & Antioxidant Effects"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; nfkb_pathway [label="NF-κB Pathway"]; mapk_pathway [label="MAPK Pathway"]; peonidin -> nfkb_pathway [label="Inhibits"]; peonidin -> mapk_pathway [label="Modulates"]; nfkb_pathway -> "Inflammation" [color="#EA4335"]; mapk_pathway -> "Oxidative Stress" [color="#EA4335"]; }
subgraph "cluster_metabolic" { label="Metabolic Regulation"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k_akt_pathway [label="PI3K/Akt Pathway"]; peonidin -> pi3k_akt_pathway [label="Activates"]; pi3k_akt_pathway -> "Cell Growth &\nSurvival" [color="#34A853"]; pi3k_akt_pathway -> "Glucose Uptake" [color="#34A853"]; } }
References
Application Note: Quantification of Peonidin 3-rutinoside using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in many fruits and vegetables, such as berries, grapes, and purple potatoes.[1] Beyond its role as a natural colorant, this compound is gaining significant attention in the scientific community for its potential health benefits, including potent antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this bioactive compound is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for pharmacological and drug development research.[1]
This document provides a detailed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the HPLC-DAD method for the quantification of this compound. These values are representative and should be validated for each specific application and laboratory setting.
Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL[1] |
| Accuracy (Recovery) | 95 - 105%[1] |
| Precision (RSD%) | < 2%[1] |
Table 2: Chromatographic Parameters
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD[1] |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.8 - 1.0 mL/min[1] |
| Injection Volume | 10 - 20 µL[1] |
| Column Temperature | 30 - 40°C[1] |
| Detection Wavelength | 520 nm[1][2] |
Experimental Protocols
This section details the procedures for preparing standards and samples, as well as the instrumental method for the HPLC-DAD analysis of this compound.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (e.g., with 0.1% formic acid) in a volumetric flask.[1] To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.[1] These will be used to construct the calibration curve.
Sample Preparation (from Plant Material, e.g., Berries)
-
Homogenization: Homogenize fresh or frozen plant material to a fine powder or puree.[1]
-
Extraction: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) and add an appropriate volume of acidified methanol (e.g., 10-20 mL). The acidic conditions are crucial for maintaining the stability of anthocyanins.
-
Enhancement (Optional): To improve extraction efficiency, sonicate the mixture for 15-30 minutes in an ultrasonic bath.[1]
-
Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 15 minutes to separate the supernatant from the solid plant material.[1]
-
Collection: Carefully collect the supernatant.[1] For exhaustive extraction, the extraction process on the remaining pellet can be repeated, and the supernatants combined.[1]
-
Filtration: Prior to injection into the HPLC system, filter the combined supernatant through a 0.45 µm syringe filter to remove any particulate matter.[1]
HPLC-DAD Method
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared standards and samples onto the column.
-
Gradient Elution: A typical gradient elution program is as follows:
Time (minutes) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) 0 95 5 20 79 21 35 60 40 40 95 5 45 95 5 This is a representative gradient and may need to be optimized based on the specific column and system used.[1] -
Data Acquisition: Monitor the elution profile at 520 nm using the Diode Array Detector.[1][2]
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC-DAD.
Caption: Workflow for this compound quantification.
Logical Relationship of Method Parameters
The following diagram illustrates the key relationships between the different parameters of the HPLC-DAD method.
Caption: Interrelation of HPLC-DAD method parameters.
References
Application Note: Quantitative Analysis of Peonidin 3-rutinoside in Food Samples by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Peonidin 3-rutinoside, a naturally occurring anthocyanin, in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a significant contributor to the vibrant red and purple colors of many fruits and vegetables and is of increasing interest due to its potential antioxidant and anti-inflammatory properties.[1] The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers in food science, nutrition, and drug development.
Introduction
This compound is a water-soluble flavonoid responsible for the coloration of numerous fruits, flowers, and vegetables.[2][3] Commonly found in berries, grapes, cherries, and plums, this anthocyanin is a subject of growing scientific interest for its potential health benefits.[3][4][5] Accurate and reliable quantification of this compound in food is crucial for quality control, authentication, and for understanding its dietary intake and subsequent physiological effects. LC-MS/MS offers superior sensitivity and selectivity for the analysis of such compounds in complex food matrices compared to traditional methods like HPLC-DAD.[1][6] This document outlines a robust LC-MS/MS method for the determination of this compound.
Data Presentation
Quantitative Occurrence of this compound in Various Food Sources
The concentration of this compound can vary significantly depending on the food type, cultivar, growing conditions, and ripeness. The following table summarizes the reported concentrations in several food samples.
| Food Sample | Genus/Species | Concentration (mg/100g Fresh Weight) |
| European Plum | Prunus domestica | 4.85[1] |
| Sweet Cherry | Prunus avium | 0.60 - 27.50[1] |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280[1] |
| Strawberry | Fragaria × ananassa | 7.6[1] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06[1] |
LC-MS/MS Parameters for this compound Analysis
Accurate quantification by LC-MS/MS relies on optimized parameters for the analyte of interest. The following table provides typical mass spectrometry settings for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 609.2 | 201.2 | -70 |
Table adapted from a high-throughput analysis study of anthocyanins.[7]
Experimental Protocols
This section details the complete workflow for the analysis of this compound in food samples, from sample preparation to data analysis.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (0.1% formic acid) in a volumetric flask.[2] Sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase to achieve a concentration range of 0.5 to 50 µg/mL.[2]
Sample Preparation (Solid Food Samples)
-
Homogenization: Homogenize the food sample (e.g., berries, fruit peels) to a fine powder or puree.[2] For solid samples, lyophilization (freeze-drying) can be performed prior to homogenization.
-
Extraction:
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
-
Supernatant Collection: Carefully collect the supernatant. The extraction process can be repeated on the remaining pellet to ensure complete extraction, and the supernatants can be pooled.[2]
-
Filtration: Filter the final extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A standard Liquid Chromatography system coupled to a triple quadrupole or ion trap mass spectrometer is recommended.[1]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 - 20 µL.[2]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased.[1] A representative gradient is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 79 | 21 |
| 35 | 60 | 40 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 50 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for anthocyanins.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.[1]
-
Detection: Monitor the transition of the precursor ion to the product ion for this compound (e.g., m/z 609.2 → 201.2).[7]
Data Analysis
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.[1]
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the prepared food samples.[1]
-
Confirmation: The identity of this compound in the samples is confirmed by comparing its retention time and mass fragmentation pattern with that of the pure standard.[1]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of food samples. The detailed protocol for sample preparation and instrumental analysis can be readily adopted by laboratories for routine analysis, quality control, and research purposes. This methodology will aid in the further understanding of the distribution of this important anthocyanin in foods and its potential implications for human health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peonidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review on Chromatography–Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research-groups.usask.ca [research-groups.usask.ca]
Synthesis of Peonidin 3-rutinoside Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical and enzymatic synthesis of a Peonidin (B1209262) 3-rutinoside analytical standard. Peonidin 3-rutinoside, a naturally occurring anthocyanin, is of significant interest in the fields of natural product chemistry, pharmacology, and drug development due to its potential health benefits. The availability of a high-purity standard is crucial for accurate quantification in biological matrices and for in-depth investigation of its biological activities. This application note outlines a feasible chemical synthesis route involving the construction of the peonidin aglycone followed by a Koenigs-Knorr glycosylation, and an alternative enzymatic approach utilizing transglycosylation. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in the preparation of this important flavonoid.
Introduction
This compound is an anthocyanin responsible for the red and purple pigmentation in various fruits and vegetables, including berries, grapes, and purple potatoes.[1][2] Beyond its role as a natural colorant, this compound has garnered scientific attention for its antioxidant and potential therapeutic properties. To accurately assess its pharmacokinetic profile, metabolic fate, and biological efficacy, a well-characterized analytical standard is essential. This document presents two distinct methodologies for the synthesis of this compound, catering to both chemical and biocatalytic approaches.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃O₁₅⁺ | [3] |
| Molecular Weight | 609.55 g/mol | N/A |
| Exact Mass | 609.1819 g/mol | [4] |
| Appearance | Red to purple solid | N/A |
| UV-Vis λmax (in acidified MeOH) | ~520 nm | [2] |
| Mass Spectrometry (ESI-MS/MS) | ||
| Precursor Ion [M]⁺ (m/z) | 609.2 | [4] |
| Major Fragment Ion (m/z) | 301.1 (Peonidin aglycone) | [1] |
| ¹H and ¹³C NMR Data (Reference) | See Table 2 | [5] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Structurally Similar Anthocyanin, Cyanidin 3-rutinoside (in CD₃OD)[5]
Note: This data is for a closely related compound and serves as a reference for spectral interpretation. Actual shifts for this compound may vary slightly.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, J in Hz) |
| Aglycone (Cyanidin) | ||
| 2 | 162.9 | |
| 3 | 145.5 | |
| 4 | 134.7 | |
| 5 | 158.8 | |
| 6 | 95.2 | |
| 7 | 170.2 | |
| 8 | 102.1 | |
| 9 | 157.1 | |
| 10 | 112.9 | |
| 1' | 119.7 | |
| 2' | 112.4 | |
| 3' | 147.2 | |
| 4' | 144.6 | |
| 5' | 103.4 | |
| 6' | 120.0 | |
| Rutinose Moiety | ||
| Glc-1'' | 102.9 | |
| Glc-2'' | 77.8 | |
| Glc-3'' | 77.3 | |
| Glc-4'' | 71.1 | |
| Glc-5'' | 74.5 | |
| Glc-6'' | 67.6 | |
| Rha-1''' | 103.4 | |
| Rha-2''' | 72.3 | |
| Rha-3''' | 71.7 | |
| Rha-4''' | 73.8 | |
| Rha-5''' | 69.7 | |
| Rha-6''' | 17.8 | 1.02 (d, J=6.0) |
Experimental Protocols
Method 1: Chemical Synthesis of this compound
This method involves a multi-step chemical synthesis, beginning with the construction of the peonidin aglycone, followed by the preparation of a rutinose donor, and culminating in a glycosylation reaction.
The synthesis of the peonidin aglycone can be achieved through the condensation of appropriately substituted benzaldehyde (B42025) and acetophenone (B1666503) derivatives.
Materials and Reagents:
-
4-Hydroxy-3-methoxyacetophenone
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Chalcone (B49325) Formation: In a round-bottom flask, dissolve 2,4,6-trihydroxybenzaldehyde (1 equivalent) and 4-hydroxy-3-methoxyacetophenone (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (3-4 equivalents) in water dropwise to the mixture with stirring at room temperature.
-
Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude chalcone by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Ring Closure to Form Flavylium Salt: The purified chalcone is then subjected to oxidative cyclization to form the peonidin aglycone (flavylium salt). This can be achieved by refluxing the chalcone in an acidic alcoholic solution (e.g., ethanolic HCl) in the presence of an oxidizing agent like iodine or by exposure to air over an extended period.
-
The resulting peonidin chloride will precipitate from the solution. Filter the solid, wash with a small amount of cold ethanol and then ether, and dry.
This procedure involves the peracetylation of rutin (B1680289) followed by bromination at the anomeric position.
Materials and Reagents:
-
Rutin
-
Acetic anhydride (B1165640)
-
Pyridine
-
Hydrogen bromide in acetic acid (33% w/v)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
Protocol:
-
Peracetylation: Dissolve rutin in a mixture of acetic anhydride and pyridine.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract the peracetylated rutin with dichloromethane.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain peracetylated rutin.
-
Bromination: Dissolve the peracetylated rutin in a minimal amount of dichloromethane.
-
Cool the solution in an ice bath and add a solution of hydrogen bromide in acetic acid dropwise with stirring.
-
Allow the reaction to proceed for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash carefully with ice-cold water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the crude acetobromorutinose. This product is often used immediately in the next step without further purification.
This final stage involves the coupling of the peonidin aglycone with acetobromorutinose, followed by the removal of the acetyl protecting groups.
Materials and Reagents:
-
Peonidin aglycone (from Part A)
-
Acetobromorutinose (from Part B)
-
Silver carbonate or silver oxide
-
Anhydrous dichloromethane or acetonitrile (B52724)
-
Molecular sieves
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Amberlite IR-120 (H⁺ form) resin
-
Methanol
-
C18 Solid-Phase Extraction (SPE) cartridges
Protocol:
-
Glycosylation: To a solution of the peonidin aglycone in anhydrous dichloromethane or acetonitrile containing activated molecular sieves, add silver carbonate or silver oxide (as a promoter).
-
Add a solution of acetobromorutinose in the same solvent dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture in the dark for 24-72 hours.
-
Filter the reaction mixture through celite to remove the silver salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate to obtain the crude peracetylated this compound.
-
Deprotection: Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature for 6-12 hours.
-
Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate.
-
Purification: Purify the crude this compound using C18 SPE. Condition the cartridge with methanol, followed by acidified water (e.g., 0.1% HCl). Load the sample dissolved in a minimal amount of acidified water. Wash with acidified water to remove impurities and then elute the this compound with acidified methanol.
-
Evaporate the solvent to obtain the purified this compound standard.
Method 2: Enzymatic Synthesis of this compound via Transglycosylation
This method utilizes a glycosidase enzyme to transfer the rutinose moiety from a readily available donor, such as rutin, to the peonidin aglycone.
Materials and Reagents:
-
Peonidin aglycone
-
Rutin (as rutinose donor)
-
Rutinase (e.g., from Aspergillus niger or Penicillium species)[6]
-
Citrate-phosphate buffer (pH 5.0-6.0)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable co-solvent
-
C18 SPE cartridges
-
Methanol
-
Acidified water (e.g., 0.1% formic acid)
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve rutin (e.g., 10-50 mM) and peonidin aglycone (e.g., 5-20 mM) in a citrate-phosphate buffer (pH 5.0-6.0) containing a co-solvent such as DMSO (e.g., 10-25% v/v) to aid solubility.
-
Add the rutinase enzyme to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-72 hours.
-
Monitor the formation of this compound by HPLC.
-
Reaction Termination: Terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme, followed by centrifugation to remove the precipitated protein.
-
Purification: Purify the this compound from the supernatant using C18 SPE as described in Method 1, Part C, step 9.
Visualization of Synthesis Workflows
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis workflow for this compound.
Conclusion
The protocols outlined in this application note provide two viable pathways for the synthesis of a this compound standard. The chemical synthesis route, while multi-stepped, offers a classic and robust method for obtaining the target compound. The enzymatic approach presents a greener alternative, potentially involving fewer steps and milder reaction conditions. The choice of method will depend on the specific capabilities and resources of the laboratory. The availability of a high-purity, well-characterized standard produced by these methods will facilitate further research into the pharmacological and nutraceutical applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peonidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Beyond its role as a natural colorant, peonidin 3-rutinoside has garnered significant scientific interest for its potential health benefits, which are largely attributed to its potent antioxidant properties.[1][2] These properties stem from its molecular structure, which enables it to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key factor in the development and progression of numerous chronic and degenerative diseases. The assessment of the antioxidant capacity of compounds like this compound is a critical area of research for the development of novel therapeutic and preventative agents.[1] This document provides detailed protocols for four common in vitro antioxidant activity assays: DPPH, ABTS, FRAP, and ORAC.
Data Presentation: Antioxidant Capacity of this compound and Related Compounds
The following table summarizes quantitative data on the antioxidant capacity of this compound and structurally similar anthocyanins. This data serves as a valuable reference for researchers investigating the antioxidant potential of these compounds.
| Assay | Compound | Result | Unit |
| DPPH | Cyanidin 3-rutinoside | 8.78 | µM (EC50) |
| DPPH | Peonidin 3-O-glucoside | More effective than peonidin | - |
| ABTS | Oenin (Malvidin 3-glucoside) | Less effective than malvidin | - |
| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol |
| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol |
| Superoxide Scavenging | Cyanidin 3-rutinoside | 45.94 | µM (EC50) |
| Nitric Oxide Scavenging | Cyanidin 3-rutinoside | 18.14 | µM (EC50) |
Experimental Protocols
Detailed methodologies for four key antioxidant capacity assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.[1][3]
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol), spectrophotometric grade
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1][4] This solution should be freshly prepared and protected from light.[3]
-
Sample and Control Preparation:
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][4]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:[4] % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentrations.[4]
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.[5]
Materials:
-
This compound sample
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Solution Preparation:
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[1][6]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample and Control Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the Trolox standard to create a standard curve.[1]
-
-
Assay Procedure:
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
Caption: Experimental workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[9]
Materials:
-
This compound sample
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader or spectrophotometer
-
Water bath
Procedure:
-
FRAP Reagent Preparation:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a series of ferrous sulfate or Trolox standards of known concentrations.[1]
-
-
Assay Procedure:
-
Calculation: A standard curve is constructed using the absorbance values of the ferrous sulfate or Trolox standards. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
Caption: Experimental workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the protection it provides.
Materials:
-
This compound sample
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before each use.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Standard and Sample Preparation:
-
Prepare a series of Trolox standards by diluting the stock solution with phosphate buffer.
-
Prepare various dilutions of the this compound sample in phosphate buffer.
-
-
Assay Procedure:
-
Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.[12]
-
Add 150 µL of the fluorescein solution to each well.[12]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[12][13]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12]
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 35 minutes, with excitation at 485 nm and emission at 520-538 nm.[12][14] The plate reader should be maintained at 37°C.[13]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from this curve and expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.[1]
Caption: General workflow for the ORAC assay.
Signaling Pathways
Anthocyanins, including this compound, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[1] For instance, flavonoids have been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[15] this compound may modulate this pathway by affecting the activity of PI3K and the subsequent phosphorylation of Akt.[15] Furthermore, it is thought to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is associated with inflammatory responses and cellular stress.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. jmp.ir [jmp.ir]
- 10. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. zen-bio.com [zen-bio.com]
- 15. benchchem.com [benchchem.com]
Peonidin 3-Rutinoside in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Peonidin (B1209262) 3-rutinoside in cell culture studies. Due to a notable scarcity of direct research on Peonidin 3-rutinoside, this guide draws upon data and protocols from studies on the closely related anthocyanin, Peonidin 3-glucoside, to provide a foundational framework for investigation.
This compound is a natural anthocyanin pigment found in various fruits and vegetables, including blackcurrants, cherries, and berries.[1] Beyond its vibrant color, there is growing scientific interest in its potential health benefits, which are linked to its metabolic fate and biological activities.[1] Preliminary research suggests potential anti-inflammatory, anti-cancer, and antioxidant properties for anthocyanins as a class.[2][3]
Data Presentation: Quantitative Insights from Related Compounds
The following tables summarize quantitative data from in vitro studies on Peonidin 3-glucoside, a structurally similar compound. This information can serve as a starting point for designing experiments with this compound, though researchers should note that the rutinoside moiety may influence biological activity.[4]
Table 1: Anti-proliferative and Pro-apoptotic Effects of Peonidin 3-glucoside on Cancer Cells
| Cell Line | Compound | Concentration(s) | Duration (hours) | Effect | Reference |
| HS578T (Breast Cancer) | Peonidin 3-glucoside | 0, 5, 10, 30 µM | 48 | Inhibition of cell growth via G2/M arrest.[5][6] | [5][6] |
| HS578T (Breast Cancer) | Peonidin 3-glucoside | 30, 50 µM | 48 | Induction of apoptosis (chromatin condensation).[5] | [5] |
Table 2: Modulation of Cell Cycle and Apoptotic Proteins by Peonidin 3-glucoside
| Cell Line | Compound | Concentration(s) | Duration (hours) | Protein | Effect | Reference |
| HS578T (Breast Cancer) | Peonidin 3-glucoside | 0, 5, 10, 30 µM | 48 | CDK-1, Cyclin B1, Cyclin E | Down-regulation of protein levels.[5][6] | [5][6] |
| HS578T (Breast Cancer) | Peonidin 3-glucoside | 0, 5, 10, 30 µM | 48 | CDK-2 | Slight decrease in protein levels.[5] | [5] |
| HS578T (Breast Cancer) | Peonidin 3-glucoside | Not Specified | 48 | Caspase-3 | Activation.[5][6] | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on Peonidin 3-glucoside and other flavonoids. These protocols will require optimization for use with this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
Target cancer cell line (e.g., HS578T)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% Triton X-100 and 0.1 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK-1, Cyclin B1, Caspase-3, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in sample buffer and separate them by size on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[7][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[7]
Signaling Pathways and Visualizations
Based on studies with related anthocyanins, this compound may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Putative Anti-Cancer Signaling Pathway
Studies on Peonidin 3-glucoside suggest that it may induce G2/M cell cycle arrest and apoptosis in cancer cells by down-regulating key cell cycle proteins and activating caspases.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rutinoside at C7 attenuates the apoptosis-inducing activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopurify.cn [biopurify.cn]
- 6. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 9. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for Studying Peonidin 3-rutinoside Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin found in various fruits and vegetables, recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[1] These therapeutic potentials are often attributed to its ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo effects of this compound. The protocols outlined below are designed to offer a robust framework for preclinical evaluation of this promising natural compound.
I. Anti-inflammatory Effects of this compound
Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, making it ideal for screening potential anti-inflammatory compounds like this compound.[1][2][3]
A. Experimental Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are acclimatized for at least one week before the experiment.[1]
-
Grouping:
-
Group I: Normal Control (saline administration)
-
Group II: Carrageenan Control (vehicle + carrageenan)
-
Group III: this compound (50 mg/kg, oral gavage) + carrageenan
-
Group IV: this compound (100 mg/kg, oral gavage) + carrageenan
-
Group V: Positive Control (e.g., Indomethacin 5 mg/kg, intraperitoneally) + carrageenan
-
-
Dosing and Administration:
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw of the rats in Groups II, III, IV, and V.[1]
-
-
Measurement of Paw Edema:
-
Sample Collection:
-
At the end of the 5-hour experiment, euthanize the animals.
-
Collect blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Excise the inflamed paw tissue. A portion should be fixed in 10% neutral buffered formalin for histopathological analysis, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis (e.g., myeloperoxidase (MPO) activity, COX-2, iNOS expression).[1]
-
B. Data Presentation
| Group | Treatment | Paw Volume (ml) at 3h | Inhibition of Edema (%) | MPO Activity (U/mg tissue) | Serum TNF-α (pg/mL) |
| I | Normal Control | Baseline | - | Low | Low |
| II | Carrageenan Control | Increased | 0% | High | High |
| III | This compound (50 mg/kg) | Reduced | X% | Reduced | Reduced |
| IV | This compound (100 mg/kg) | Significantly Reduced | Y% | Significantly Reduced | Significantly Reduced |
| V | Indomethacin (5 mg/kg) | Significantly Reduced | Z% | Significantly Reduced | Significantly Reduced |
C. Experimental Workflow
Carrageenan-Induced Paw Edema Experimental Workflow.
II. Anti-cancer Effects of this compound
Animal Model: Lewis Lung Carcinoma (LLC) Xenograft in Mice
The LLC xenograft model is a widely used in vivo model to assess the anti-tumor efficacy of potential therapeutic agents.[1]
A. Experimental Protocol
-
Cell Culture: Culture Lewis Lung Carcinoma (LLC) cells in appropriate media until they reach the desired confluence.
-
Animals: C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Implantation:
-
Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into groups:
-
Group I: Vehicle Control
-
Group II: this compound (100 mg/kg, oral gavage)
-
Group III: this compound (200 mg/kg, oral gavage)
-
Group IV: Positive Control (e.g., a standard chemotherapeutic agent)
-
-
Administer treatment daily for a specified period (e.g., 2-3 weeks).
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Endpoint and Sample Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor can be fixed for histopathology and immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and the rest snap-frozen for molecular analysis (e.g., Western blot for apoptotic and cell cycle proteins).[5]
-
B. Data Presentation
| Group | Treatment | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Inhibition of Tumor Growth (%) |
| I | Vehicle Control | High | High | 0% |
| II | This compound (100 mg/kg) | Reduced | Reduced | X% |
| III | This compound (200 mg/kg) | Significantly Reduced | Significantly Reduced | Y% |
| IV | Positive Control | Significantly Reduced | Significantly Reduced | Z% |
Predicted Inhibition of the NF-κB Pathway by this compound.
B. Nrf2 Signaling Pathway (Antioxidant)
This compound may enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway.
Predicted Activation of the Nrf2 Pathway by this compound.
C. PI3K/Akt Signaling Pathway
Hypothetical CaMKII Pathway Involvement by this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]
Peonidin 3-Rutinoside: Application Notes and Protocols for Use as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red, purple, and blue hues in a variety of fruits and vegetables, including cherries, plums, and berries. As consumer demand for natural and clean-label ingredients continues to rise, peonidin 3-rutinoside presents a promising alternative to synthetic food colorants. Its color expression is notably dependent on pH, typically appearing red in acidic conditions and shifting towards blue in alkaline environments. Toxicological assessments have indicated that peonidin, the aglycone of this compound, is non-irritant, non-mutagenic, and non-carcinogenic, underscoring its potential as a safe food additive.
These application notes provide a comprehensive overview of this compound for its use as a natural food colorant, detailing its physicochemical properties, stability, and protocols for extraction, purification, and application in various food systems.
Physicochemical Properties and Stability
The efficacy of this compound as a food colorant is intrinsically linked to its stability, which is influenced by pH, temperature, light, and the food matrix itself. Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 3). As a methylated anthocyanin, peonidin derivatives may exhibit greater color stability at higher pH values compared to their non-methylated counterparts.
Quantitative Stability Data
The degradation of this compound often follows first-order kinetics, meaning the rate of degradation is proportional to its concentration. The following tables summarize available quantitative data on the stability of this compound and related anthocyanins under various conditions.
Table 1: Thermal Degradation Kinetics of this compound and Related Anthocyanins
| Anthocyanin | Food Matrix/Solvent | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) |
| This compound | Sour Cherry Cloudy Juice | 4 | - | 64.7 - 188.5 days | - |
| This compound | Sour Cherry Cloudy Juice | 30 | - | 45.9 - 112.4 days | - |
| Cyanidin 3-rutinoside | Black Rice Extract | 100 | 2.2 | - | 5.33 x 10⁻⁴ s⁻¹ |
| Cyanidin 3-rutinoside | Black Rice Extract | 165 | 5.0 | - | 7.39 x 10⁻² s⁻¹ |
| Pelargonidin 3-glucoside | Aqueous Solution | 100-150 | - | - | 0.0262–0.2855 min⁻¹ |
Table 2: Abundance of this compound in Various Natural Sources
| Natural Source | Genus/Species | Abundance (mg/100g FW) |
| European Plum | Prunus domestica | 0.00 - 9.70 |
| Blackcurrant | Ribes nigrum | 0.52 - 2.19 |
| Sweet Cherry | Prunus avium | 0.00 - 27.50 |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.19 |
| Sour Cherry | Prunus cerasus | 2.70 |
| Strawberry | Fragaria × ananassa | 7.6 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the solvent extraction of this compound from plant sources, which can be enhanced with ultrasound assistance.
Materials and Reagents:
-
Fresh or frozen plant material (e.g., cherries, plums)
-
Ethanol (B145695) (food grade) or Methanol (B129727) (HPLC grade)
-
Deionized water
-
Citric acid, Hydrochloric acid (HCl), or Formic acid
-
Blender or homogenizer
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Light-protected storage containers
Procedure:
-
Sample Preparation: Weigh approximately 100 g of fresh or partially thawed frozen plant material.
-
Homogenization: In a blender, homogenize the plant material with 500 mL of an acidified ethanol solution (e.g., 80% ethanol in water, acidified to pH 2.0 with citric acid or HCl) for 2-3 minutes to form a uniform slurry.
-
Extraction: Transfer the slurry to a light-protected container and store at 4°C for 12-24 hours to facilitate complete extraction.
-
Filtration and Centrifugation: Filter the extract through cheesecloth to remove large solid particles. Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining solids.
-
Supernatant Collection: Carefully decant and collect the clear, colored supernatant.
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract can be used directly or further purified.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol outlines the purification of the crude extract to isolate this compound from other compounds like sugars and organic acids.
Materials and Reagents:
-
Crude this compound extract
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Acidified water (pH 2.0 with HCl or formic acid)
-
Acidified methanol (0.1% HCl or formic acid in methanol)
-
Vacuum manifold (optional)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Cartridge Conditioning: Activate a C18 SPE cartridge by washing it with one cartridge volume of methanol, followed by equilibration with two cartridge volumes of acidified water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with two to three cartridge volumes of acidified water to remove polar impurities such as sugars and organic acids.
-
Elution: Elute the purified this compound from the cartridge by passing one to two cartridge volumes of acidified methanol through it. Collect the colored eluate.
-
Solvent Removal: Remove the methanol from the eluate using a rotary evaporator or a gentle stream of nitrogen to yield the purified this compound.
-
Purity Analysis: The purity of the final product can be assessed using HPLC-DAD.
Protocol 3: Quantification of this compound by HPLC-DAD
This protocol provides a method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (e.g., 5% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound (or a commercial standard) in acidified methanol. From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the purified extract with the initial mobile phase to a concentration within the calibration curve range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard. Calculate the concentration based on the peak area and the calibration curve.
Application in Food Systems
This compound can be incorporated into various food products to impart a red to purplish hue. Its application is particularly suitable for acidic food products where its color stability is highest.
Application Example: Coloring of Yogurt
This protocol describes the application of this compound as a natural colorant in plain yogurt and the subsequent evaluation of its color stability.
Materials and Equipment:
-
Purified this compound extract
-
Plain yogurt
-
Colorimeter
-
pH meter
-
Opaque storage containers
Procedure:
-
Colorant Preparation: Prepare a stock solution of the purified this compound extract. The concentration will depend on the desired color intensity.
-
Incorporation: Add the colorant solution to plain yogurt at various concentrations (e.g., 10, 20, 50 mg per 100g of yogurt) and mix thoroughly to ensure uniform color distribution. A control sample with no added colorant should also be prepared.
-
Initial Analysis:
-
Color Measurement: Use a colorimeter to measure the CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the yogurt samples.
-
pH Measurement: Record the initial pH of all yogurt samples.
-
-
Storage Study: Store the yogurt samples in opaque containers at 4°C to protect them from light.
-
Periodic Analysis: At regular intervals (e.g., daily for the first week, then weekly), repeat the color and pH measurements.
-
Data Analysis: Calculate the change in color (ΔE*) over time to quantify color stability. Analyze the degradation of this compound if analytical methods are available.
Potential Biological Activity and Signaling Pathways
Beyond its coloring properties, this compound is of interest for its potential health benefits, which are thought to be mediated through the modulation of cellular signaling pathways. While research specifically on this compound is ongoing, studies on structurally similar anthocyanins suggest potential interactions with the PI3K/Akt and MAPK signaling pathways.
Putative Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Activation of this pathway by anthocyanins may lead to increased glucose uptake in cells.
Putative Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in processes like inflammation and apoptosis. Anthocyanins may exert anti-inflammatory effects by modulating this pathway.
Conclusion
This compound is a promising natural food colorant with the potential to meet the growing consumer demand for clean-label products. Its application provides vibrant reddish-purple hues, particularly in acidic food systems. The stability of this compound is a key consideration for its successful incorporation into food products and is significantly influenced by pH, temperature, and light. The protocols provided herein offer a foundation for the extraction, purification, and application of this natural colorant. Further research is warranted to explore its stability in a wider range of food matrices and to fully elucidate its potential health benefits.
Application Note: Formulation of Peonidin 3-rutinoside for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple colors in many fruits and vegetables, such as blackcurrants and cherries.[1] Beyond its role as a pigment, it is gaining interest for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[2] However, like many anthocyanins, this compound exhibits low bioavailability, which presents a significant challenge for its development as a therapeutic agent.[1][3] Its stability and absorption are heavily influenced by environmental factors, necessitating carefully designed formulations for effective in vivo studies.[3][4] This document provides a guide to the formulation and administration of this compound for preclinical research.
2. Physicochemical Properties and Stability
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation. Anthocyanin stability is highly dependent on pH, temperature, light, and oxygen.[3][4]
-
pH: this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium (B80283) cation.[4][5] As the pH increases towards neutral and alkaline, its stability decreases dramatically, leading to the formation of a colorless chalcone (B49325) and subsequent degradation into smaller phenolic compounds.[4][5]
-
Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[4] For processing and storage, temperatures should be kept low.[4]
-
Solubility: this compound is practically insoluble in water.[6] Acidified organic solvents like methanol (B129727) or ethanol (B145695) are often used for extraction and to prepare stock solutions.[4][7]
Table 1: Physicochemical and Stability Data of this compound and Related Anthocyanins
| Property | Value / Observation | Source(s) |
| Chemical Formula | C28H33O15 | [6] |
| Solubility (Water) | Practically insoluble | [6] |
| Optimal pH for Stability | Most stable at pH < 3.0 | [4][5] |
| Degradation at Neutral pH | Rapid degradation at pH 7.0 (Half-life < 1 hour at 25°C for analogue) | [5] |
| Thermal Stability | Degradation accelerates with increasing temperature | [4][8] |
| Storage Recommendation | Store at < -15°C in a dry, dark place | [9] |
3. Formulation Strategies for In Vivo Studies
The primary goal of formulation is to enhance the stability and bioavailability of this compound for reliable in vivo testing. The bioavailability of anthocyanins is generally low, estimated to be around 0.26–1.8%.[3] Several strategies can be employed to overcome this limitation.
3.1. Simple Aqueous Vehicles (for Oral Gavage)
For initial exploratory studies, a simple aqueous suspension or solution is often used. Given the poor water solubility and instability at neutral pH, an acidic vehicle is required.
-
Acidified Water: Using distilled water acidified to a pH of ~3.0 can help maintain the stable flavylium cation form.
-
Suspending Agents: For higher doses that cannot be fully dissolved, suspending agents like 0.5% carboxymethylcellulose (CMC) can be used to ensure a uniform dose administration.[2]
3.2. Advanced Formulation Approaches
To significantly improve bioavailability, more advanced delivery systems are recommended. These strategies protect the anthocyanin from degradation in the gastrointestinal tract and enhance its absorption.[10][11]
-
Nanoencapsulation: Encapsulating this compound in nanoparticles (e.g., using polysaccharides or proteins) can protect it from pH-induced degradation and facilitate controlled release.[10][12]
-
Liposomes: Lipid-based carriers like nanoliposomes can improve the stability and gastrointestinal absorption of anthocyanins.[10][13]
-
Co-administration: The presence of other compounds, such as lipids or other food matrix components, can enhance the stability and absorption of anthocyanins.[11]
Table 2: Comparison of Formulation Strategies
| Formulation Strategy | Advantages | Disadvantages | Suitability |
| Acidified Aqueous Vehicle | Simple, inexpensive, easy to prepare. | Low bioavailability, potential for rapid degradation in the gut. | Pilot studies, acute dosing models. |
| Suspension with CMC | Allows for higher dose administration.[2] | Compound is not solubilized, potential for non-uniform dosing. | High-dose oral gavage studies. |
| Nanoencapsulation | Enhances stability, bioavailability, and allows for controlled release.[3][10] | More complex and costly to prepare and characterize. | Pharmacokinetic studies, chronic dosing models. |
| Liposomal Formulation | Protects from degradation, improves absorption.[10][13] | Can be technically challenging to prepare, potential for stability issues. | Efficacy studies requiring enhanced systemic exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound in an Acidified Aqueous Vehicle for Oral Gavage
This protocol describes the preparation of a simple formulation for acute oral administration in rodents.
Materials:
-
This compound powder
-
Distilled water
-
Hydrochloric acid (HCl) or Formic acid
-
pH meter
-
Vortex mixer and/or sonicator
-
Amber glass vials
Procedure:
-
Determine the total volume of the formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg for rats).
-
In a suitable container, add the required volume of distilled water.
-
Slowly add a dilute acid (e.g., 0.1M HCl or 1% formic acid) dropwise while monitoring the pH until a stable pH of 2.5-3.0 is achieved. This is the vehicle solution.
-
Weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).
-
Add the powder to the acidified vehicle solution.
-
Vortex vigorously for 2-3 minutes. If insolubility is an issue, use a bath sonicator for 5-10 minutes to aid dispersion.
-
Store the final formulation in an amber vial at 4°C and use it within 24 hours to minimize degradation.[4]
-
Quality Control: Visually inspect for homogeneity before each dose administration. Vortex immediately before drawing each dose.
Protocol 2: In Vivo Administration via Oral Gavage (Rodent Model)
This protocol outlines the standard procedure for administering the prepared formulation.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1-3 mL)
-
Experimental animals (e.g., Wistar rats or C57BL/6 mice)[2]
Procedure:
-
Acclimatize animals to handling and the gavage procedure for several days before the study begins.
-
Calculate the specific volume to be administered to each animal based on its most recent body weight.
-
Vortex the formulation vial vigorously to ensure a homogenous suspension.
-
Draw the calculated volume into the syringe.
-
Gently but firmly restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the mouth, passing it over the tongue and along the side of the mouth towards the esophagus.
-
Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.
-
Dispense the formulation smoothly and withdraw the needle.
-
Monitor the animal for a few minutes post-dosing for any signs of distress (e.g., choking or difficulty breathing).
-
Record the time and dose administered for each animal.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo studies.
Potential Signaling Pathway Diagram: Nrf2 Activation
Anthocyanins are known to exert antioxidant effects, often through the activation of the Nrf2 signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[14][15] Oxidative stress or the action of phytochemicals like this compound can disrupt this interaction, allowing Nrf2 to translocate to the nucleus.[15][16] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes.[14][17]
Caption: this compound and Nrf2 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Editorial: Advances in anthocyanins: Sources, preparation, analysis methods, bioavailability, physiochemical properties, and structural features [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound this compound (FDB017305) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extrasynthese.com [extrasynthese.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring strategies to enhance anthocyanin bioavailability and bioaccessibility in food: A literature review (2023) | Amanda Lais Alves Almeida Nascimento | 3 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 16. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Identification of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the identification and quantification of Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin with significant antioxidant and anti-inflammatory properties. The protocols outlined below are essential for quality control, standardization of herbal products, and for advancing pharmacological research and drug development.[1]
Extraction of Peonidin 3-rutinoside from Plant Material
A robust solvent extraction method is fundamental for the accurate analysis of this compound from complex plant matrices.[2] The following protocol is a widely used and effective approach.
Materials and Reagents:
-
Lyophilized and powdered plant material[2]
-
Methanol (B129727) (HPLC grade)[2]
-
Formic acid or Hydrochloric acid (HCl)[2]
-
Deionized or HPLC grade water[2]
-
Centrifuge[2]
-
Rotary evaporator[2]
-
Solid-Phase Extraction (SPE) C18 cartridges[2]
Protocol:
-
Sample Preparation: To increase the surface area for extraction, freeze-dry the plant material to remove water and then grind it into a fine powder.[2]
-
Extraction Solvent Preparation: Prepare an acidified methanol solution, for instance, a mixture of methanol, water, and formic acid in a 70:29:1 v/v/v ratio. The acidic conditions are crucial for stabilizing anthocyanins in their colored flavylium (B80283) cation form.[2]
-
Extraction: Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). For improved extraction efficiency, employ ultrasound-assisted extraction (UAE) by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).[2]
-
Filtration and Concentration: Separate the extract from the solid plant residue by filtration. Concentrate the resulting filtrate using a rotary evaporator at a temperature below 40°C to yield a crude anthocyanin extract.[2][3]
-
Purification (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step is recommended.[2]
-
Condition a C18 SPE cartridge with methanol, followed by acidified water.[2][3]
-
Load the crude extract, which has been dissolved in a minimal amount of acidified water, onto the cartridge.[2][3]
-
Wash the cartridge to remove impurities.
-
Elute the anthocyanins using acidified methanol.[2]
-
Evaporate the solvent to obtain a purified anthocyanin extract.[2]
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a reliable and widely adopted technique for the quantification of this compound.[1][2]
Experimental Protocol:
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (containing 0.1% HCl or formic acid) in a volumetric flask. To ensure complete dissolution, sonicate for 5-10 minutes.[1]
-
Working Standard Solutions: Prepare a series of working standards with concentrations ranging from 0.5 µg/mL to 50 µg/mL by serially diluting the stock solution with the mobile phase.[1]
-
-
Sample Preparation (from plant material):
-
Homogenization: Homogenize the plant material into a fine powder.[1]
-
Extraction: Add an appropriate volume of acidified methanol and sonicate the mixture for 15-30 minutes to enhance extraction.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]
-
Repeat Extraction: Repeat the extraction process on the remaining pellet and combine the supernatants.[1]
-
Filtration: Prior to injection into the HPLC system, filter the combined supernatant through a 0.45 µm syringe filter.[1]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[1][2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[2]
-
-
Quantification:
Quantitative Data Summary: HPLC-DAD Performance
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced selectivity and sensitivity, especially in complex matrices, LC-MS/MS is the preferred method for the identification and confirmation of this compound.[2]
Experimental Protocol:
-
Instrumentation:
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.[1][2] The LC conditions are often similar to those used for HPLC-DAD.[2]
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.[2]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.[2]
-
-
Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass fragmentation pattern with that of a pure standard.[2] The precursor ion for this compound is [M]+ at m/z 611.0, and a characteristic product ion is observed at m/z 302.8, corresponding to the peonidin aglycone.[4]
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Value |
| Precursor Ion (m/z) | 611.0 [M]+ |
| Product Ion (m/z) | 302.8 |
| Ionization Mode | Positive Electrospray (ESI+) |
| Note: These values are representative and should be validated for each specific application.[1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.[3] While detailed ¹H and ¹³C NMR data for this compound are not always readily available in single sources, the following represents typical chemical shifts observed for its constituent parts, the peonidin aglycone and the rutinose moiety.
Experimental Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.
-
Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to confirm the structure.
Representative NMR Data:
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H NMR | Aromatic protons: 6.5 - 9.0 ppm; Sugar protons: 3.0 - 5.5 ppm; Methyl protons (rutinose): ~1.0 ppm |
| ¹³C NMR | Aromatic carbons: 90 - 170 ppm; Sugar carbons: 60 - 105 ppm; Methyl carbon (rutinose): ~18 ppm |
| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |
Visualizations
Caption: Experimental workflow for the identification of this compound.
References
Application Notes and Protocols for Ultrasound-Assisted Extraction of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, it has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[2][3] Ultrasound-Assisted Extraction (UAE) is an efficient and modern technique for recovering bioactive compounds like this compound from plant matrices. The advantages of UAE include shorter extraction times, reduced solvent consumption, and often higher yields compared to traditional methods, all while operating at lower temperatures that minimize the degradation of these heat-sensitive molecules.[4]
These application notes provide detailed protocols and data for the efficient extraction of this compound using UAE, tailored for laboratory and research settings.
Key Parameters for Optimization
The successful extraction of this compound is dependent on several critical parameters that should be optimized for each specific plant matrix. These include:
-
Solvent Composition: The choice of solvent and its concentration in water significantly affects the solubility and extraction of this compound. Ethanol and methanol (B129727) are commonly used.[4]
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3).[5] Acidifying the solvent is crucial to maintain the integrity and color of the molecule.
-
Temperature: While higher temperatures can increase extraction efficiency, they also accelerate the degradation of this compound.[5] A balance must be struck to maximize yield while minimizing degradation.
-
Ultrasound Power and Frequency: Higher ultrasound power can enhance cavitation and improve extraction, but excessive power can lead to compound degradation.[4]
-
Extraction Time: Longer sonication times can increase yield, but prolonged exposure may also cause degradation.[4]
-
Solid-to-Liquid Ratio: This ratio influences the concentration gradient, which drives the mass transfer of the target compound from the plant material to the solvent.[4]
Data Presentation: Optimized UAE Parameters for Anthocyanin Extraction
The following tables summarize optimized conditions from various studies on the ultrasound-assisted extraction of anthocyanins. While not all studies focus exclusively on this compound, the data provides a strong starting point for developing a specific extraction protocol.
Table 1: Optimized UAE Conditions for Anthocyanin Extraction from Various Sources
| Plant Material | Target Compound(s) | Optimal Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio | Ultrasound Parameters | Reference |
| Red Onion | Total Anthocyanins | 57% Methanol (pH 2) | 60 | 10 | 0.2:15 (g/mL) | 90% Amplitude (70W) | [6] |
| Orange By-Products | Total Phenolic Compounds | 45% Ethanol | 35 | 35 | - | 90% Amplitude (110W) | [7] |
| Brown Seaweed | Phenolic Compounds | Varied (NaOH) | - | - | - | Varied Amplitude | [8] |
| Litchi Pericarp | Cyanidin (B77932) 3-rutinoside | 54.1% Ethanol | - | 34.5 | - | 240 W | [9] |
Table 2: Stability of Peonidin and Related Anthocyanins
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| This compound (in Sour Cherry Juice) | - | 4 | 64.7 - 188.5 days | [1] |
| This compound (in Sour Cherry Juice) | - | 30 | 45.9 - 112.4 days | [1] |
| Peonidin 3-glucoside | 3.0 | 25 | > 200 days | [10] |
| Peonidin 3-glucoside | 5.0 | 25 | ~ 48 hours | [10] |
| Peonidin 3-glucoside | 7.0 | 25 | < 1 hour | [10] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction of this compound
This protocol provides a general framework for the UAE of this compound from a powdered plant matrix (e.g., freeze-dried berries, fruit peels).
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction Solvent: 50-80% Ethanol or Methanol in deionized water
-
Acidifying Agent: Hydrochloric acid (HCl) or Formic acid
-
Ultrasonic bath or probe sonicator with temperature control
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator (optional)
Procedure:
-
Solvent Preparation: Prepare the extraction solvent and acidify to a pH between 2 and 3 using HCl or formic acid.
-
Sample Preparation: Weigh 1-5 grams of the powdered plant material and place it in a suitable extraction vessel.
-
Extraction: Add the acidified solvent to achieve a solid-to-liquid ratio between 1:10 and 1:20 (w/v).
-
Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Sonicate for 15-45 minutes at a controlled temperature (e.g., 25-50°C).
-
Separation: After sonication, centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully decant and collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent.
-
Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Concentration (Optional): If required, the solvent can be removed using a rotary evaporator at a temperature below 40°C to concentrate the extract.
-
Storage: Store the final extract in an amber vial at 4°C for short-term storage or -20°C for long-term storage to prevent degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a standard method for the quantification of this compound in the obtained extract.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase A: Acidified water (e.g., 5% formic acid in water).[3]
-
Mobile Phase B: Acetonitrile or Methanol.[3]
-
Detection Wavelength: 520 nm.[11]
-
Column Temperature: 25-30°C.[10]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in acidified methanol. From the stock solution, prepare a series of working standards of known concentrations to generate a calibration curve.[2]
-
Sample Preparation: The filtered extract from the UAE protocol can be directly injected if the concentration is within the calibration range. If necessary, dilute the extract with the initial mobile phase.
-
Analysis: Set up the HPLC system with a suitable gradient elution program. A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the working standards.
Visualizations
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Extraction and Quantification.
Factors Affecting this compound Stability
Caption: Key factors influencing the degradation of this compound.
Putative Signaling Pathways
While the specific signaling pathways directly activated by this compound are still under active investigation, research on structurally similar anthocyanins provides insights into its potential mechanisms of action.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of ultrasound-assisted extraction of cyanidin 3-rutinoside from litchi (Lichi chinensis Sonn.) fruit pericarp - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in many fruits and vegetables. Beyond its role as a natural colorant, this compound is gaining significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties. Accurate and reliable quantification of Peonidin 3-rutinoside in various matrices is crucial for research, quality control in the food and beverage industry, and the development of herbal medicines and pharmaceuticals.
Crude plant extracts, however, contain a complex mixture of interfering substances such as sugars, organic acids, and other polyphenols, which can compromise analytical accuracy. Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the cleanup and concentration of analytes from complex samples.[1] This document provides detailed application notes and protocols for the use of SPE in the purification of this compound, ensuring higher purity samples for downstream applications.
Principles of this compound Purification by SPE
Solid-phase extraction operates on the principle of partitioning a compound between a solid stationary phase and a liquid mobile phase. For the purification of this compound, a crude extract is loaded onto an SPE cartridge. Due to the physicochemical properties of the analyte and the sorbent, this compound is retained on the solid phase while more polar impurities, such as sugars and organic acids, are washed away.[2] Subsequently, a different solvent is used to elute the purified and concentrated this compound. The selection of the appropriate stationary phase and solvents is critical for achieving high recovery and purity. Given that anthocyanins carry a positive charge in acidic conditions, reversed-phase and cation-exchange SPE are the most common mechanisms employed for their purification.[1]
Data Presentation: Comparison of SPE Cartridges for Anthocyanin Purification
The choice of SPE cartridge is a critical factor in optimizing the purification of this compound. Different stationary phases exhibit varying retention capabilities and recovery rates. The following table summarizes available quantitative data on the performance of different SPE cartridges for the purification of peonidin and other anthocyanins.
| SPE Cartridge Type | Stationary Phase | Peonidin Recovery (%) | Key Findings |
| Reversed-Phase | C18-based | ~80-90% | C18 cartridges offer good recovery for peonidin; however, some loss of more polar glycosylated anthocyanins may occur during sample loading.[1] |
| Reversed-Phase | Vinylbenzene-based | >95% | These cartridges demonstrate excellent retention and high recovery for a broad range of anthocyanins, including peonidin.[1] |
| Mixed-Mode | Cation-exchange and reversed-phase | Not specifically reported for peonidin, but >99% purity and 93.6% yield for total anthocyanins. | This approach leverages the positive charge of anthocyanins at low pH, resulting in superior purity and high recovery.[1] |
Experimental Protocols
Protocol 1: General Purpose C18 Reversed-Phase SPE for this compound Cleanup
This protocol is suitable for the routine cleanup of this compound from crude plant extracts to remove polar interferences.
1. Materials and Reagents:
-
Crude this compound extract
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Acidified deionized water (e.g., 0.1% formic acid, pH 2-3)[3]
-
Acidified methanol (e.g., 0.1% formic acid in methanol)[3]
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator or rotary evaporator
2. SPE Procedure:
-
Cartridge Conditioning: To activate the C18 stationary phase, pass 3-5 mL of methanol through the cartridge. It is important not to let the cartridge dry out.[3]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 3-5 mL of acidified deionized water. Ensure the sorbent bed remains moist before loading the sample.[3]
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 3-5 mL of acidified deionized water to elute polar impurities such as sugars and organic acids.[1]
-
An optional second wash with a weak organic solvent, such as 5% methanol in acidified water, can be performed to remove less polar interferences. This step may require optimization to prevent premature elution of the target analyte.[1]
-
-
Elution:
-
Elute the retained this compound with 1-3 mL of acidified methanol. A higher concentration of organic solvent is necessary to disrupt the hydrophobic interactions between the analyte and the stationary phase.[1]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated under a gentle stream of nitrogen or by using a rotary evaporator.
-
The purified this compound can then be reconstituted in a suitable solvent for downstream analysis (e.g., HPLC) or for use in biological assays.[1]
-
Protocol 2: High Purity Mixed-Mode Cation Exchange SPE
This protocol is recommended when high purity of the final this compound sample is required. It takes advantage of the positive charge of anthocyanins at low pH for enhanced selectivity.
1. Materials and Reagents:
-
Crude this compound extract
-
Mixed-mode cation-exchange SPE cartridges
-
Methanol (HPLC grade)
-
Acidic buffer (e.g., 0.1% formic acid in water)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator or rotary evaporator
2. SPE Procedure:
-
Cartridge Conditioning and Equilibration: Condition and equilibrate the mixed-mode cation-exchange cartridge according to the manufacturer's instructions. This typically involves sequential washes with methanol and an acidic buffer.
-
Sample Loading: Load the acidified crude extract onto the cartridge. The positively charged this compound will bind to the cation-exchange functional groups of the sorbent.[1]
-
Washing:
-
Wash the cartridge with the acidic buffer to remove neutral and acidic impurities.
-
A subsequent wash with methanol can be employed to remove non-polar interferences that are not ionically bound.
-
-
Elution: Elute the this compound by passing a basic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The change in pH neutralizes the charge on the analyte, releasing it from the cation-exchange sorbent.
-
Post-Elution Processing: Concentrate the eluate as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for C18 SPE of this compound.
Caption: Logic of Reversed-Phase SPE Cleanup.
References
Application Notes and Protocols for the Structural Elucidation of Peonidin 3-rutinoside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoid compounds responsible for the red, purple, and blue pigmentation in a variety of fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific interest due to its potential antioxidant and anti-inflammatory properties, making it a person of interest for applications in the pharmaceutical and nutraceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of natural products like this compound.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Structural Elucidation Workflow
The structural confirmation of this compound using NMR spectroscopy involves a systematic approach. Initially, ¹H NMR provides information on the number and environment of protons in the molecule. Subsequently, ¹³C NMR identifies the number of carbon atoms. For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are essential.[2]
Caption: NMR workflow for structural elucidation.
¹H and ¹³C NMR Data
The complete assignment of the ¹H and ¹³C NMR chemical shifts is crucial for the structural confirmation of this compound. The data presented below is based on the analysis of closely related anthocyanins, such as Cyanidin 3-O-rutinoside, and established substituent effects of the methoxy (B1213986) group on the B-ring.[3] All spectra are typically recorded in deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound
| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |
| Aglycone (Peonidin) | ||
| 2 | 163.9 | - |
| 3 | 145.6 | - |
| 4 | 135.9 | 8.83 (s) |
| 5 | 159.0 | - |
| 6 | 95.2 | 6.60 (d, J=1.8) |
| 7 | 170.4 | - |
| 8 | 103.4 | 6.81 (d, J=1.2) |
| 9 | 157.5 | - |
| 10 | 113.1 | - |
| 1' | 120.6 | - |
| 2' | 113.4 | 7.91 (d, J=1.8) |
| 3' | 147.4 | - |
| 4' | 155.8 | - |
| 5' | 117.9 | 6.92 (d, J=9.0) |
| 6' | 128.4 | 8.18 (dd, J=9.0, 2.4) |
| 3'-OCH₃ | 57.2 | 3.95 (s) |
| Glucose | ||
| 1'' | 103.2 | 5.22 (d, J=7.8) |
| 2'' | 74.7 | 3.61-3.48 (m) |
| 3'' | 78.0 | 3.61-3.48 (m) |
| 4'' | 71.2 | 3.61-3.48 (m) |
| 5'' | 77.4 | 3.61-3.48 (m) |
| 6'' | 69.7 | 4.02-4.00 (m) |
| Rhamnose | ||
| 1''' | 102.1 | 4.59 (d, J=1.2) |
| 2''' | 71.8 | 3.75-3.74 (m) |
| 3''' | 72.4 | 3.68-3.65 (m) |
| 4''' | 73.8 | 3.37-3.33 (m) |
| 5''' | 70.8 | 3.28-3.25 (m) |
| 6''' | 17.9 | 1.10 (d, J=6.0) |
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound should be isolated from its natural source (e.g., blackcurrant, purple potato) using appropriate chromatographic techniques such as solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).[4]
-
Sample for NMR:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated methanol (CD₃OD).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter to ensure optimal spectral quality.
-
References
Application Notes and Protocols for Peonidin 3-rutinoside in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin found in a variety of fruits and vegetables.[1] As a member of the flavonoid family, it is recognized for its vibrant pigmentation and significant antioxidant properties. Emerging preclinical research suggests that Peonidin 3-rutinoside possesses potent anti-inflammatory and anti-cancer activities, positioning it as a promising candidate for further investigation in oncology.[1] These biological effects are often attributed to its ability to modulate key cellular signaling pathways implicated in cancer progression, such as the NF-κB and Nrf2 pathways.[1]
This document provides detailed application notes and experimental protocols to guide researchers in exploring the anti-cancer potential of this compound. It includes summaries of quantitative data from related compounds, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
The anti-cancer effects of this compound and its close structural analogs are believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
2.1. Induction of Apoptosis and Cell Cycle Arrest
Studies on Peonidin 3-glucoside, a closely related compound, have demonstrated a strong inhibitory effect on the growth of cancer cells by inducing G2/M phase cell cycle arrest.[2][3] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E).[2][3] Furthermore, these compounds have been shown to induce apoptosis, as evidenced by caspase-3 activation and chromatin condensation.[2][3]
2.2. Modulation of Signaling Pathways
This compound is thought to exert its biological effects by modulating several critical signaling pathways:
-
NF-κB Signaling Pathway: this compound may inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival in cancer.[1]
-
Nrf2 Signaling Pathway: Activation of the Nrf2 pathway by this compound can lead to the expression of antioxidant enzymes, protecting cells from oxidative stress.[1]
-
MAPK/ERK Pathway: Research on Peonidin 3-glucoside suggests that it can inhibit cancer cell invasion and motility by attenuating the phosphorylation of ERK1/2, a key component of the MAPK pathway. This, in turn, can lead to the reduced secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (u-PA), enzymes crucial for metastasis.
Data Presentation
Quantitative data for this compound is limited in the current literature. The following tables summarize data for closely related anthocyanins to provide a comparative reference.
Table 1: Cytotoxicity of Peonidin-related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Peonidin 3-glucoside | HS578T | Breast Cancer | Not specified, but showed dose-dependent inhibition | 48 |
| Cyanidin 3-glucoside | HS578T | Breast Cancer | Not specified, but showed dose-dependent inhibition | 48 |
| Cyanidin 3-glucoside | MCF-7 | Breast Cancer | ~110 µg/mL | 24 |
| Cyanidin 3-glucoside | MCF-7 | Breast Cancer | ~60 µg/mL | 48 |
Table 2: Effect of Peonidin 3-glucoside on Cell Cycle and Apoptotic Protein Expression in HS578T Breast Cancer Cells
| Protein | Effect of Peonidin 3-glucoside Treatment |
| CDK-1 | Downregulation |
| CDK-2 | Downregulation |
| Cyclin B1 | Downregulation |
| Cyclin E | Downregulation |
| Activated Caspase-3 | Upregulation |
| Cleaved PARP | Upregulation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
4.1. In Vitro Assays
Protocol 1: Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium with the treatment-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO at the highest concentration used).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[4]
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. While gently vortexing, add cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[4]
-
Staining: Centrifuge the fixed cells and decant the ethanol.[4] Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1] Incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, NF-κB p65, Nrf2, Cyclin B1, CDK-1, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
4.2. In Vivo Xenograft Model
This protocol describes the use of a Lewis Lung Carcinoma (LLC) xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.[1]
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for one week.[1]
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 LLC cells suspended in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[1]
-
Grouping and Treatment: When tumors reach a palpable size (approximately 100 mm³), randomly divide the mice into groups (n=8 per group):[1]
-
Group I: Vehicle control (distilled water)
-
Group II: this compound (100 mg/kg)
-
Group III: this compound (200 mg/kg)
-
-
Administration: Administer this compound or vehicle daily by oral gavage for 21 days.[1]
-
Tumor Measurement: Measure tumor dimensions every three days using digital calipers and calculate tumor volume using the formula: V = (length x width²) / 2.[1]
-
Monitoring: Monitor the body weight of each mouse every three days as an indicator of toxicity.[1]
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Putative modulation of NF-κB and Nrf2 signaling pathways by this compound.
Caption: Inhibition of the MAPK/ERK pathway by Peonidin 3-glucoside, a related compound.
Caption: General experimental workflow for investigating the anti-cancer effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biopurify.cn [biopurify.cn]
- 3. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Peonidin 3-rutinoside in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside, a naturally occurring anthocyanin, is emerging as a promising bioactive ingredient in the cosmetic industry. Anthocyanins, the pigments responsible for the red, purple, and blue hues in many plants, are renowned for their potent antioxidant and anti-inflammatory properties.[1][2] this compound, in particular, offers a spectrum of benefits for skin health, including protection against oxidative stress, modulation of inflammatory responses, and inhibition of enzymes implicated in skin aging and hyperpigmentation. This document provides detailed application notes and experimental protocols to guide the formulation and evaluation of cosmetics containing this compound.
Application Notes
Anti-Aging Formulations
This compound can be a valuable component in anti-aging skincare products due to its ability to combat key drivers of skin aging.
-
Antioxidant Activity: As a potent antioxidant, this compound helps neutralize reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution.[2] This action helps to mitigate cellular damage and the degradation of the extracellular matrix.
-
Enzyme Inhibition: this compound has the potential to inhibit the activity of collagenase and elastase, enzymes that break down collagen and elastin, respectively. By preserving the integrity of these structural proteins, it can help maintain skin firmness and elasticity.
-
Collagen Synthesis: Preliminary evidence on related flavonoids suggests that this compound may stimulate the synthesis of collagen in dermal fibroblasts, further contributing to a youthful skin appearance.[3][4]
Skin Brightening Formulations
For formulations targeting uneven skin tone and hyperpigmentation, this compound offers a natural alternative to conventional brightening agents.
-
Tyrosinase Inhibition: this compound can inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.[5] By modulating melanogenesis, it can help to reduce the appearance of dark spots and promote a more even complexion.
Anti-Inflammatory and Soothing Formulations
The anti-inflammatory properties of this compound make it an ideal ingredient for products designed to soothe sensitive or irritated skin.
-
Modulation of Inflammatory Pathways: this compound can modulate key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[6][7] By downregulating the expression of pro-inflammatory cytokines, it can help to reduce redness and calm irritated skin.[8]
Formulation and Stability Considerations
The efficacy of this compound in a cosmetic formulation is dependent on its stability.
-
pH: Anthocyanins, including this compound, are most stable in acidic conditions, typically at a pH below 6.0.[1][9][10] Formulations should be buffered accordingly to maintain the integrity and color of the active ingredient.
-
Temperature: High temperatures can accelerate the degradation of anthocyanins.[9][10] It is recommended to add this compound during the cooling phase of emulsion preparation and to store finished products in a cool, dark place.
-
Light: Exposure to light can also lead to the degradation of anthocyanins.[11][12] Opaque or UV-protective packaging is recommended for products containing this compound.
Data Presentation
Table 1: Antioxidant Activity of Peonidin Glycosides and Related Anthocyanins
| Compound | Assay | IC50 Value | Reference |
| Peonidin 3-O-glucoside | DPPH | ~15 µg/mL | [13] |
| Peonidin 3-O-glucoside | ABTS | ~10 µg/mL | [14] |
| Cyanidin 3-rutinoside | DPPH | ~8 µg/mL | [13] |
| Cyanidin 3-rutinoside | ABTS | ~5 µg/mL | [15] |
Note: Data for Peonidin 3-O-glucoside and Cyanidin 3-rutinoside are presented as close structural analogs to this compound due to the limited availability of direct IC50 data.
Table 2: Enzyme Inhibitory Activity of Peonidin and Related Anthocyanins
| Enzyme | Compound | IC50 Value | Reference |
| Tyrosinase | Peonidin | Mixed-type inhibition | [5] |
| Elastase | Luteolin | 18.22 µM | [16] |
| Collagenase | White Tea Extract (rich in flavonoids) | ~87% inhibition at 25 µg/mL | [17] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the positive control.
-
Assay:
-
Add 100 µL of each sample dilution or positive control to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Tyrosinase Inhibition Assay
This protocol describes the method for evaluating the inhibitory effect of this compound on mushroom tyrosinase activity.[5]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Kojic acid)
Procedure:
-
Preparation of solutions:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the positive control.
-
-
Assay:
-
In a 96-well plate, add 40 µL of the sample or positive control solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Add 40 µL of the L-DOPA solution to initiate the reaction.
-
-
Measurement: Measure the absorbance at 475 nm at different time intervals to determine the reaction rate.
-
Calculation: Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is the concentration of the sample that inhibits 50% of the tyrosinase activity.
Anti-Inflammatory Activity in Human Keratinocytes
This protocol details a cell-based assay to assess the anti-inflammatory effects of this compound on human keratinocytes (HaCaT cells).[19][20]
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS or TNF-α)
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
Procedure:
-
Cell culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce inflammation by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) and incubate for 24 hours.
-
-
Cytokine measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) using specific ELISA kits according to the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the treated groups to the control group (cells treated with the inflammatory stimulus only) to determine the anti-inflammatory effect of this compound.
Collagen Synthesis in Human Dermal Fibroblasts
This protocol outlines a method to evaluate the effect of this compound on collagen synthesis in human dermal fibroblasts (HDFs).[3][4]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Collagen synthesis assay kit (e.g., Sirius Red-based)
Procedure:
-
Cell culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment:
-
Seed the cells in 6-well plates and grow to confluence.
-
Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours.
-
-
Collagen quantification:
-
Collect both the cell culture supernatant and the cell lysate.
-
Quantify the amount of soluble collagen in the supernatant and cell-associated collagen in the lysate using a Sirius Red-based collagen assay kit, following the manufacturer's protocol.
-
-
Analysis: Compare the total collagen content in the treated groups to the untreated control group to determine the effect of this compound on collagen synthesis.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ejh.it [ejh.it]
- 4. One moment, please... [ejh.it]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Modulatory Influence of Plant-Derived Compounds on Human Keratinocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. updatepublishing.com [updatepublishing.com]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-collagenase, anti-elastase and anti-oxidant activities of extracts from 21 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Neuroprotective Effects of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a flavonoid that contributes to the vibrant red and purple colors of various fruits and vegetables, including blackcurrants, sweet cherries, and plums.[1] Beyond its role as a natural pigment, Peonidin 3-rutinoside is of significant interest for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties.[1][2] Emerging research suggests that like other anthocyanins, this compound may offer neuroprotective effects, making it a compelling candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke.[3][4]
These application notes provide a comprehensive guide for researchers interested in studying the neuroprotective potential of this compound. This document details its putative mechanisms of action, presents available quantitative data, and offers detailed protocols for key in vitro and in vivo experimental models. While direct in vivo neuroprotective data for this compound is currently limited, the information presented herein is based on its known biochemical properties and data from closely related anthocyanins, providing a solid framework for designing and executing preclinical studies.[3]
Putative Mechanisms of Neuroprotection
The neuroprotective effects of this compound and other flavonoids are believed to be multifactorial, involving the modulation of several key signaling pathways related to oxidative stress, neuroinflammation, and apoptosis.[5][6]
-
Antioxidant Activity: this compound can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[7] A primary mechanism is the activation of the Nrf2/Antioxidant Response Element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[4][8]
-
Anti-Inflammatory Effects: Chronic neuroinflammation, often mediated by activated microglia, is a hallmark of many neurodegenerative conditions. Flavonoids, likely including this compound, can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[5][9][10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][9]
-
Anti-Apoptotic Activity: this compound may protect neurons from programmed cell death (apoptosis). This is achieved by modulating the expression of Bcl-2 family proteins to favor anti-apoptotic members (like Bcl-2) over pro-apoptotic ones (like Bax), and by inhibiting the activity of key executioner caspases, particularly caspase-3.[6][11][12][13]
-
Promotion of Cell Survival: Anthocyanins may also activate pro-survival signaling cascades, such as the PI3K/Akt pathway, which is crucial for promoting neuronal survival, growth, and plasticity.[5][9]
Data Presentation
The following tables summarize quantitative data on the antioxidant and neuroprotective potential of this compound and its closely related analogs. This data serves as a valuable reference for experimental design and dose-selection.
Table 1: In Vitro Antioxidant Capacity of Peonidin Glycosides
| Compound | Assay | Result | Unit | Reference |
| Peonidin 3-O-glucoside | DPPH Scavenging | More effective than peonidin aglycone | - | [14] |
| Peonidin 3-O-glucoside | AAPH-induced lipid peroxidation | More effective than peonidin aglycone | - | [14] |
| Peonidin | Superoxide Radical Scavenging | Less effective than other anthocyanidins | - | [14] |
Table 2: Neuroprotective Effects of Peonidin Analogs in Cellular Models
| Compound | Cell Model | Insult | Concentration | Key Outcome | Reference |
| Peonidin-3-O-galactoside | Primary Midbrain Cultures | Rotenone | 10 µg/mL | Increased dopaminergic cell survival | [15] |
| Cyanidin (metabolite) | SH-SY5Y | H₂O₂ | Not specified | Inhibited apoptosis and DNA fragmentation | [7][16] |
| Cyanidin (metabolite) | SH-SY5Y | MPP+ | 1-30 µmol/L | Prevented cell death, reduced apoptosis, attenuated mitochondrial oxidative stress | [11] |
Table 3: Comparative In Vivo Neuroprotective Efficacy of Established Flavonoids
Note: This data is for well-researched neuroprotective compounds and serves as a benchmark for designing future studies on this compound.[3]
| Compound | Animal Model | Disease Model | Dosage | Key Outcomes | Reference |
| Resveratrol | Rat | Stroke (MCAO) | 10, 20, 40 mg/kg | Dose-dependent reduction in infarct volume; Improved neurological score | [3] |
| Curcumin | Rat | Stroke (MCAO) | 100, 300 mg/kg | Significant reduction in infarct volume and brain edema; Improved neurological deficit scores | [3] |
| EGCG | Rat | Stroke (MCAO) | 50 mg/kg | Reduced infarct volume; Decreased neuronal apoptosis | [3] |
| Resveratrol | Mouse | Parkinson's (MPTP) | 20, 40 mg/kg | Protected against dopamine (B1211576) depletion; Improved motor function | [3] |
| Curcumin | Mouse | Parkinson's (MPTP) | 50, 100 mg/kg | Attenuated loss of dopaminergic neurons; Reduced oxidative stress | [3] |
| Resveratrol | Mouse | Alzheimer's (APP/PS1) | 25, 50 mg/kg | Reduced amyloid-beta plaque deposition; Improved cognitive function | [3] |
| Curcumin | Mouse | Alzheimer's (APP/PS1) | 160, 500 ppm in diet | Decreased amyloid-beta plaques and inflammation | [3] |
Visualizations: Workflows and Signaling Pathways
Experimental Protocols
In Vitro Assays
The human neuroblastoma cell line SH-SY5Y is a commonly used and appropriate model for initial in vitro screening of neuroprotective compounds.[7][16]
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
-
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Neurotoxin (e.g., H₂O₂, MPP+, aggregated Amyloid-β 1-42)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 2-4 hours. Include vehicle-only control wells.
-
Introduce the neurotoxin to induce cell damage and incubate for the appropriate time (e.g., 24 hours). Include wells with toxin only and untreated controls.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 2: Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
-
Materials:
-
Treated cells from a setup similar to Protocol 1 (in a 6-well or 12-well plate format)
-
Cell lysis buffer
-
Commercially available Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like Ac-DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Following treatment with this compound and the neurotoxin, collect the cells.
-
Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Add the caspase-3 substrate and reaction buffer according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify caspase-3 activity relative to the control group.
-
Protocol 3: Microglia-Mediated Neuroinflammation Assay
This protocol assesses the anti-inflammatory effect of this compound on microglia.
-
Materials:
-
BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
-
-
Procedure:
-
Seed BV-2 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure absorbance at 540 nm. Create a sodium nitrite (B80452) standard curve for quantification.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercial ELISA kits, following the manufacturer's instructions.
-
In Vivo Models
Protocol 4: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke in Rats
This model mimics focal cerebral ischemia.[17][18][19][20]
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
4-0 nylon monofilament with a blunted tip (tip coated with poly-L-lysine)[19]
-
Heating pad
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
-
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 18-20 mm).
-
Maintain the occlusion for a desired period (e.g., 90 minutes for transient MCAO).
-
Withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Treatment: Administer this compound (e.g., by oral gavage) at a predetermined time before or after the MCAO procedure.
-
Assessment (24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Infarct Volume: Euthanize the animal, remove the brain, and slice it into 2 mm coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.[19] Quantify the infarct volume using image analysis software.
-
-
Protocol 5: MPTP Mouse Model of Parkinson's Disease
This model induces the loss of dopaminergic neurons in the substantia nigra.[14][21][22][23]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (handle with extreme caution in a certified chemical fume hood).
-
Saline solution.
-
-
Procedure:
-
MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP (free base) at 2-hour intervals.[23]
-
Treatment: Administer this compound daily, starting several days before MPTP administration and continuing throughout the experiment.
-
Assessment (7-21 days post-MPTP):
-
Behavioral Testing: Assess motor coordination and balance using tests like the rotarod test or pole test.
-
Neurochemical Analysis: Euthanize the animals, dissect the striatum, and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Immunohistochemistry: Perfuse the animals, fix the brains, and prepare sections. Stain for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
-
Protocol 6: Amyloid-β Infusion Mouse Model of Alzheimer's Disease
This model mimics the neurotoxicity induced by amyloid-β plaques.[24][25]
-
Animals: Male C57BL/6 or other suitable mouse strain (10-12 weeks old).
-
Materials:
-
Aggregated Amyloid-β (Aβ) 1-42 peptide solution.
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Anesthesia.
-
-
Procedure:
-
Prepare aggregated Aβ 1-42 by incubating the peptide solution at 37°C for several days.
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target injection site (e.g., the hippocampus or intracerebroventricularly).
-
Intracerebroventricular (ICV) Injection: Lower a Hamilton syringe to the coordinates of the lateral ventricle (e.g., Bregma: -0.2 mm; Lateral: 1.0 mm; Ventral: -2.5 mm).[24]
-
Slowly infuse a small volume (e.g., 2-3 µL) of the aggregated Aβ solution.
-
Slowly retract the syringe and suture the scalp.
-
Treatment: Administer this compound daily, starting before the Aβ infusion and continuing for the duration of the study.
-
Assessment (1-2 weeks post-infusion):
-
Cognitive Testing: Evaluate learning and memory using behavioral tests like the Morris water maze or Y-maze.
-
Histopathology: Euthanize the animals and prepare brain sections. Perform immunohistochemistry to assess neuronal loss, gliosis (astrocyte and microglia activation), and inflammation.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers or apoptotic proteins.
-
-
Conclusion
This compound is a promising natural compound for neuroprotection based on its established antioxidant and anti-inflammatory properties, which are characteristic of anthocyanins. The protocols and data presented in this guide provide a robust framework for researchers to systematically investigate its efficacy and mechanisms of action in relevant in vitro and in vivo models of neurodegenerative diseases. Further research is crucial to validate its therapeutic potential and to bridge the gap between preclinical findings and potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anthocyanins: Molecular Aspects on Their Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of anthocyanins and their in vivo metabolites in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action | MDPI [mdpi.com]
- 10. Can Consuming Flavonoids Restore Old Microglia to their Youthful State? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanidin Protects SH-SY5Y Human Neuroblastoma Cells from 1-Methyl-4-Phenylpyridinium-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of the Rat Model of Ischemic Stroke [bio-protocol.org]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 24. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 25. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Peonidin 3-rutinoside in Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Peonidin 3-rutinoside in solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Rapid Color Loss or Fading of the Solution | High pH: The solution's pH may be above the optimal stability range (pH > 3).[1][2] | Ensure the sample is dissolved in an acidic buffer, ideally between pH 1 and 3, for maximum stability.[1][3] |
| Elevated Temperature: The solution may be stored at a temperature that accelerates degradation.[1][4] | Store stock solutions and samples at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.[1] Protect solutions from heat sources during processing. | |
| Light Exposure: Exposure to ambient or UV light can cause photodegradation.[1][4] | Use amber vials or wrap containers in aluminum foil to protect the solution from light.[1][3] | |
| Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of this compound.[1][4] | Deoxygenate solvents by purging with an inert gas like nitrogen or argon before preparing solutions.[3] | |
| Enzymatic Activity: If working with plant extracts, enzymes like polyphenol oxidase (PPO) or glycosidases may be present and can degrade the compound.[1][5] | Consider a blanching step for plant extracts to deactivate enzymes.[1] | |
| Inconsistent Results in Kinetic Studies | Temperature Fluctuations: Inconsistent temperature control during the experiment.[1][3] | Use a calibrated incubator or water bath with precise temperature control (±0.5°C).[1][6] |
| Inaccurate pH of Buffers: The pH of the buffer may not be accurate or consistent across experiments.[1] | Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter.[1] | |
| Variable Light and Oxygen Exposure: Inconsistent exposure to light and oxygen between samples.[1][6] | Ensure all samples are handled under the same light and atmospheric conditions. Tightly seal sample vials to minimize oxygen exposure.[6] | |
| Poor Peak Shape in HPLC Analysis (Broadening or Tailing) | Inappropriate Mobile Phase pH: The mobile phase may not be acidic enough to maintain the flavylium (B80283) cation form.[1] | Use a mobile phase with a low pH, for example, containing 0.1-1% formic acid.[1][6] |
| Column Overload: Injecting too concentrated a sample.[1] | Dilute the sample or inject a smaller volume.[1] | |
| Column Degradation: The HPLC column may be contaminated or degraded.[6] | Flush the column with a strong solvent or replace it if necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solutions?
A1: The stability of this compound is significantly affected by several factors:
-
pH: It is most stable in acidic conditions (pH < 3).[1][2] As the pH increases towards neutral and alkaline, its stability decreases dramatically.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound, typically following first-order reaction kinetics.[1][4]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1][4]
-
Enzymes: In plant extracts, enzymes such as polyphenol oxidases and glycosidases can accelerate degradation.[5]
Q2: What is the typical degradation pathway of this compound?
A2: The degradation of this compound generally starts with the opening of the central pyran ring, which leads to the formation of a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds, such as vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[1][6]
Q3: How does the chemical structure of this compound change with pH?
A3: In aqueous solutions, this compound exists in a pH-dependent equilibrium among several structural forms:
-
At a low pH (typically below 3), it is predominantly in the form of the intensely colored red flavylium cation.[2]
-
As the pH increases, deprotonation occurs, leading to the formation of the purple quinoidal base.[2]
-
Further increases in pH can lead to the formation of the colorless carbinol pseudobase and eventually the chalcone.[1]
Q4: What kinetic model is typically used to describe the thermal degradation of this compound?
A4: The thermal degradation of this compound is widely reported to follow first-order reaction kinetics.[1][3][6] This means the rate of degradation is directly proportional to the concentration of this compound.
Quantitative Data on Stability
The stability of this compound is influenced by various factors. The following tables summarize quantitative data on its degradation kinetics under different conditions.
Table 1: Effect of Temperature on the Degradation of Anthocyanins (including Peonidin derivatives)
| Anthocyanin Source/Type | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Activation Energy (Ea) (kJ/mol) |
| Cyanidin-3-O-glucosylrutinoside | 80 | 2.2 x 10⁻² | 32.10 | 42 |
| 120 | 8.5 x 10⁻² | - | ||
| Cyanidin-3-rutinoside | 80 | 1.5 x 10⁻² | 45.69 | - |
| 120 | 8.4 x 10⁻² | - | ||
| Blackcurrant Anthocyanins | - | - | - | 94 |
| Blueberry Anthocyanins | - | - | - | 92 |
| Strawberry Juice Anthocyanins | - | - | - | 74.16 |
| Grape Juice Anthocyanins | - | - | - | 64.89 |
Data compiled from various sources for comparative purposes.[3][7]
Table 2: Effect of pH on the Stability of Anthocyanins
| Anthocyanin | pH | Storage Temperature (°C) | Stability Observation |
| Peonidin-3-glucoside | < 3 | Ambient | Most stable, exists as flavylium cation |
| 4-6 | Ambient | Equilibrium of four forms, less stable | |
| > 7 | Ambient | Prone to degradation | |
| Cyanidin 3-glucoside | 3.0 | 6 | ~66% remaining after experiment |
| 4.0 | 6 | ~71% remaining after experiment | |
| 3.0 | 25 | ~4% remaining after experiment | |
| 4.0 | 25 | ~2% remaining after experiment |
Data compiled from various sources for comparative purposes.[2][4][8]
Experimental Protocols
Protocol 1: Evaluating the Thermal Stability of this compound
Objective: To determine the degradation kinetics of this compound at different temperatures.
Materials:
-
This compound standard
-
Acidic buffer (e.g., citrate-phosphate buffer, pH 3.0)
-
HPLC-grade methanol
-
HPLC-grade formic acid
-
Calibrated water bath or incubator
-
Amber HPLC vials
-
HPLC system with a C18 column and DAD or UV-Vis detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the acidic buffer.
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials.
-
Thermal Stress Application: Place the vials in a calibrated water bath or incubator set to the desired temperatures (e.g., 60, 70, 80, 90°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove one vial from each temperature and immediately place it in an ice bath to stop the degradation reaction.
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using a calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time for each temperature. A linear plot indicates first-order kinetics.[6]
-
The negative slope of this line represents the degradation rate constant (k).[6]
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[6]
-
To determine the activation energy (Ea), create an Arrhenius plot by plotting ln(k) versus the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).[6]
-
Protocol 2: Assessing the pH Stability of this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound standard
-
A series of buffers with different pH values (e.g., pH 1, 3, 5, 7, 9)
-
UV-Vis spectrophotometer or HPLC system
-
Amber vials
Procedure:
-
Preparation of Solutions: Prepare solutions of this compound in each of the different pH buffers.
-
Incubation: Store the solutions in amber vials at a constant temperature in the dark.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution for analysis.
-
Quantification:
-
Using UV-Vis Spectrophotometry: Measure the absorbance of each solution at the maximum absorbance wavelength (around 520 nm). A decrease in absorbance indicates degradation.
-
Using HPLC: Quantify the remaining this compound concentration as described in Protocol 1.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH value to compare stability.
Visualizations
References
Technical Support Center: Optimization of Peonidin 3-rutinoside Extraction from Grape Pomace
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Peonidin 3-rutinoside from grape pomace.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from grape pomace?
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods.[1][2] These techniques can improve solvent penetration and reduce extraction time and energy consumption.[2] Enzyme-Assisted Extraction (EAE) is another effective and environmentally friendly approach that uses enzymes like cellulases and pectinases to break down plant cell walls, facilitating the release of this compound under milder conditions.[3]
Q2: Which solvents are best suited for this compound extraction?
This compound, being a polar molecule, is most effectively extracted using polar organic solvents, typically aqueous mixtures of ethanol (B145695) or methanol (B129727).[1][4] It is crucial to acidify the solvent to maintain the stability of the anthocyanin.[4][5] For instance, a mixture of methanol/water/formic acid (70:29:1, v/v/v) is a common choice.[6]
Q3: Why is pH control important during extraction?
This compound is highly sensitive to pH. It is most stable in its colored flavylium (B80283) cation form at a low pH, typically below 3.[3][4] As the pH increases, the anthocyanin structure undergoes transformations, leading to color loss and degradation.[3][4] Therefore, maintaining an acidic environment throughout the extraction process is critical for preserving the integrity and yield of this compound.[3][5]
Q4: How does temperature affect the extraction process and the stability of this compound?
Temperature plays a dual role in the extraction of this compound. While moderate increases in temperature can enhance solubility and mass transfer, high temperatures can accelerate its degradation.[1][4] For techniques like UAE and MAE, it is essential to find an optimal temperature that balances extraction efficiency with compound stability.[1] For conventional methods, temperatures around 50-60°C are often a good starting point.[4]
Q5: What are the common interfering compounds that can be co-extracted with this compound?
During extraction from grape pomace, several other compounds can be co-extracted, potentially interfering with analysis and purification. These include other structurally similar anthocyanins (e.g., Cyanidin 3-rutinoside), flavonols (e.g., quercetin (B1663063) glycosides), phenolic acids, sugars, and organic acids.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inadequate Pre-treatment: Grape pomace not properly dried or ground. | Dry the pomace to a constant weight and grind it to a fine, uniform particle size (< 0.5 mm) to increase the surface area for solvent interaction.[1] |
| Suboptimal Solvent Choice: Incorrect solvent polarity or lack of acidification. | Use acidified aqueous mixtures of ethanol or methanol.[1][4] Ensure the solvent is acidified to a pH below 3 to stabilize the this compound.[3][4] | |
| Inefficient Extraction Method: Use of less effective conventional methods. | Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and solvent penetration.[1][2] | |
| Insufficient Solid-to-Liquid Ratio: Solvent saturation before complete extraction. | Experiment with different solid-to-liquid ratios (e.g., 1:10 to 1:20 w/v) to ensure efficient extraction.[4][6] | |
| Degradation of Extract (Color Loss) | High pH: pH of the extraction medium is above 4.0. | Maintain a low pH (typically 2-4) by acidifying the extraction solvent with acids like citric, formic, or hydrochloric acid.[1] |
| High Temperature: Excessive heat during extraction. | Control the temperature to avoid accelerating degradation. For UAE and MAE, optimize the temperature to balance efficiency and stability.[1] Avoid temperatures above 60-70°C for prolonged periods.[1] | |
| Prolonged Extraction Time: Extended exposure to heat and other degrading factors. | Optimize the extraction time; modern methods like UAE and MAE often allow for significantly shorter processing times.[1] | |
| Exposure to Light and Oxygen: Photodegradation and oxidation of the anthocyanin. | Conduct the extraction in the dark or using amber glassware to prevent photodegradation.[5] De-gas solvents by sparging with nitrogen to prevent oxidative degradation.[1] | |
| Inconsistent Extraction Yields | Variability in Raw Material: Differences in grape pomace composition. | Use a homogenized and representative sample of the grape pomace. Control the particle size of the ground material.[3] |
| Fluctuations in Extraction Parameters: Lack of precise control over experimental conditions. | Precisely control temperature, pH, solvent concentration, and extraction time in each experiment.[3] | |
| Poor Purity of the Extract | Co-extraction of Other Compounds: Presence of interfering substances like lipids, sugars, and other phenolics. | Consider a pre-extraction step with a non-polar solvent to remove lipids.[3] Employ post-extraction purification techniques such as Solid-Phase Extraction (SPE) or chromatography.[3][6] |
Data Presentation
Table 1: Optimized Parameters for this compound Extraction from Grape Pomace
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (w/v) | pH | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% (v/v) Ethanol with Citric Acid | 40-50 | 30-40 | 1:20 | 3 | [1] |
| Microwave-Assisted Extraction (MAE) | 40% (v/v) Methanol with 0.1% HCl | 90-100 | 5-10 | 1:20 | 3 | [1] |
| Conventional Solvent Extraction | 70% Ethanol with 3.5% HCl | 60 | N/A | N/A | ~1-2 | [8][9][10] |
| Enzyme-Assisted Extraction (EAE) | Acidified Aqueous Solution | Optimized for enzyme activity | 30-60 (incubation) | N/A | Optimized for enzyme activity and anthocyanin stability | [3] |
N/A: Not explicitly available in the cited source.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Materials & Equipment:
-
Dried, ground grape pomace (particle size < 0.5 mm)
-
Extraction Solvent: 50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid
-
Ultrasonic bath or probe sonicator with temperature control
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh 5 g of dried grape pomace and place it into a 250 mL beaker.
-
Add 100 mL of the acidified 50% ethanol solvent to achieve a 1:20 solid-to-liquid ratio.[1]
-
Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
-
Set the sonication temperature to 40-50°C.[1]
-
Sonicate for 30-40 minutes.[1]
-
After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid pomace.
-
Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
The resulting extract is ready for purification or direct analysis. Store at 4°C in the dark.
Protocol 2: Microwave-Assisted Extraction (MAE)
Materials & Equipment:
-
Dried, ground grape pomace
-
Extraction Solvent: 40% (v/v) Methanol in deionized water, acidified to pH 3 with 0.1% HCl
-
Microwave extraction system with temperature and power control
-
Microwave-safe extraction vessels
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Place 2 g of dried pomace into a microwave extraction vessel.
-
Add 40 mL of the acidified 40% methanol solvent (1:20 ratio).[1]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: ramp to 90-100°C, set microwave power to 500 W, and hold for 5-10 minutes.[1] Caution: Ensure the system is designed for use with flammable solvents.
-
After the cycle is complete, allow the vessel to cool to room temperature before opening.
-
Separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) and subsequent filtration.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Key Factors Influencing this compound Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of the Extraction Methodology of Grape Pomace Polyphenols for Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Peonidin 3-rutinoside degradation during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with peonidin (B1209262) 3-rutinoside degradation during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause peonidin 3-rutinoside degradation?
A1: The stability of this compound is significantly influenced by several factors:
-
pH: It is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[1][2][4]
-
Light: Exposure to light, especially UV light, can induce photodegradation.[1][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1][4]
-
Enzymes: Enzymes like polyphenol oxidase can speed up degradation, particularly in the presence of other phenolic compounds.[1][5]
Q2: What is the expected color of a this compound solution at different pH values?
A2: this compound, like other anthocyanins, is a natural pH indicator. It appears red at a pH below 3, becomes colorless between pH 4 and 6, and transitions to purple and then blue at pH levels of 7-8 and above 11, respectively.[3][6]
Q3: What are the common degradation byproducts of this compound?
A3: The degradation of this compound typically starts with the opening of the central pyran ring to form a colorless chalcone. This unstable intermediate can further break down into smaller phenolic compounds. The primary degradation byproducts from the peonidin aglycone are vanillic acid (from the B-ring) and other related phenolic acids.[1]
Q4: How should I store my samples containing this compound to prevent degradation?
A4: To ensure the stability of your samples, they should be stored in an acidic buffer (pH 1-3) at low temperatures. For short-term storage, 4°C is recommended, while -20°C or -80°C is suitable for long-term storage.[1] It is also crucial to protect samples from light by using amber vials or covering them with aluminum foil.[1][7]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem | Possible Causes | Solutions |
| Rapid color loss of the sample | High pH of the solution. | Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability.[8] |
| Exposure to high temperatures. | Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from heat during processing.[1] | |
| Presence of oxidative enzymes. | Heat-treat the sample (blanching) if appropriate for the matrix to inactivate enzymes. | |
| Exposure to light. | Protect samples from light by using amber vials or by working under subdued light conditions.[1] | |
| Broad or tailing peaks in HPLC | Co-elution with interfering compounds. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, or trying a different column chemistry.[9] Solid-Phase Extraction (SPE) can be used to clean up the sample before injection.[9] |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Degradation of the analyte on the column. | Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to maintain the stability of this compound during the run.[10] | |
| Low recovery after extraction | Incomplete extraction from the matrix. | Use an acidified solvent (e.g., methanol (B129727) with 0.1% HCl or 1% formic acid) for extraction.[10] Employ extraction enhancement techniques like sonication.[10] |
| Degradation during extraction. | Perform the extraction at a low temperature (e.g., 4°C) and protect from light. Avoid high temperatures during solvent evaporation; use a rotary evaporator below 40°C.[11][12] | |
| Adsorption to labware. | Use silanized glassware to minimize adsorption. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for extracting this compound from plant sources.
Materials and Reagents:
-
Lyophilized and powdered plant material
-
Methanol (HPLC grade)
-
Formic acid or Hydrochloric acid
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.
-
Extraction Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol/water/formic acid, 85:15:0.1, v/v/v). The acidic conditions are crucial for stabilizing the anthocyanin.[10]
-
Extraction: Suspend the powdered plant material in the extraction solvent. Use sonication for 15-30 minutes to improve extraction efficiency.[10]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[10]
-
Collection: Collect the supernatant. Repeat the extraction on the remaining pellet and combine the supernatants.[10]
-
Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C.[11][12]
-
Purification (SPE):
Protocol 2: Quantification by HPLC-DAD
This protocol outlines the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient elution is typically employed.[12]
-
Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.[12][13]
-
Quantification: Generate a calibration curve using a pure standard of this compound at various concentrations. The concentration in the sample is calculated based on the peak area from the chromatogram.[12]
Typical HPLC Performance Characteristics:
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
(Note: These values are representative and should be validated for each specific application)[10]
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting workflow for chromatographic issues during this compound analysis.
Caption: Putative signaling pathways potentially influenced by this compound, based on related anthocyanins.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. extrasynthese.com [extrasynthese.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Peonidin 3-rutinoside
Welcome to the technical support center for the analysis of Peonidin 3-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical HPLC setup for this compound analysis utilizes a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] A gradient elution is commonly employed with two solvents: Solvent A, which is acidified water (e.g., with 0.1% to 5% formic acid), and Solvent B, which is an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] The detection is typically performed using a Diode Array Detector (DAD) at approximately 520 nm, the maximum absorption wavelength for anthocyanins.[1][2]
Q2: Why is it necessary to acidify the mobile phase for anthocyanin analysis?
Acidifying the mobile phase is crucial for stabilizing anthocyanins, such as this compound, in their colored flavylium (B80283) cation form.[1] This stability is pH-dependent, and as the pH increases towards neutral or alkaline conditions, these compounds can degrade or undergo structural transformations, leading to poor chromatographic results.[2][3][4] Maintaining an acidic environment, typically with formic acid, ensures better peak shape and reproducibility.[5]
Q3: What are the common causes of poor resolution or co-elution with this compound?
Poor resolution in the HPLC analysis of this compound can stem from several factors:
-
Co-elution with other compounds : Plant extracts are complex matrices containing numerous other flavonoids, such as quercetin (B1663063) and kaempferol (B1673270) glycosides, as well as phenolic acids that can co-elute.[3]
-
Degradation products : this compound can degrade under suboptimal pH, temperature, or light conditions, and these degradation products may have similar chromatographic behavior to the parent compound.[3]
-
Inappropriate mobile phase composition : An incorrect pH, buffer concentration, or organic solvent composition can lead to inadequate separation.[6][7]
-
Column issues : A contaminated, degraded, or unsuitable column can result in peak broadening and poor resolution.[6][7]
Q4: How can I confirm if a chromatographic peak is pure this compound?
Peak purity can be assessed using the following methods:
-
Diode Array Detector (DAD/PDA) : A DAD scans a range of wavelengths simultaneously. For a pure peak, the UV-Vis spectra taken at the upslope, apex, and downslope of the peak will be identical.[3]
-
Mass Spectrometry (MS) : An MS detector provides mass-to-charge ratio (m/z) information. If the peak is pure this compound, you should primarily observe its characteristic m/z. The presence of other significant ions at the same retention time confirms co-elution.[3] Liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and selectivity for this purpose.[8]
Troubleshooting Guide: Enhancing Peak Resolution
This guide provides a systematic approach to resolving common issues related to poor peak resolution during the HPLC analysis of this compound.
Issue: Poor Resolution, Peak Broadening, or Tailing
Poor peak resolution can manifest as overlapping peaks, broad peaks, or tailing peaks, all of which complicate accurate quantification.
Step 1: Initial System Check
Before modifying the method, ensure the HPLC system is functioning correctly.
-
Check for Leaks : Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.[7][9]
-
System Pressure : Abnormally high or fluctuating pressure can indicate a blockage, often in the guard column or at the column inlet.[10] Low pressure may suggest a leak or a problem with the pump.[11]
-
Mobile Phase Preparation : Ensure the mobile phase is properly degassed to prevent air bubbles in the system.[7] Also, confirm that the solvent composition is accurate.[6]
Step 2: Optimize the Mobile Phase
The mobile phase composition is a critical factor influencing resolution.
-
Adjusting the Organic Solvent :
-
Solvent Type : Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides better resolution for polar compounds.[12] Trying a run with methanol if you are using acetonitrile, or vice-versa, can alter selectivity.
-
Gradient Slope : A shallower gradient (a slower increase in the percentage of the organic solvent) can improve the separation of closely eluting peaks.[3] You can also introduce an isocratic hold at a specific solvent composition to enhance the resolution of a particular peak pair.[3]
-
-
Modifying the Aqueous Phase :
-
Acid Modifier : Formic acid is a common choice.[1] Increasing the concentration of formic acid (e.g., from 0.1% to 5%) can sometimes improve peak shape and resolution.[5][13] Trifluoroacetic acid (TFA) is another option, though it can suppress MS signals if using LC-MS.
-
pH : The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.[4] Lowering the pH can help to suppress the ionization of acidic silanol (B1196071) groups on the column packing, reducing peak tailing.[12][14]
-
Step 3: Evaluate and Change the HPLC Column
The stationary phase plays a key role in the separation mechanism.
-
Column Chemistry : While C18 is the most common stationary phase, other chemistries can offer different selectivities.[1] Consider a pentafluorophenyl (PFP) or a polar-embedded C18 column, which can provide alternative interactions with the analytes.[15][16]
-
Particle Size : Using a column with a smaller particle size (e.g., transitioning from a 5 µm to a sub-2 µm particle column for UHPLC) can significantly increase efficiency and resolution.[3][17]
-
Column Dimensions : A longer column will provide more theoretical plates and thus better resolution, although it will also increase analysis time and backpressure.
Step 4: Adjust Other Chromatographic Parameters
-
Flow Rate : Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[12]
-
Column Temperature : Increasing the column temperature can decrease solvent viscosity, leading to sharper peaks and sometimes altered selectivity.[17] A typical starting temperature is between 25-40°C.[2][8]
-
Injection Volume and Sample Concentration : Overloading the column is a common cause of peak broadening and distortion.[7][12] Try reducing the injection volume or diluting the sample.[12]
Experimental Protocols
Standard HPLC-DAD Protocol for this compound Analysis
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific sample matrices.
-
Sample Preparation :
-
For plant material, a common extraction method involves using an acidified methanol solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v).[1]
-
Ultrasound-assisted extraction for 30-60 minutes can enhance extraction efficiency.[1]
-
After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions :
-
Data Analysis :
Data Presentation
Table 1: Comparison of HPLC Columns for Anthocyanin Separation
| Column Type | Particle Size (µm) | Dimensions (mm) | Key Characteristics |
| Reversed-Phase C18 | 5 | 250 x 4.6 | Standard column for anthocyanin analysis, good retention for moderately polar compounds.[1] |
| Reversed-Phase C18 | < 2 | 100 x 2.1 | UHPLC column, provides higher efficiency and faster analysis times.[17] |
| Pentafluorophenyl (PFP) | 1.7 | 150 x 2.1 | Offers alternative selectivity due to multiple interaction mechanisms.[15] |
| HSS T3 | 1.8 | 50 x 2.1 | A C18 ligand with lower ligand density, can offer different selectivity and retention.[16][18] |
Table 2: Representative Gradient Elution Program
| Time (minutes) | % Solvent A (Acidified Water) | % Solvent B (Acetonitrile/Methanol) |
| 0 | 95 | 5 |
| 20 | 79 | 21 |
| 35 | 60 | 40 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
This is an example program and should be optimized for your specific application.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A UHPLC method for the rapid separation and quantification of anthocyanins in acai berry and dry blueberry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting low yield of Peonidin 3-rutinoside extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Peonidin 3-rutinoside extraction.
Troubleshooting Guide
Q1: What are the primary reasons for a low yield of this compound during extraction?
A low yield of this compound can be attributed to several factors, with the most critical being the choice of extraction solvent, temperature, and pH.[1] this compound, like other anthocyanins, is a polar molecule, making polar organic solvents such as methanol (B129727) or ethanol (B145695), often mixed with water, the most effective for extraction.[1][2] It is also crucial to acidify the solvent to maintain the stability of the molecule.[1]
Troubleshooting Steps:
-
Solvent Selection: Confirm that you are using a polar solvent. Mixtures of methanol or ethanol with water are generally effective.[1][2] The optimal ethanol concentration is crucial for maximizing anthocyanin yield while maintaining color stability.[3]
-
Acidification: The addition of a small amount of a weak organic acid, such as formic or citric acid, is critical to keep this compound in its stable, colored flavylium (B80283) cation form.[1][4] An acidic environment (pH 1-3) is essential during extraction and storage.[1][5]
-
Solid-to-Liquid Ratio: An insufficient solvent-to-sample ratio can lead to solvent saturation before complete extraction.[1][6] Experiment with ratios between 1:10 to 1:20 (w/v) to ensure efficient extraction.[4]
-
Particle Size: Ensure the plant material is finely ground to maximize the surface area for extraction.[1][7]
-
Temperature: While higher temperatures can enhance solvent diffusion, they can also lead to the degradation of heat-sensitive anthocyanins.[3][8] It is recommended to use the lowest effective temperature and a shorter extraction time.[1]
Q2: My this compound extract is losing its color or becoming colorless. What is causing this degradation, and how can I prevent it?
Color loss in your extract indicates the degradation of the anthocyanin structure. This instability is highly dependent on pH, temperature, light, and oxygen exposure.[1][5]
Troubleshooting Steps:
-
pH Instability: Anthocyanins are most stable in acidic conditions, typically below a pH of 3.[1][5] As the pH increases, especially above 5, their stability rapidly decreases, leading to the formation of a colorless chalcone (B49325).[5] Ensure your extraction solvent is and remains acidic throughout the process.
-
Thermal Degradation: High temperatures accelerate the degradation of this compound.[1][5] Even moderate temperatures over extended periods can cause breakdown. For conventional solvent extraction, temperatures around 40-60°C are often a good starting point.[1][3]
-
Oxidation and Light Exposure: this compound is sensitive to both oxygen and light.[5] To minimize degradation, consider performing extractions under a nitrogen atmosphere, using sealed, amber glassware, and working in a dark environment.[1]
Q3: I am observing inconsistent extraction yields between batches. What could be the cause?
Inconsistent yields can often be traced back to variability in the raw plant material or fluctuations in the extraction parameters.[9]
Troubleshooting Steps:
-
Raw Material Variability: The anthocyanin content in plants can vary based on species, variety, maturity, and storage conditions.[10] Using a homogenized and representative sample of your plant material can help ensure consistency.
-
Parameter Control: Precisely control the temperature, pH, solid-to-liquid ratio, and extraction time in each experiment to ensure reproducibility.[9]
Frequently Asked Questions (FAQs)
What is the optimal pH for this compound extraction and stability?
The optimal pH for both the extraction and stability of this compound is in the acidic range, typically between 1.0 and 3.0.[1] In this pH range, it exists predominantly as the red-colored flavylium cation, which is its most stable form.[1][5]
What is a suitable solvent system for extracting this compound?
A common and effective solvent system is a mixture of methanol or ethanol and water (e.g., 70:30 or 80:20 v/v) acidified with a small amount of acid, such as formic acid or hydrochloric acid (e.g., 0.1-1%).[4][11]
How can I purify the crude this compound extract?
For cleaner samples, solid-phase extraction (SPE) is a recommended purification step.[4] A C18 SPE cartridge can be used to remove polar impurities like sugars.[11] The crude extract is loaded onto the conditioned cartridge, washed with acidified water, and then the anthocyanins are eluted with acidified methanol.[4][11]
Data Presentation
Table 1: Influence of pH on Anthocyanin Stability
| pH Range | Stability | Comments | Recommendation |
| < 3.0 | High stability (Red flavylium cation form) | Most stable form of the anthocyanin.[1][5] | Maintain an acidic environment (pH 1-3) during extraction and storage.[1] |
| 3.0 - 5.0 | Stability begins to decrease | Equilibrium shifts towards colorless forms.[1] | Work quickly and minimize exposure to this pH range. |
| > 5.0 | Rapid degradation | Formation of colorless chalcone and further degradation products.[5] | Avoid neutral or alkaline conditions. |
Table 2: Factors Affecting this compound Extraction Yield
| Parameter | Recommendation | Rationale |
| Solvent | Acidified Methanol or Ethanol | Polar solvents are effective for extracting polar anthocyanins. Acidification improves stability.[1][2] |
| Temperature | 40-60°C | Balances extraction efficiency with minimizing thermal degradation.[1][3] |
| pH | 1.0 - 3.0 | Maintains this compound in its most stable flavylium cation form.[1][5] |
| Solid-to-Liquid Ratio | 1:10 to 1:20 (w/v) | Ensures complete extraction without premature solvent saturation.[4] |
| Particle Size | Fine powder | Increases surface area for efficient solvent penetration and extraction.[1][7] |
| Light & Oxygen | Minimize exposure | This compound is susceptible to photodegradation and oxidation.[1][5] |
Experimental Protocols
Protocol for Solvent Extraction of this compound from Plant Material
This protocol provides a general method for extracting this compound. Optimization may be required for specific plant matrices.
1. Sample Preparation:
-
Freeze-dry the plant material to remove water.[4]
-
Grind the dried material into a fine powder to increase the surface area for extraction.[4]
2. Extraction Solvent Preparation:
-
Prepare an acidified methanol or ethanol solution (e.g., 70% methanol in water with 1% formic acid, v/v/v).[4]
3. Extraction:
-
Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[4]
-
Agitate the mixture on a shaker at room temperature for a predetermined time (e.g., 1-2 hours) in the dark to prevent photodegradation.[11] Alternatively, use ultrasonication for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[1]
4. Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.[4]
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.[4]
5. Purification (Optional but Recommended):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by acidified water.[4]
-
Dissolve the crude extract in a minimal amount of acidified water and load it onto the cartridge.[4]
-
Wash the cartridge with acidified water to remove polar impurities.[4]
-
Elute the anthocyanins with acidified methanol.[4]
-
Evaporate the solvent to yield a purified this compound extract.[4]
Visualizations
Caption: Troubleshooting workflow for low this compound extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjol.info.vn [vjol.info.vn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 11. benchchem.com [benchchem.com]
Purity issues with commercial Peonidin 3-rutinoside standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Peonidin (B1209262) 3-rutinoside standards.
Frequently Asked Questions (FAQs)
Q1: What are the common purity issues associated with commercial Peonidin 3-rutinoside standards?
Commercial this compound standards may contain several types of impurities, including:
-
Structurally Related Anthocyanins: Due to similar origins and chemical properties, other anthocyanins are common co-eluting impurities. These can include Cyanidin 3-rutinoside and Pelargonidin 3-rutinoside, which share the same sugar moiety but have different aglycones.[1] Other anthocyanin glycosides, such as those of delphinidin (B77816) and malvidin, may also be present.[1]
-
Other Polyphenolic Compounds: Flavonols like quercetin (B1663063) and kaempferol (B1673270) glycosides, as well as various phenolic acids, are often found in the plant extracts from which these standards are isolated and can be difficult to separate completely.[1]
-
Degradation Products: this compound is susceptible to degradation, especially with improper handling or storage.[1][2] The primary degradation byproducts from the peonidin aglycone are vanillic acid and phloroglucinaldehyde.[2]
-
Residual Solvents and Water: The lyophilized powder may contain residual solvents from the purification process or bound water, which can affect the accurate weighing of the standard.
Q2: My chromatogram shows a peak broader than expected for my this compound standard. What could be the cause?
A broad peak for a standard can indicate several issues:
-
Co-elution of Impurities: The most likely cause is the co-elution of one or more impurities with your main compound.[1] This is common with structurally similar anthocyanins.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening.[2] Try diluting your sample.
-
Inappropriate Mobile Phase pH: Anthocyanins like this compound are most stable in their colored flavylium (B80283) cation form at a low pH.[2] A mobile phase with a pH that is too high can cause peak tailing and broadening. It is recommended to use a mobile phase containing an acid like formic acid.[2]
Q3: I've observed a gradual decrease in the peak area of my this compound standard over time, even with proper storage. Why is this happening?
Anthocyanins are inherently unstable and can degrade even under recommended storage conditions.[3] This degradation often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration.[2] Factors that can accelerate degradation include:
-
Temperature Fluctuations: Even brief exposure to higher temperatures can accelerate degradation.[2]
-
Light Exposure: Photochemical decomposition can occur with exposure to light, especially UV radiation.[4]
-
Oxidation: Exposure to air can lead to oxidation.[4]
-
pH Shifts: The stability of this compound is highly pH-dependent, with the greatest stability in acidic conditions (pH < 3).[5]
Q4: How should I properly store and handle my this compound standard to minimize degradation?
To ensure the longevity of your standard:
-
Solid Form: Store the solid powder in a tightly sealed, light-proof container in a cool, dry place. For long-term stability, storage at -20°C or -80°C is recommended.
-
In Solution: Stock solutions are much less stable than the solid powder.[4] Prepare fresh solutions for each experiment if possible. If storage is necessary, use a high-purity solvent like acidified methanol (B129727), store in amber vials at -80°C, and minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram of a New Standard
Symptoms:
-
Multiple peaks are observed when analyzing a freshly prepared solution of the this compound standard.
-
The purity calculated by peak area percentage is lower than specified on the certificate of analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Related Anthocyanin Impurities | 1. Confirm Identity with Mass Spectrometry (MS): An MS detector can help identify if the additional peaks correspond to the mass-to-charge ratio (m/z) of other common anthocyanins (see Table 1).[1] 2. Optimize Chromatographic Separation: Adjust the gradient of your mobile phase or try a different column chemistry to improve the resolution between this compound and the impurity peaks. |
| Degradation During Sample Preparation | 1. Use Acidified Solvents: Always dissolve and dilute your standard in an acidified solvent (e.g., methanol with 0.1% formic or hydrochloric acid) to maintain stability.[5] 2. Work Quickly and on Ice: Prepare your solutions quickly and keep them on ice to minimize thermal degradation. |
| Contamination | 1. Use High-Purity Solvents and Clean Glassware: Ensure that all solvents are HPLC or MS grade and that glassware is scrupulously clean. |
Table 1: Common Potential Impurities and their Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₈H₃₃O₁₅⁺ | 609.55 |
| Cyanidin 3-rutinoside | C₂₇H₃₁O₁₅⁺ | 595.52 |
| Pelargonidin 3-rutinoside | C₂₇H₃₁O₁₄⁺ | 579.52 |
| Peonidin (aglycone) | C₁₆H₁₃O₆⁺ | 301.27 |
| Vanillic acid | C₈H₈O₄ | 168.15 |
| Phloroglucinaldehyde | C₇H₆O₃ | 138.12 |
Issue 2: Inconsistent Quantification Results
Symptoms:
-
Poor reproducibility between injections of the same sample.
-
Calibration curve has a low correlation coefficient (R² < 0.99).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Standard Degradation in Solution | 1. Prepare Fresh Standards: Prepare a new stock solution from the solid standard for each analytical run. 2. Limit Benchtop Time: Do not let standard solutions sit at room temperature for extended periods. Keep them in an autosampler with temperature control if available. |
| Inaccurate Standard Preparation | 1. Ensure Complete Dissolution: Sonicate the stock solution for 5-10 minutes to ensure the standard is fully dissolved.[5] 2. Use Calibrated Pipettes: Verify the calibration of your micropipettes to ensure accurate dilutions. |
| HPLC System Issues | 1. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure fluctuations. 2. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-DAD
This protocol outlines a general method for assessing the purity of a this compound standard.
-
Standard Preparation:
-
Prepare a stock solution of ~1 mg/mL by dissolving the standard in acidified methanol (0.1% formic acid).
-
Dilute the stock solution with the mobile phase to a working concentration of ~50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 5% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) scanning from 200-600 nm, with specific monitoring at ~520 nm.[6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram at 520 nm.
-
Calculate purity by dividing the peak area of this compound by the total peak area of all components.
-
Use the DAD to check for peak purity. The UV-Vis spectra at the upslope, apex, and downslope of the main peak should be identical for a pure compound.[1]
-
Protocol 2: Confirmation of Identity by LC-MS
This protocol is for confirming the identity of the main peak and identifying any impurities.
-
Sample Preparation:
-
Prepare a dilute solution of the standard (~1 µg/mL) in acidified methanol.
-
-
LC-MS Conditions:
-
LC System: Use an HPLC or UHPLC system with conditions similar to the HPLC-DAD protocol, but potentially with a faster gradient for UHPLC.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.[6]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]
-
MS Scan: Perform a full scan to identify the molecular ions of all eluting compounds.
-
MS/MS Analysis: Fragment the parent ion of this compound (m/z 609.55) and compare the fragmentation pattern to known literature values for confirmation. Do the same for any suspected impurity peaks.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Peonidin 3-rutinoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the LC-MS/MS analysis of Peonidin 3-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components within a sample other than the analyte of interest, in this case, this compound.[1][2][3] These components can include salts, lipids, proteins, sugars, and other small molecules.[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][4] This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4] For instance, phospholipids (B1166683) are a common cause of ion suppression in biological matrices like plasma.[1]
Q2: What are the common indicators of significant matrix effects in my this compound analysis?
A2: Common signs of matrix effects include:
-
Poor reproducibility of results between different samples.[5]
-
Low recovery of this compound during method validation, despite efficient extraction.[5]
-
Inconsistent peak areas for the same concentration of this compound across different sample matrices.[5]
-
A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.[5]
-
Broad, asymmetrical, or split peaks for this compound.[1]
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A3: The most widely used method to quantitatively evaluate matrix effects is the post-extraction spike method.[1][2] This involves comparing the peak area of a pure this compound standard solution to the peak area of a blank matrix sample that has been spiked with the analyte after the extraction process.[1][2]
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100 [1][2]
-
A value of 100% indicates no matrix effect.
It is advisable to assess the matrix effect at both low and high concentrations of this compound.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Problem: Inconsistent results, poor reproducibility, or low analyte recovery.
References
Preventing oxidation of Peonidin 3-rutinoside during storage
Preventing Oxidation and Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation and degradation of Peonidin (B1209262) 3-rutinoside during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Peonidin 3-rutinoside during storage?
A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:
-
pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. This degradation typically follows first-order reaction kinetics.[1][3]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1][4] It is recommended to store the compound in the dark.[5][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1][7] Using vacuum packaging can help prevent oxidation.[4]
-
Enzymes: In plant extracts, enzymes like polyphenol oxidase can accelerate degradation.[1][8]
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound at temperatures below -15°C, such as at -20°C or -80°C.[1][5] For short-term storage, 4°C is acceptable.[1][2]
Q3: How does pH affect the color and stability of this compound solutions?
A3: The color and stability of this compound are highly pH-dependent. In acidic conditions (pH 1-3), it exists predominantly in its stable, red-colored flavylium (B80283) cation form.[1][2][6] As the pH increases, it undergoes structural transformations to a colorless carbinol pseudobase and a blue quinonoidal base, which are less stable and can lead to irreversible degradation.[1]
Q4: Can I store this compound in a solvent? If so, which one is best?
A4: Yes, this compound can be stored in solution. The best practice is to dissolve it in an acidic solvent to maintain its stability. Acidified methanol (B129727) (e.g., with 0.1% HCl or formic acid) is commonly used for preparing stock solutions.[9] It is also soluble in ethanol (B145695) and water.[9] For storage, ensure the solution is protected from light and stored at a low temperature.
Q5: What is the typical degradation pathway of this compound?
A5: The degradation of this compound generally starts with the opening of the central pyran ring, which leads to the formation of a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds. The primary degradation byproducts identified from the peonidin aglycone are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[1][3]
Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Causes | Solutions |
| Rapid color loss of the sample. | High pH of the solution. | Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability.[1] |
| Exposure to high temperatures. | Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from heat during processing.[1] | |
| Presence of oxidative enzymes. | If working with plant extracts, consider a blanching step to deactivate enzymes like polyphenol oxidase.[1] | |
| Inconsistent results in stability studies. | Fluctuations in temperature. | Use a calibrated incubator or water bath with precise temperature control.[1] |
| Inaccurate pH of buffers. | Prepare fresh buffers and verify the pH with a calibrated pH meter before each experiment.[1] | |
| Light exposure. | Protect samples from light by using amber vials or covering them with aluminum foil.[1] | |
| Precipitation of the compound from solution. | Low solubility in the chosen solvent. | This compound is soluble in methanol, ethanol, and water but practically insoluble in non-polar organic solvents.[9] Ensure you are using an appropriate solvent. Sonication can aid in dissolution.[9] |
| Supersaturation. | Prepare solutions at a concentration known to be within the solubility limits for the specific solvent and temperature. |
Quantitative Data
The degradation of this compound generally follows first-order kinetics. The following tables summarize available kinetic data.
Table 1: Degradation Kinetics of this compound in Sour Cherry Cloudy Juice [2]
| Storage Temperature (°C) | Half-life (t½) (days) |
| 4 | 64.7 - 188.5 |
| 30 | 45.9 - 112.4 |
Data from a study on various sour cherry cultivars.
Table 2: Thermal Degradation Kinetics of Cyanidin-3-rutinoside (a closely related anthocyanin) in Freeze-Dried Sour Cherry Marc [10]
| Temperature (°C) | Degradation Rate Constant (k) (x 10⁻² min⁻¹) | Half-life (t½) (min) |
| 80 | 2.2 | 32.10 |
| 120 | 8.5 | - |
Experimental Protocols
Protocol for Evaluating Thermal Stability of this compound
This protocol outlines a method to determine the degradation kinetics of this compound at a specific temperature.
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Dilute the experimental sample containing this compound in a buffer of the desired pH (ideally pH < 3.5 for stability studies).[1]
-
-
Incubation:
-
Aliquot the sample into amber HPLC vials and place them in a pre-heated incubator or water bath at the desired temperature.[1]
-
-
Time-Point Sampling:
-
At predetermined time intervals, remove a vial from the heat source and immediately place it in an ice bath to stop the degradation reaction.[1]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 5% formic acid) and mobile phase B (e.g., acetonitrile).[1][11]
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (around 520 nm).[1][6]
-
Injection Volume: 10-20 µL.[1]
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Plot the natural logarithm of the concentration versus time. A linear plot indicates first-order kinetics.[1]
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[3]
-
Visualizations
Caption: Experimental workflow for thermal stability analysis of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extrasynthese.com [extrasynthese.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ftb.com.hr [ftb.com.hr]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Separating Peonidin 3-rutinoside Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Peonidin 3-rutinoside isomers.
Frequently Asked Questions (FAQs)
Q1: Does this compound have isomers that require separation?
A1: this compound itself, in its non-acylated form, does not typically present significant isomeric challenges. However, isomers can be a critical consideration when dealing with acylated forms of this compound. Acylation with unsaturated organic acids, such as p-coumaric or ferulic acid, can lead to the formation of geometric cis-trans isomers.[1][2] Additionally, though less common for this specific molecule, positional isomers related to the sugar moiety linkage could theoretically exist.
Q2: What are the primary challenges in separating this compound isomers?
A2: The main challenges stem from the structural similarity of the isomers. Cis-trans isomers, for example, often have very similar polarities and chemical properties, leading to co-elution or poor resolution in standard chromatographic systems.[2] Preventing on-column isomerization during the analytical run is another significant hurdle.
Q3: Which chromatographic techniques are most effective for separating these isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating anthocyanin isomers.[3][4] For particularly challenging separations, advanced methods like High-Speed Counter-Current Chromatography (HSCCC) and Supercritical Fluid Chromatography (SFC) can offer alternative selectivity.[4][5][6]
Q4: How can I confirm the identity of separated this compound isomer peaks?
A4: A combination of techniques is recommended for unambiguous identification. High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) provides retention time and UV-Vis spectral data, which are characteristic of the compound.[7] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for determining the molecular weight and fragmentation pattern, confirming the identity and helping to elucidate the isomeric structure.[8][9]
Q5: What are the most common interfering compounds that co-elute with this compound?
A5: Structurally similar anthocyanins are primary candidates for co-elution.[10] These can include other Peonidin glycosides or rutinosides of other anthocyanidins like Cyanidin 3-rutinoside.[10] Other flavonoids, phenolic acids, and degradation products of this compound can also interfere with the analysis.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Question: My chromatogram shows broad, overlapping peaks, or complete co-elution for what I suspect are this compound isomers. How can I improve the separation?
Answer: Poor resolution is a common challenge. A systematic approach to method optimization is key.
-
Mobile Phase Composition: This is a critical factor.[11]
-
Organic Modifier: Acetonitrile often provides better selectivity for flavonoid isomers compared to methanol (B129727). Try small, incremental changes in the organic solvent percentage.[12]
-
Acidification: Using an acidic modifier (e.g., 0.1-1% formic acid) in the mobile phase is crucial to maintain the anthocyanins in their stable flavylium (B80283) cation form, which results in sharper peaks and better resolution.[8][13]
-
-
Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve separation efficiency by reducing mobile phase viscosity and altering selectivity.[12]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving the resolution of closely eluting peaks.[11]
-
Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl phase instead of a standard C18) or a column with a smaller particle size (as in UPLC) to enhance separation efficiency.[2][8]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The peaks for this compound are tailing or fronting, affecting integration and quantification. What are the likely causes and solutions?
Answer: Poor peak shape can arise from several factors.
-
For Peak Tailing:
-
Secondary Interactions: Active silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Ensure the mobile phase is sufficiently acidic to suppress these interactions.[12]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[11]
-
Column Contamination: Contaminants from previous injections can affect peak shape. Flush the column with a strong solvent.[11]
-
-
For Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Issue 3: Fluctuating Retention Times
Question: I am observing inconsistent retention times for my this compound peaks between runs. What could be the cause?
Answer: Stable retention times are crucial for reliable identification.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[11]
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. Evaporation of the more volatile organic solvent can alter the composition and affect retention times.[11]
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[11]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate. Regular pump maintenance is essential.[11]
Data Presentation
Table 1: Typical Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-DAD Conditions | UPLC-MS/MS Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8] | Reversed-phase C18 or similar (e.g., 50-100 mm x 2.1 mm, <2 µm)[14] |
| Mobile Phase A | Water with 0.1-5% Formic Acid[8] | Water with 0.1-1% Formic Acid[14] |
| Mobile Phase B | Acetonitrile or Methanol[8] | Acetonitrile or Methanol with 0.1-1% Formic Acid[14] |
| Gradient | Typically a linear gradient from a low to a high percentage of Mobile Phase B[13] | A steeper gradient is often used for faster analysis[14] |
| Flow Rate | 0.8 - 1.2 mL/min[13] | 0.3 - 0.5 mL/min[14] |
| Column Temp. | 25 - 40°C[13][14] | 35 - 45°C[14] |
| Detection | Diode Array Detector (DAD) at ~520 nm[8] | Mass Spectrometer (e.g., QqQ or Q-TOF) with ESI in positive mode[14] |
| Injection Vol. | 5 - 20 µL | 1 - 5 µL[14] |
Experimental Protocols
Protocol: HPLC-PDA Method for the Separation of this compound and its Potential Isomers
This protocol provides a starting point for developing a method to separate this compound and its potential isomers. Optimization will be required based on the specific sample matrix and instrumentation.
1. Sample Preparation (from plant material)
-
Homogenization: Homogenize the plant material to a fine powder.[13]
-
Extraction: Suspend the powder in an acidified methanol or ethanol (B145695) solution (e.g., 80% methanol with 0.1% HCl or formic acid).[7] Use sonication for 15-30 minutes to improve extraction efficiency.[13]
-
Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 15 minutes.[13]
-
Collection & Filtration: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.[13] Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC injection.[13]
-
Purification (Optional): For complex matrices, a Solid-Phase Extraction (SPE) step using a C18 cartridge can be employed to clean up the sample and concentrate the anthocyanins.[7]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[8]
-
Column: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3.5 µm or 5 µm particle size).
-
Mobile Phase A: Water with 1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
PDA Detection: Monitor at 520 nm for quantification and scan a range (e.g., 200-600 nm) for peak purity analysis.[8]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-30 min: Linear gradient to 25% B
-
30-35 min: Linear gradient to 40% B
-
35-40 min: Hold at 40% B
-
40-42 min: Return to 5% B
-
42-50 min: Re-equilibration at 5% B
-
3. Considerations for Isomer Separation
-
Slow Gradient: A shallow gradient is often necessary to resolve structurally similar isomers. The gradient provided above is a starting point and may need to be made even shallower around the elution time of the target isomers.
-
Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the peaks. If a peak shows spectral inconsistencies across its width, it indicates co-elution.[10]
-
Spiking with Standards: If available, spike the sample with known standards of the isomers to confirm peak identity.
Visualizations
Caption: A general workflow for method development for separating challenging isomers.
Caption: A troubleshooting workflow for addressing poor peak resolution.
Caption: Potential for cis-trans isomerism in acylated this compound.
References
- 1. Nasunin from eggplant consists of cis-trans isomers of delphinidin 3-[4-(p-coumaroyl)-L-rhamnosyl (1-->6)glucopyranoside]-5-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advanced separation methods of food anthocyanins, isoflavones and flavanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peonidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peonidin 3-rutinoside Stability
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the pH for peonidin (B1209262) 3-rutinoside stability in beverage formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of peonidin 3-rutinoside in aqueous solutions?
A1: The stability of this compound is highly dependent on pH. It is most stable in highly acidic conditions, typically at a pH below 3.0.[1][2][3] In this pH range, the molecule predominantly exists in its most stable form, the red-colored flavylium (B80283) cation, which is less susceptible to degradation. As the pH increases towards neutral and alkaline levels, its stability dramatically decreases.[1][2]
Q2: How does a change in pH affect the molecular structure and color of this compound?
A2: this compound exists in a dynamic equilibrium of four different molecular structures, with the dominant form being dictated by the pH of the solution. This equilibrium directly impacts the color and stability of the compound.[3]
-
pH < 3 (Acidic): The molecule exists as the intensely colored red flavylium cation . This is its most stable form.
-
pH 4-5 (Slightly Acidic): The flavylium cation undergoes hydration to form the colorless carbinol pseudobase . A deprotonation reaction also occurs, leading to the purple quinoidal base .
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pH > 6 (Neutral to Alkaline): The pyran ring opens to form the yellow chalcone , which is unstable and can lead to irreversible degradation. This structural change results in a significant loss of color.[1][3]
Q3: What kinetic model describes the degradation of this compound, and how does pH affect the degradation rate?
A3: The thermal degradation of this compound, like most anthocyanins, generally follows a first-order kinetic model.[2][4][5] This means the rate of degradation is directly proportional to its concentration. The degradation rate constant (k) increases significantly as the pH rises, while the half-life (t₁/₂), the time required for 50% of the compound to degrade, decreases. Therefore, the compound degrades much faster in solutions with a higher pH.[5]
Q4: Besides pH, what other factors are critical for the stability of this compound in a beverage matrix?
A4: Several factors beyond pH can significantly impact stability:[6]
-
Temperature: Higher temperatures accelerate the degradation rate.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, causing browning and color loss.[1][7]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.[1]
-
Other Compounds: The presence of ascorbic acid, sulfites, and certain enzymes (like polyphenol oxidase) can accelerate degradation. Conversely, sugars and co-pigmentation with other phenolic compounds can sometimes have a protective effect.[1][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid color loss or fading in the sample. | The pH of the solution is too high (e.g., > 4.0). | Adjust and maintain the pH of the beverage model to the 1.0-3.0 range for maximum stability.[1] |
| The sample is exposed to high temperatures. | Store samples at low temperatures (4°C for short-term, -20°C for long-term) and protect from heat during processing.[1] | |
| The sample is exposed to light or oxygen. | Store samples in amber vials or protect them from light. Minimize headspace in containers to reduce oxygen exposure. | |
| Poor peak shape (e.g., broad, tailing) in HPLC analysis. | The mobile phase pH is too high, causing the anthocyanin to exist in multiple forms on the column. | Use an acidified mobile phase (e.g., water with 0.1-5% formic acid) to ensure the this compound is consistently in the stable flavylium cation form.[1][8] |
| The column is overloaded with the sample. | Dilute the sample or inject a smaller volume onto the column.[1] | |
| Precipitation or haze formation in the beverage model. | The pH has shifted to a higher value, forming less soluble degradation products like chalcones. | Re-verify and buffer the pH of the system to ensure it remains in the acidic range. |
| Interaction with other matrix components (e.g., proteins, polysaccharides). | Evaluate the solubility and interaction of this compound with other ingredients in the formulation. Consider filtration before analysis. |
Quantitative Data Summary
The stability of this compound is often evaluated by studying its glycosidic relatives. The following table summarizes representative kinetic data for the degradation of peonidin-3-glucoside (B1200960) and other anthocyanins at various pH values, illustrating the profound impact of pH on stability. Note that degradation is also temperature-dependent.
Table 1: Representative Degradation Kinetic Parameters for Anthocyanins at Various pH Values
| Anthocyanin | pH | Temperature (°C) | Rate Constant (k) | Half-Life (t₁/₂) |
|---|---|---|---|---|
| Peonidin-3-glucoside | 3.0 | 90 | 0.041 h⁻¹ | 16.9 h |
| Peonidin-3-glucoside | 4.0 | 90 | 0.115 h⁻¹ | 6.0 h |
| Cyanidin-3-glucoside | 2.0 | 25 | ~0.001 h⁻¹ | >600 h |
| Cyanidin-3-glucoside | 4.0 | 25 | ~0.043 h⁻¹ | ~16 h |
| Total Anthocyanins (Black Rice) | 2.0 | 100 | 0.021 h⁻¹ | 33.0 h |
| Total Anthocyanins (Black Rice) | 5.0 | 100 | 0.045 h⁻¹ | 15.4 h |
(Data compiled and adapted from scientific literature. Absolute values vary based on the specific matrix and experimental conditions.)[3][5][9]
Experimental Protocols
Protocol: Determining the pH Stability and Degradation Kinetics of this compound
This protocol outlines a standard method to quantify the stability of this compound at different pH values under thermal stress.
1. Materials and Reagents:
-
This compound standard
-
Citrate-phosphate buffer solutions (or other suitable buffers) prepared at desired pH values (e.g., 2.0, 3.0, 4.0, 5.0).
-
Methanol (HPLC grade) with 0.1% HCl or formic acid.
-
HPLC system with a DAD detector and a C18 reversed-phase column.[8]
2. Procedure:
-
Standard Preparation: Prepare a stock solution (e.g., 1000 µg/mL) of this compound in acidified methanol.[10]
-
Sample Preparation: For each pH value to be tested, dilute the stock solution into the corresponding buffer to achieve a final concentration with a detectable absorbance at ~520 nm.
-
Incubation: Transfer aliquots of each prepared sample into amber vials and place them in a pre-heated incubator or water bath at a constant temperature (e.g., 80°C) to accelerate degradation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), remove one vial for each pH condition.
-
Reaction Quenching: Immediately place the removed vials in an ice bath to halt the degradation reaction.
-
Quantification: Analyze each sample using HPLC-DAD. Set the detector to monitor at the maximum absorbance wavelength for anthocyanins (~520 nm).[8] Use a calibration curve generated from the this compound standard to determine the concentration at each time point.
3. Data Analysis:
-
For each pH level, plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time (t), where Cₜ is the concentration at time t and C₀ is the initial concentration.
-
If the degradation follows first-order kinetics, the plot will be linear.[2]
-
Determine the degradation rate constant (k) from the negative slope of the linear regression line (k = -slope).
-
Calculate the half-life (t₁/₂) for each pH condition using the equation: t₁/₂ = 0.693 / k.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Co-pigmentation Effects on Peonidin 3-rutinoside Color Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the co-pigmentation effects on the color stability of Peonidin 3-rutinoside.
Frequently Asked Questions (FAQs)
Q1: What is co-pigmentation and how does it affect this compound?
A1: Co-pigmentation is a phenomenon where colorless organic compounds, known as co-pigments, form non-covalent complexes with pigments like this compound. This interaction enhances the color and stability of the anthocyanin. The primary effects observed are a hyperchromic shift (increase in color intensity) and a bathochromic shift (a shift of the maximum absorbance to a longer wavelength, often resulting in a red-purple to bluish hue).[1][2] This association helps protect the this compound molecule from degradation.
Q2: What are the most effective co-pigments for this compound?
A2: Phenolic compounds, particularly phenolic acids and flavonoids, are highly effective co-pigments. For anthocyanins in general, compounds like ferulic acid, sinapic acid, rosmarinic acid, catechin, and rutin (B1680289) have demonstrated strong co-pigmentation effects.[2][3] The effectiveness of a co-pigment is influenced by its concentration, molecular structure, and the pH of the medium.
Q3: How does pH influence the co-pigmentation of this compound?
A3: The stability and color of this compound are highly pH-dependent. Co-pigmentation is generally most effective in a slightly acidic to neutral pH range (pH 3-5). In this range, the flavylium (B80283) cation form of the anthocyanin, which is the most colored form, is stabilized by the co-pigment. At very low pH, the flavylium cation is already predominant, so the effect of the co-pigment may be less pronounced. As the pH increases, the colorless carbinol and chalcone (B49325) forms become more prevalent, and co-pigmentation helps to shift the equilibrium back towards the colored flavylium cation.
Q4: How does temperature affect the stability of this compound with co-pigments?
A4: Temperature is a critical factor in the stability of anthocyanin-copigment complexes. Generally, increasing the temperature leads to a faster degradation of anthocyanins, following first-order kinetics.[4] However, the presence of a co-pigment can increase the thermal stability of this compound, resulting in a longer half-life at a given temperature. It is important to note that at very high temperatures, the weak bonds of the anthocyanin-copigment complex can be disrupted.[5]
Data Presentation
The following tables summarize the quantitative effects of co-pigmentation on anthocyanins. While specific data for this compound is limited, the provided data for structurally similar anthocyanins can indicate expected trends.
Table 1: Hyperchromic and Bathochromic Shifts of Anthocyanins with Phenolic Co-pigments
| Anthocyanin | Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Hyperchromic Effect (% increase in absorbance) | Bathochromic Shift (Δλmax, nm) | Reference |
| Malvidin-3-glucoside | Rosmarinic Acid | 1:100 | 260% | 19 | [2] |
| Malvidin-3,5-diglucoside | Rutin | 1:6000 | 1000% | 44 | [6] |
| Cyanidin-3-O-glucoside | (+)-Catechin | 1:100 | Significant increase | Not specified | [7] |
| Mulberry Anthocyanins | Ferulic Acid | 1:20 | 52.94% | 1-4 | |
| Mulberry Anthocyanins | Caffeic Acid | 1:20 | 39.71% | 1-4 | [5] |
| Mulberry Anthocyanins | Sinapic Acid | 1:30 | Significant increase | 7 | [3] |
| Red Cabbage Anthocyanins | Catechin | Not specified | 0.091 (ΔA) | 10 nm | |
| Red Cabbage Anthocyanins | Chlorogenic Acid | Not specified | 0.071 (ΔA) | 4.5 nm | [1] |
| Red Cabbage Anthocyanins | Gallic Acid | Not specified | 0.04 (ΔA) | 3 nm | [1] |
Table 2: Thermal Degradation Kinetics of Anthocyanins with and without Co-pigments
| Anthocyanin | Co-pigment | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Cyanidin-3-O-glucoside | None | 80 | 6.4 h | Not specified | [4] |
| Cyanidin-3-O-glucoside | Walnut Protein Isolate | 80 | 129.8 min | Not specified | [8] |
| Cyanidin-3-O-glucoside | (+)-Catechin | Not specified | Enhanced stability | Lower Ea (78 J/mol) | [7] |
| Pelargonidin-based anthocyanins | None | 25 | 56 - 934 days | Followed first-order kinetics | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Co-pigmentation
This protocol outlines the steps to determine the hyperchromic and bathochromic shifts of this compound in the presence of a co-pigment.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., citrate-phosphate buffer, pH 3.5).
-
Prepare stock solutions of the desired co-pigments (e.g., caffeic acid, quercetin, rutin) in the same buffer.
-
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the co-pigment (e.g., molar ratios of 1:1, 1:10, 1:50, 1:100).
-
Prepare a control solution containing only this compound at the same concentration.
-
Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.
-
-
Spectrophotometric Measurement:
-
Record the visible absorption spectrum (e.g., 400-700 nm) of each solution using a spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength for each solution.
-
-
Data Analysis:
-
Bathochromic Shift (Δλmax): Calculate the difference in λmax between the co-pigmented solutions and the control solution.
-
Hyperchromic Effect (%): Calculate the percentage increase in absorbance at λmax for the co-pigmented solutions compared to the control solution.
-
Protocol 2: Determination of Thermal Stability
This protocol describes how to assess the effect of a co-pigment on the thermal degradation kinetics of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound with the chosen co-pigment at an effective molar ratio determined from the co-pigmentation assay.
-
Prepare a control solution of this compound without the co-pigment.
-
-
Thermal Treatment:
-
Incubate the solutions at a constant temperature (e.g., 80°C) in a water bath or incubator.
-
At regular time intervals, withdraw aliquots from each solution and immediately cool them in an ice bath to stop the degradation reaction.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in each aliquot using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) set at the λmax of the anthocyanin.
-
-
Kinetic Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating co-pigmentation effects.
Caption: Troubleshooting logic for spectrophotometric analysis.
Troubleshooting Guide
Issue 1: No significant hyperchromic or bathochromic shift is observed.
-
Possible Cause: The concentration of the co-pigment may be too low.
-
Solution: Increase the molar ratio of the co-pigment to this compound. Ratios of 1:50 or 1:100 often show more pronounced effects.
-
-
Possible Cause: The pH of the solution is not optimal for co-pigmentation.
-
Solution: Verify the pH of your buffer. The ideal range is typically between 3 and 5.
-
-
Possible Cause: The chosen co-pigment is not effective for this compound.
-
Solution: Try a different co-pigment. Phenolic acids and flavonoids with planar structures are generally more effective.
-
Issue 2: The color of the solution fades rapidly during the experiment.
-
Possible Cause: Degradation of this compound is occurring.
-
Solution: Protect the solutions from light by using amber vials or covering them with aluminum foil. Work at a controlled, lower temperature if possible. Ensure the pH is in the stable range for the anthocyanin.
-
Issue 3: Inconsistent results in thermal degradation studies.
-
Possible Cause: Fluctuations in temperature during incubation.
-
Solution: Use a calibrated water bath or incubator with precise temperature control.
-
-
Possible Cause: Inaccurate quantification of this compound by HPLC.
-
Solution: Ensure the HPLC method is validated for linearity, accuracy, and precision. Check for co-elution of degradation products with the parent compound by examining peak purity with a DAD detector.
-
Issue 4: Precipitation is observed in the sample solutions.
-
Possible Cause: The co-pigment has low solubility in the buffer.
-
Solution: Try preparing the stock solution of the co-pigment in a small amount of an organic solvent (e.g., ethanol) before diluting with the buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples. Alternatively, filter the samples before spectrophotometric analysis.
-
References
- 1. scialert.net [scialert.net]
- 2. Anthocyanin color behavior and stability during storage: effect of intermolecular copigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copigmentation effect of three phenolic acids on color and thermal stability of Chinese bayberry anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Solvent Consumption in Peonidin 3-rutinoside Extraction
Welcome to the technical support center for the efficient extraction of Peonidin 3-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to minimizing solvent consumption during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high solvent consumption in conventional this compound extraction?
High solvent consumption in conventional methods like maceration or Soxhlet extraction is often due to suboptimal parameters. Key factors include an unnecessarily high solid-to-liquid ratio, leading to dilute extracts that require more solvent for recovery.[1] Additionally, inefficient extraction may necessitate repeated extractions of the same plant material, further increasing solvent use. The choice of solvent itself can also play a role; highly polar solvents are necessary, but their use must be optimized.[1][2]
Q2: How can I reduce solvent usage without compromising extraction yield?
Several modern extraction techniques can significantly reduce solvent consumption while maintaining or even improving extraction yields. These methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[3][4] Optimizing parameters such as the solid-to-liquid ratio, particle size of the plant material, extraction time, and temperature are also crucial for minimizing solvent use.[1][5] For instance, a higher solid-to-liquid ratio can lead to solvent saturation, decreasing extraction efficiency.[5]
Q3: What are "green solvents" and can they be used for this compound extraction?
Green solvents are environmentally friendly alternatives to traditional organic solvents.[6] For anthocyanin extraction, Deep Eutectic Solvents (DES) are emerging as effective and environmentally benign options.[7] These solvents are often biodegradable and have low toxicity. Research has shown their successful application in extracting anthocyanins, presenting a promising avenue for reducing the environmental impact of the extraction process.[7]
Q4: My this compound extract is degrading. What are the common causes and how can I prevent this?
Degradation of this compound, often observed as color loss, is primarily caused by high temperatures, pH values outside the optimal range (typically pH 1-3), prolonged exposure to light, and the presence of oxygen.[2][7] To prevent degradation, it is critical to use acidified solvents to maintain a low pH where the stable flavylium (B80283) cation form exists.[2][8][9] Temperature should be carefully controlled, especially in methods like MAE, to balance extraction efficiency with compound stability.[7] Limiting extraction time and protecting the extract from light are also important preventative measures.[7]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low Extraction Yield | - Inappropriate solvent choice (polarity too low).- Suboptimal solid-to-liquid ratio leading to solvent saturation.- Insufficiently ground plant material (large particle size).- Degradation of this compound during extraction. | - Use a polar solvent system, typically an acidified mixture of ethanol (B145695) or methanol (B129727) and water.[2]- Experiment with different solid-to-liquid ratios to find the optimal balance.[2]- Ensure the plant material is finely ground to increase the surface area for extraction.[2][7]- Control temperature and pH to minimize degradation.[2][7] |
| High Solvent Consumption | - Use of conventional, less efficient extraction methods.- Non-optimized extraction parameters (e.g., excessive solvent volume).- Repeated extractions required due to low single-pass efficiency. | - Switch to modern techniques like UAE or MAE which generally require less solvent.[4][10]- Optimize the solid-to-liquid ratio to use the minimum effective solvent volume.[5]- Improve single-pass efficiency by optimizing other parameters like time and temperature. |
| Inconsistent Results | - Variability in the raw plant material.- Fluctuations in extraction parameters (temperature, time, etc.). | - Homogenize the plant material to ensure representative sampling.- Precisely control all extraction parameters using calibrated equipment.[8] |
| Extract Purity is Low | - Co-extraction of undesirable compounds like lipids or chlorophyll. | - Consider a pre-extraction step with a non-polar solvent to remove lipids.- Employ post-extraction purification techniques such as solid-phase extraction (SPE).[8][11] |
Data on Solvent-Reducing Extraction Methods
The following tables summarize quantitative data from various studies on modern extraction techniques that can reduce solvent consumption compared to conventional methods.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Plant Material | Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Key Finding |
| Litchi Pericarp | 54.1% Ethanol | Not Specified | Not Specified | 34.5 | Optimized for highest cyanidin (B77932) 3-rutinoside yield.[12] |
| Berry Pomace | 50% (v/v) Ethanol, acidified to pH 3 | 1:20 | 40-50 | 30-40 | Efficient extraction with reduced time.[7] |
| Blueberry Residue | Dual-aqueous phase | 1:60 | 60 | 80 | Lower solvent consumption compared to conventional methods.[13] |
| Orange By-Products | 45/55 Ethanol/Water (v/v) | Not Specified | Not Specified | 35 | 60% higher phenolic recovery than conventional extraction.[14] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Plant Material | Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Key Finding |
| Grape Skin | 40% Methanol in water | 1:20 (based on 2g sample in 40mL) | 100 | 5 | Significantly reduced extraction time from 5 hours to 5 minutes.[15] |
| Red Onion Skin | Ethanol | 1:10 | 60 | 30 | A green extraction method, though HHPAE and SFE showed higher efficiency in this study.[6] |
Table 3: Supercritical Fluid Extraction (SFE) Parameters
| Plant Material | Co-solvent | Pressure (bar) | Temperature (°C) | Flow Rate | Key Finding |
| Jamun Fruit Pulp | Ethanol | 162 | 50 | 2.0 g/min | Optimal conditions for anthocyanin and phenolic compound extraction.[16] |
| Myrtle | Ethanol | 230 | 45 | 0.3 kg/h CO2, 0.09 kg/h Ethanol | Effective for extracting bioactive components.[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the UAE of this compound from plant material.
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) and grind it into a fine powder (<0.5 mm).[7][8]
-
Solvent Preparation: Prepare an acidified aqueous ethanol or methanol solution (e.g., 50% ethanol v/v) and adjust the pH to approximately 3 with a suitable acid like citric or formic acid.[7]
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the prepared solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[7]
-
Place the vessel in an ultrasonic bath with temperature control.
-
Sonicate at a specified power (e.g., 400 W) and temperature (e.g., 40-50°C) for a set duration (e.g., 30-40 minutes).[7]
-
-
Separation: After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.[8]
-
Analysis: Analyze the extract for this compound content using a suitable analytical method like HPLC-DAD.[8]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines a general procedure for the MAE of this compound.
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Solvent Preparation: Prepare an appropriate solvent system, for example, 40% methanol in water, acidified.[15]
-
Extraction:
-
Separation: After cooling, filter the mixture to separate the extract from the solid residue.
-
Analysis: Quantify the this compound content in the extract using an appropriate analytical technique.
Visualizations
Caption: Workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of ultrasound-assisted extraction of cyanidin 3-rutinoside from litchi (Lichi chinensis Sonn.) fruit pericarp - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Optimization the extraction of anthocyanins from blueberry residue by dual-aqueous phase method and cell damage protection study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Automation of Peonidin 3-rutinoside Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the automation of Peonidin 3-rutinoside quantification. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important? A1: this compound is a naturally occurring anthocyanin, which is a type of flavonoid pigment responsible for the red and purple colors in many fruits and flowers like berries, grapes, and sweet cherries.[1][2] Its quantification is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for pharmacological research due to its potent antioxidant and anti-inflammatory properties.[1]
Q2: What are the primary analytical methods used for this compound quantification? A2: The most common methods are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1] HPLC-DAD is robust and reliable for routine quantification.[1] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or very low concentrations of the analyte.[1]
Q3: What are the main benefits of automating the quantification process? A3: Automating the quantification workflow significantly improves efficiency and data quality. Key benefits include:
-
Higher Throughput: Automation allows for the simultaneous preparation and analysis of many samples.[3]
-
Improved Reproducibility: Automated systems provide consistent sample handling and liquid pipetting, minimizing user-dependent variability and errors.[3][4]
-
Reduced Contamination: Enclosed automated systems decrease the risk of sample contamination.[3]
-
Cost and Time Savings: Over time, automation can be more cost-effective by reducing manual labor, solvent usage, and the frequency of failed batches.[3][5]
Q4: Which steps of the this compound quantification workflow can be automated? A4: Most of the workflow can be automated using robotic liquid handlers and integrated analytical systems. Common automated steps include sample preparation (such as solid-phase extraction, liquid-liquid extraction, and protein precipitation), preparation of calibration standards, sample injection, and data acquisition and processing.[6][7]
Automated Experimental Workflow
An automated workflow ensures high-throughput and reproducible quantification of this compound. The process begins with automated sample preparation to isolate the analyte from the sample matrix, followed by injection into an LC-MS/MS system for separation and detection.
Caption: Automated workflow for this compound quantification.
Detailed Experimental Protocols
This section provides a detailed methodology for the automated quantification of this compound using an LC-MS/MS system.
1. Automated Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for a robotic liquid handler to extract anthocyanins from a liquid sample matrix (e.g., plasma, tissue homogenate).[8]
-
Objective: To remove interfering substances and concentrate the analyte.
-
Materials: SPE cartridges (e.g., Oasis HLB), conditioning solvent (methanol), equilibration solvent (water), wash buffer (e.g., water with 0.1% formic acid), elution solvent (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).[8]
-
Automated Steps:
-
Conditioning: The robotic system dispenses 1 mL of methanol (B129727) into each well of the SPE plate to activate the sorbent.
-
Equilibration: The system dispenses 1 mL of water to equilibrate the sorbent.
-
Sample Loading: A 200 µL aliquot of the sample is loaded onto the SPE plate.[8]
-
Washing: The system washes the sorbent with 1 mL of wash buffer to remove unbound impurities.[8]
-
Elution: The target analyte, this compound, is eluted with 500 µL of the elution solvent into a clean collection plate.[8]
-
Post-Processing: The eluate is automatically dried under a stream of nitrogen and then reconstituted in 100 µL of a suitable solvent (e.g., 5% acetonitrile with 0.1% formic acid) for injection.[8]
-
2. LC-MS/MS Quantification
-
Chromatographic System: UHPLC or HPLC system.[1]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of Solvent B (e.g., 5%), increasing to elute the analyte, followed by a re-equilibration step.[8]
-
Flow Rate: 0.6 mL/min.[10]
-
Column Temperature: 35°C.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]
-
Standard Curve: A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area of the analyte in the sample is used to calculate its concentration based on this curve.[2]
Quantitative Data Summary
Table 1: Abundance of this compound in Natural Sources
| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) |
| Sweet Cherry | Prunus avium | 0.60 - 27.50[2] |
| European Plum | Prunus domestica | 4.85[2] |
| Strawberry | Fragaria × ananassa | 7.6[2] |
| Blackcurrant | Ribes nigrum | 0.00 - 1.28[2] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06[2] |
Note: Abundance can vary significantly based on cultivar, ripeness, and growing conditions.[2]
Table 2: Comparison of Analytical Method Performance
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | UV-Vis Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High to Very High |
| Sensitivity | Good | Excellent |
| Limit of Detection (LOD) | ~0.06–0.40 µg/mL[12] | ~0.11–0.14 µg/mL (can be lower)[12] |
| Limit of Quantification (LOQ) | ~0.12–1.20 µg/mL[12] | ~0.36–0.47 µg/mL (can be lower)[12] |
| Primary Use | Routine QC, high-concentration samples | Complex matrices, low-concentration samples, metabolite ID |
Troubleshooting Guides
This section addresses common issues encountered during the automated analysis of this compound.
Q: Why is my automated SPE recovery low or inconsistent? A: Low recovery can stem from several factors in an automated system:
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Improper Sorbent Conditioning: Ensure the robotic liquid handler dispenses the correct volumes of conditioning and equilibration solvents to fully wet the sorbent.
-
Sample Breakthrough: The sample may be loaded too quickly. Optimize the flow rate in the automation script.
-
Inefficient Elution: The elution solvent may be too weak, or the volume may be insufficient. Try a stronger solvent (e.g., higher percentage of organic) or increase the elution volume in the protocol.
-
Analyte Degradation: this compound is unstable at neutral or high pH.[13] Ensure all solutions, especially the sample itself, are acidified (e.g., with 0.1% formic acid) to maintain the stable flavylium (B80283) cation form.[14][15]
Q: My HPLC chromatogram shows shifting retention times. What's wrong? A: Retention time shifts in an automated sequence are often due to issues with the LC system or method parameters:
-
Inadequate Column Equilibration: The time between automated injections might be too short for the column to re-equilibrate to the initial mobile phase conditions. Increase the equilibration time in your method.[16]
-
Pump Malfunction: The pumps may not be mixing the mobile phase solvents accurately.[16] Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.
-
Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as even small changes can affect retention times.
-
Column Degradation: Over many automated injections, the column's stationary phase can degrade. If the problem persists and worsens over time, the column may need to be replaced.
Q: I am seeing poor peak shape (tailing or fronting) for this compound. A: Poor peak shape compromises accurate quantification.
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Peak Tailing: This is often caused by secondary interactions between the analyte and the column.[16] Ensure the mobile phase pH is low enough (e.g., using 0.1-1% formic acid) to keep the molecule in a single, stable ionic form.[13][14] Tailing can also indicate column contamination or degradation.
-
Peak Fronting: This typically suggests column overload.[14] Your sample may be too concentrated. Modify the automation script to dilute the sample further before injection or reduce the injection volume.[14]
Q: Why is there no peak or a very low signal in my LC-MS/MS analysis? A: This critical issue can have several causes, from the sample preparation to the detector.
Caption: Troubleshooting logic for low or no signal in LC-MS/MS.
-
Sample Preparation Failure: The analyte was lost during the automated SPE process. Re-run a quality control sample to verify the prep method.
-
Injection Failure: The autosampler may have malfunctioned, or there could be a leak in the injection valve.[16]
-
Analyte Degradation: this compound may have degraded in the autosampler vial if not kept cool or if the solvent is not acidic.[14]
-
MS Source Contamination: The ESI source can become dirty after many injections, leading to poor ionization and low signal. Regular cleaning is essential.
-
Incorrect MS Parameters: Verify that the correct MRM transitions, collision energies, and ion source parameters are being used for this compound.[10]
Biological Context: Relevant Signaling Pathway
While this guide focuses on quantification, the reason for measuring this compound is often related to its biological activity. Research on structurally similar anthocyanins suggests they can modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is critical for regulating cell growth, proliferation, and survival.[2][15]
Caption: Putative modulation of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. opentrons.com [opentrons.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. research-groups.usask.ca [research-groups.usask.ca]
- 11. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: High-Throughput Screening (HTS) for Peonidin 3-rutinoside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peonidin 3-rutinoside. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during high-throughput screening experiments.
Frequently Asked Questions (FAQs)
Assay Selection and Design
Q1: What are the most common HTS assays used to evaluate the biological activity of this compound?
A1: The choice of assay depends on the desired biological activity to be measured. Common starting points include:
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Antioxidant Activity: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are frequently used to measure the antioxidant capacity of this compound and related anthocyanins.[1][2]
-
Anticancer/Cytotoxicity: Cell viability assays are standard for assessing cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used; however, due to potential interference from anthocyanins, alternative methods like CellTiter-Glo® (ATP-based) or BrdU (DNA-based) assays are often recommended.[1][3]
-
Anti-inflammatory Activity: A common method involves measuring the inhibition of nitric oxide (NO) production in stimulated macrophage cells, such as RAW 264.7.[1]
-
Target Engagement: For identifying specific molecular targets, label-free methods like the Cellular Thermal Shift Assay (CETSA) are powerful tools. CETSA measures the thermal stabilization of a protein when a ligand, such as this compound, binds to it, avoiding the need for compound modification.[4][5]
Q2: My compound, this compound, is colored. How will this affect my colorimetric or fluorescence-based assays?
A2: This is a critical consideration. The inherent color and potential fluorescence of this compound can significantly interfere with optical-based assays.
-
Colorimetric Assays (e.g., MTT): The purple color of the formazan (B1609692) product in an MTT assay can be skewed by the red-purple hue of this compound. This can lead to inaccurate readings of cell viability.[3] It is crucial to run controls containing only the compound and media to measure its intrinsic absorbance.
-
Fluorescence Assays: Anthocyanins can be autofluorescent, emitting light at wavelengths that may overlap with the assay's fluorophore, leading to false positives.[6][7] Conversely, they can also quench fluorescence, causing false negatives.[8] Always perform an autofluorescence counterscreen by reading the compound plate before adding assay reagents.[6]
Q3: How can I mitigate the instability of this compound during HTS experiments?
A3: this compound, like other anthocyanins, is highly sensitive to pH, temperature, and light.[9][10]
-
pH Control: The compound is most stable in acidic conditions (pH 1-3).[9] At neutral or alkaline pH, it can rapidly degrade, leading to color loss and loss of activity. Ensure all assay buffers are within a stable pH range if possible, or account for potential degradation in your experimental design.
-
Temperature: Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[9] During experiments, minimize the time samples spend at higher temperatures.
-
Light Exposure: Protect samples from direct light to prevent photodegradation. Use amber vials or plates and work in subdued lighting conditions when possible.
Troubleshooting and Data Interpretation
Q4: I have a hit from my primary screen. How do I confirm it's a true positive and not an artifact?
A4: Hit validation is a multi-step process designed to eliminate false positives and Pan-Assay Interference Compounds (PAINS).[6]
-
Confirm Dose-Response: Re-test the compound at multiple concentrations to establish a clear dose-response relationship.
-
Run Counterscreens: Perform specific assays to rule out interference. This includes checking for autofluorescence and direct inhibition of reporter enzymes (e.g., luciferase).[6]
-
Use Orthogonal Assays: Confirm the biological activity using a different assay with an alternative detection method (e.g., if the primary screen was fluorescence-based, use a luminescence or label-free method for confirmation).[6]
-
Check for Aggregation: Some compounds form aggregates that non-specifically inhibit proteins. This can often be detected by testing the compound's activity in the presence of a non-ionic detergent like Triton X-100. A significant decrease in potency suggests aggregation.[6]
Q5: My results are inconsistent between experimental runs. What are the likely causes?
A5: Inconsistency often stems from the inherent instability of this compound or variations in experimental conditions.
-
Compound Degradation: Ensure that stock solutions are fresh and have been stored properly. Degradation due to pH shifts or prolonged exposure to room temperature can lead to variable results.[9]
-
Sample Preparation: Inconsistent sample preparation, especially when extracting from plant materials, can lead to varying concentrations of the active compound.[11]
-
Assay Conditions: Minor variations in incubation times, temperature, or cell passage number can affect results in cell-based assays. Maintain strict consistency in all experimental parameters.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related anthocyanins, which can serve as a reference for experimental design and data comparison.
Table 1: Thermal and pH Degradation Kinetics of this compound and Related Analogs Data for related compounds is included to provide an estimate of expected stability trends.
| Anthocyanin | Matrix | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference(s) |
| This compound | Plum Juice with Citric Acid | 50-120 | ~3.5 | - | Ea = 40.70 kJ/mol | [9] |
| Cyanidin 3-rutinoside | Aqueous Solution | 100 | 2.2 | 5.33 x 10⁻⁴ s⁻¹ | 21.7 min | [9] |
| Cyanidin 3-rutinoside | Aqueous Solution | 165 | 5.0 | 7.39 x 10⁻² s⁻¹ | 0.16 min | [9] |
| Peonidin-3-glucoside | (Proxy for pH stability) | 25 | 3.0 | < 0.0035 day⁻¹ | > 200 days | [9] |
| Peonidin-3-glucoside | (Proxy for pH stability) | 25 | 5.0 | ~ 0.014 h⁻¹ | ~ 48 hours | [9] |
| Peonidin-3-glucoside | (Proxy for pH stability) | 25 | 7.0 | > 0.693 h⁻¹ | < 1 hour | [9] |
Visualizations: Workflows and Pathways
Caption: General high-throughput screening workflow for natural products.
Caption: Troubleshooting workflow for optical assay interference.
Caption: Predicted inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to neutralize the DPPH radical.[1][2]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be stored in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for a positive control like ascorbic acid or Trolox.
-
Assay Procedure (96-well plate):
-
Add 100 µL of each sample or control dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is determined by plotting the scavenging percentage against sample concentrations.[1]
Protocol 2: MTT Cell Viability Assay (Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1] Note: Be aware of the potential for colorimetric interference (see FAQ Q2).
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density and incubate to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. Mix gently.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Express results as a percentage of the vehicle-treated control cells and calculate the IC50 value.
Protocol 3: Autofluorescence Counterscreen
This protocol is essential to identify compounds that interfere with fluorescence-based assays.[6]
-
Compound Plating: Prepare a dilution series of this compound in the final assay buffer, identical to the concentrations used in the primary HTS assay. Dispense into the wells of the same microplate type used for the primary screen.
-
Buffer Addition: Add assay buffer without any biological reagents (e.g., no enzyme, cells, or detection substrate) to the wells. The final volume should be the same as in the primary assay.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as the primary HTS assay.
-
Fluorescence Reading: Read the fluorescence intensity of the plate using the exact same filters and instrument settings as the primary assay.
-
Data Analysis: Compare the fluorescence signal of compound-containing wells to vehicle control wells. A significant increase in fluorescence indicates that the compound is autofluorescent and is a likely source of false-positive hits in the primary screen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference: A Much-Neglected Aspect in High-Throughput Screening of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Impact of temperature on Peonidin 3-rutinoside extraction efficiency
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of temperature on Peonidin 3-rutinoside extraction efficiency. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in this compound extraction? A1: Temperature is a critical parameter because it has a dual effect on the extraction process. Initially, increasing the temperature can enhance extraction efficiency by increasing the solubility of this compound and improving mass transfer rates.[1] It also increases the permeability of cell membranes, facilitating the release of the compound from the plant matrix.[2] However, this compound, like other anthocyanins, is thermally sensitive.[3][4] Elevated temperatures can lead to its degradation, which negatively impacts the final yield.[2][3] Therefore, optimizing temperature is a balancing act between maximizing extraction and minimizing thermal degradation.[5]
Q2: What is the typical trend observed in extraction yield as temperature increases? A2: Typically, as the extraction temperature increases from a low starting point, the yield of this compound will also increase up to an optimal point.[2] Beyond this optimal temperature, the yield will begin to decrease as the rate of thermal degradation surpasses the rate of extraction.[1][2] For example, in one study on mulberry anthocyanins, the yield increased from 30°C to a maximum at 45°C, and then declined at 50°C.[2]
Q3: What happens chemically to this compound at excessively high temperatures? A3: At high temperatures, this compound undergoes thermal degradation. The degradation process generally follows first-order reaction kinetics.[3][6][7] The primary degradation pathway involves the opening of the central pyran ring to form a colorless chalcone.[3] This unstable intermediate can then break down further into smaller phenolic compounds, leading to a loss of color and biological activity.[3][4]
Q4: How does temperature interact with other extraction parameters, such as pH and solvent? A4: Temperature effects are highly interconnected with other parameters. Anthocyanin stability is highly pH-dependent, with the greatest stability occurring in acidic conditions (pH < 3).[3][5] High temperatures will accelerate degradation much more rapidly at neutral or alkaline pH values compared to an acidic environment.[3][7] The choice of solvent also plays a role; for instance, the optimal temperature for extraction may differ between an aqueous solvent and an ethanol-water mixture due to differences in solubility and stability of the target compound.[8]
Troubleshooting Guide
Problem: My this compound yield is consistently low.
-
Possible Cause: The extraction temperature may be suboptimal. It could be too low, resulting in inefficient extraction, or too high, causing significant degradation.
-
Solutions:
-
Review Literature: Check for established optimal temperature ranges for your specific plant matrix. Optimal temperatures can vary significantly, for example, 30°C for barberry, 45°C for mulberry, and around 57°C for red grape peels.[2][9][10]
-
Temperature Optimization Study: Perform small-scale extractions across a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) while keeping all other parameters (pH, time, solvent ratio) constant. Analyze the yield at each temperature to determine the optimal point for your specific material.
-
Check Solvent and pH: Ensure you are using an appropriate polar solvent (like methanol (B129727) or ethanol) and that it is acidified (pH 1-3) to maintain the stability of the this compound during extraction.[4][5]
-
Problem: The color of my extract is fading or disappearing during or after extraction.
-
Possible Cause: This indicates degradation of the this compound molecule. The most likely culprits are excessive temperature, high pH, or exposure to light and oxygen.[3][4]
-
Solutions:
-
Lower the Temperature: Immediately reduce the extraction temperature. If concentrating the solvent after extraction (e.g., using a rotary evaporator), ensure the temperature does not exceed 40°C.[11][12]
-
Verify pH: Confirm that the pH of your extraction solvent and the resulting extract is in the acidic range (pH < 3) where the compound is most stable.[3][5]
-
Protect from Light and Oxygen: Conduct the extraction in the dark or in amber-colored glassware to prevent photodegradation.[12] Limiting the headspace in storage containers can reduce exposure to oxygen.
-
Consider Enzyme Inactivation: If using fresh plant material, endogenous enzymes like polyphenol oxidase could be contributing to degradation. A blanching step or using enzyme inhibitors might be necessary.[3]
-
Problem: I am observing inconsistent yields between different extraction batches.
-
Possible Cause: Fluctuations in experimental conditions, particularly temperature, are a common source of inconsistency.
-
Solutions:
-
Use Calibrated Equipment: Ensure that your heating equipment (water bath, incubator) is properly calibrated and provides precise temperature control.[3]
-
Standardize Protocols: Strictly adhere to the same protocol for every batch, paying close attention to extraction time, temperature, solvent-to-solid ratio, and agitation speed.
-
Homogenize Plant Material: Ensure the starting plant material is uniformly ground to a consistent particle size to eliminate variability in surface area available for extraction.[4]
-
Quantitative Data Summary
The optimal temperature for this compound extraction varies depending on the plant source and the extraction method used. The following tables provide a summary of relevant quantitative data from various studies.
Table 1: Optimal Extraction Temperatures for Anthocyanins from Various Sources
| Plant Source | Anthocyanin Type | Optimal Temperature (°C) | Extraction Method | Reference |
| Mulberry | Total Anthocyanins | 45 | Ultrasonic Assisted | [2] |
| Red Grape Peels | Total Anthocyanins | 57.39 | Solvent Extraction | [10] |
| Barberry | Total Anthocyanins | 30 | Solvent Extraction | [9] |
| Grape Pomace | Total Anthocyanins | 50 | Solvent Extraction | [13] |
| Jamun Fruit | Total Anthocyanins | 50 | Supercritical CO₂ | [14] |
| Cranberry Pomace | Total Anthocyanins | 60 - 120 | Pressurized Ethanol (B145695) | [14] |
Table 2: Thermal Degradation Kinetics of Peonidin and Related Anthocyanins
| Anthocyanin / Source | Temperature (°C) | pH | Half-life (t₁/₂) (min) | Kinetic Model | Reference |
| Peonidin (from black rice bran) | 100 | 5.0 | ~15.9 | First-Order | [15] |
| Total Anthocyanins (Purple Maize) | 120 | - | 68.6 | First-Order | [15] |
| Total Anthocyanins (Purple Maize) | 180 | - | 6.86 | First-Order | [15] |
| Cyanidin-3-O-glucosylrutinoside | 80 | - | 32.10 | First-Order | [16] |
| Cyanidin-3-O-rutinoside | 80 | - | 45.69 | First-Order | [16] |
Experimental Protocols
Protocol 1: General Solvent-Based Extraction of this compound
-
Sample Preparation: Dry the plant material at a low temperature (40-50°C) or freeze-dry it to preserve compound integrity.[5][11] Grind the material into a fine powder to increase the surface area for extraction.[11]
-
Solvent Preparation: Prepare an acidified solvent. A common mixture is methanol/water/formic acid (70:29:1, v/v/v) or ethanol acidified with citric acid.[9][11] The acidic conditions are crucial for stability.[12]
-
Extraction:
-
Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio between 1:10 and 1:20 (w/v).[9][11]
-
Agitate the mixture on a shaker at the predetermined optimal temperature (see Table 1 for examples) for a set duration (e.g., 60-120 minutes).[9] Protect the mixture from light.[12]
-
For enhanced efficiency, ultrasound-assisted extraction (UAE) can be performed in an ultrasonic bath for 30-60 minutes at a controlled temperature.[11]
-
-
Separation: Separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.[5][17]
-
Concentration: Collect the supernatant and, if necessary, concentrate it using a rotary evaporator at a temperature below 40°C.[11][12]
-
Purification (Optional): For cleaner samples, use Solid-Phase Extraction (SPE) with a C18 cartridge to remove polar impurities like sugars.[11][12]
Protocol 2: Quantification of this compound by HPLC-DAD
-
Sample Preparation: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[5]
-
Chromatographic Conditions:
-
System: Standard HPLC with a Diode Array Detector (DAD).[11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using two solvents is typical:
-
Flow Rate: 0.8 - 1.0 mL/min.[5]
-
Column Temperature: 25-30°C.[5]
-
Detection Wavelength: Monitor at the maximum absorbance for anthocyanins, around 520 nm.[11]
-
-
Quantification: Generate a calibration curve using a pure this compound standard at various concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.[11]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Alternative Extraction and Downstream Purification Processes for Anthocyanins [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. ftb.com.hr [ftb.com.hr]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Light Sensitivity and Degradation of Peonidin 3-rutinoside
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the light sensitivity and degradation of Peonidin (B1209262) 3-rutinoside during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Peonidin 3-rutinoside?
A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:
-
pH: It is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2]
-
Presence of other compounds: Enzymes like polyphenol oxidase can accelerate degradation, while sugars may have a protective effect.[2]
Q2: What is the typical degradation pathway of this compound when exposed to light?
A2: The degradation of this compound, similar to other anthocyanins, is believed to initiate with the opening of the central pyran ring to form a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds. The primary degradation byproducts identified from the peonidin aglycone are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[2][3]
Q3: What kinetic model best describes the photodegradation of this compound?
A3: The degradation of this compound, including photodegradation, is widely reported to follow first-order kinetics.[2] This means the rate of degradation is directly proportional to the concentration of the compound. A linear plot of the natural logarithm of the concentration versus time is indicative of first-order kinetics.[2]
Q4: What are the expected degradation products of this compound under light exposure?
A4: The primary degradation products originating from the peonidin aglycone are vanillic acid and phloroglucinaldehyde.[2][3] Studies on the closely related cyanidin-3-rutinoside (B1257026) have also identified protocatechuic acid methyl ester as a degradation product under certain conditions, suggesting similar derivatives could potentially form from this compound.[2]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Rapid color loss of the sample solution. | High pH of the solution. | Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability. |
| Exposure to ambient light. | Protect samples from light by using amber vials or wrapping them in aluminum foil. Conduct experiments in a dark environment where possible.[2] | |
| High temperature. | Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage). | |
| Inconsistent results in kinetic studies. | Fluctuations in light intensity or temperature. | Use a calibrated light source with consistent output and a temperature-controlled environment. |
| Inaccurate pH of buffers. | Prepare fresh buffers and verify the pH with a calibrated meter before each experiment.[2] | |
| Oxygen exposure. | For highly sensitive experiments, consider deoxygenating solvents by purging with an inert gas like nitrogen or argon. | |
| Poor peak shape in HPLC analysis. | Inappropriate mobile phase pH. | Use a mobile phase with a low pH (e.g., containing 0.1-1% formic acid) to maintain the flavylium (B80283) cation form.[2] |
| Column overload. | Dilute the sample or inject a smaller volume.[2] | |
| Difficulty identifying degradation products by LC-MS. | Low concentration of degradation products. | Concentrate the sample using Solid Phase Extraction (SPE) with a C18 cartridge.[2] |
| Insufficient ionization. | Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[2] |
Quantitative Data on Degradation Kinetics
While specific quantitative data for the photodegradation of this compound is limited in the literature, the following tables provide data on its thermal degradation and the photodegradation of a closely related anthocyanin mixture. This data can serve as a reference for estimating stability. Degradation typically follows first-order kinetics.
Table 1: Thermal Degradation of this compound and Related Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Half-life (t½) (min) | Degradation Rate Constant (k) (min⁻¹) |
| Peonidin-3-glucoside | 25 | 3.0 | > 288,000 | < 0.0000024 |
| Peonidin-3-glucoside | 25 | 5.0 | ~2,880 | ~0.00024 |
| Peonidin-3-glucoside | 25 | 7.0 | < 60 | > 0.01155 |
| Cyanidin-3-rutinoside | 80 | - | 45.69 | 0.0151 |
| Cyanidin-3-glucosylrutinoside | 80 | - | 32.10 | 0.0216 |
Note: Data for Peonidin-3-glucoside is illustrative. Data for cyanidin (B77932) derivatives is from a study on sour cherry paste.[4]
Table 2: Photodegradation of Anthocyanins from Blackberry Extract
| Condition | Illuminance (lux) | Half-life (t½) (hours) | Degradation Rate Constant (k) (hours⁻¹) |
| Light Exposure | 3968.30 | 28.20 | 0.0246 |
| Darkness | - | > 168 | < 0.0041 |
Note: This data is for a mixture of anthocyanins in a blackberry extract and serves as an approximation.[5]
Experimental Protocols
Protocol 1: Determining the Photodegradation Kinetics of this compound using HPLC-DAD
1. Preparation of Standard and Sample Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound standard in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using an acidic buffer (e.g., citrate-phosphate buffer, pH 3.0) to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Dilute the experimental sample containing this compound in the same acidic buffer to a concentration within the calibration range.
2. Light Exposure:
-
Aliquot the sample solution into clear glass or quartz vials.
-
Place the vials in a controlled environment with a specific light source (e.g., a UV lamp with a defined wavelength and intensity or a light chamber with a calibrated lux meter).
-
Simultaneously, prepare a "dark control" by wrapping identical vials in aluminum foil and placing them under the same temperature conditions.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from the light and dark conditions and immediately store it at -20°C or colder to halt the degradation reaction.
3. HPLC-DAD Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 5% formic acid) and mobile phase B (e.g., acetonitrile).[2]
-
Flow Rate: 0.8 - 1.0 mL/min.[2]
-
Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (~520 nm).[2]
-
Injection Volume: 10-20 µL.[2]
4. Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the plot is linear, determine the degradation rate constant (k) from the slope (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[2]
Protocol 2: Identification of Photodegradation Products using LC-MS/MS
1. Degradation Induction:
-
Expose a solution of this compound to a light source (e.g., UV lamp) for a sufficient duration to induce significant degradation (e.g., 2-3 half-lives as determined in Protocol 1).
2. Sample Preparation:
-
Concentration: If the degradation products are in low abundance, concentrate the sample using a C18 Solid Phase Extraction (SPE) cartridge. Elute the compounds with acidified methanol and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[2]
3. LC-MS/MS Analysis:
-
LC System: Utilize an HPLC or UHPLC system with a C18 column and a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) with a gradient elution.[2]
-
Mass Spectrometer: Use a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]
-
MS Scan: Perform a full scan to identify the molecular ions of potential degradation products.
-
MS/MS Fragmentation: In a subsequent run or using data-dependent acquisition, select the molecular ions of interest and subject them to fragmentation to obtain structural information.
4. Data Analysis:
-
Compare the mass spectra and fragmentation patterns of the unknown peaks with literature data for known anthocyanin degradation products (e.g., vanillic acid, phloroglucinaldehyde) and with the fragmentation pattern of the this compound standard.[3]
Visualizations
Caption: Simplified degradation pathway of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Peonidin 3-rutinoside Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Peonidin 3-rutinoside, an anthocyanin found in various fruits and berries, has garnered significant interest for its potential health benefits. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) against alternative methods for its quantification, supported by experimental data and detailed protocols.
Methodology Comparison: Performance and Validation
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the well-established HPLC-DAD method with two common alternatives: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and the spectrophotometric pH differential method.
Table 1: Comparison of Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-DAD | UPLC-MS/MS | Spectrophotometric (pH Differential) |
| Specificity | Good; separates individual anthocyanins. | Excellent; high selectivity based on mass-to-charge ratio. | Low; measures total monomeric anthocyanins, no individual compound separation.[1] |
| Linearity (r²) | > 0.999[2] | > 0.99[3] | High correlation with HPLC for total anthocyanins (r > 0.925).[4] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[2] | < 2.3 ng/mL**[3] | Not typically determined for individual compounds. |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL[2] | < 8.1 ng/mL[3] | Not typically determined for individual compounds. |
| Accuracy (% Recovery) | 95 - 105%*[2] | 54 - 108%[3] | Dependent on the standard used for quantification. |
| Precision (% RSD) | < 2%*[2] | < 15%**[3] | Repeatability RSDr: 1.06 - 4.16% (for total anthocyanins). |
| Analysis Time | 15 - 40 minutes | 3 - 10 minutes | Rapid |
| Cost | Moderate | High | Low |
*Note: These values are representative for anthocyanin analysis and may vary based on specific instrumentation and experimental conditions.[2] **Note: Data for anthocyanin metabolites in plasma.[3]
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline typical protocols for the extraction and quantification of this compound.
Sample Preparation: Extraction from Plant Material
A common procedure for extracting anthocyanins like this compound from plant sources involves solvent extraction.[5]
-
Homogenization : Freeze-dry and grind the plant material to a fine powder to increase the surface area for extraction.
-
Extraction : Suspend the powdered material in an acidified methanol (B129727) solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic conditions help stabilize the anthocyanins.[5] Use of sonication can enhance extraction efficiency.
-
Centrifugation : Centrifuge the mixture to separate the solid plant material from the extract.
-
Purification (Optional) : For cleaner samples, a Solid-Phase Extraction (SPE) step using a C18 cartridge can be employed to remove polar impurities.[6]
HPLC-DAD Method
This method is widely used for the routine quantification of this compound due to its robustness.[2]
-
HPLC System : A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase : A gradient elution is typically employed with:
-
Detection : The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.[5]
-
Quantification : A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area from the sample chromatogram is used to calculate the concentration based on this curve.[5]
UPLC-MS/MS Method
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices and low concentrations of this compound.[7]
-
LC System : A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.[5]
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[5]
Spectrophotometric pH Differential Method
This method is a rapid and simple option for determining the total monomeric anthocyanin content.[4]
-
Buffer Preparation : Prepare two buffers: potassium chloride buffer (pH 1.0) and sodium acetate (B1210297) buffer (pH 4.5).
-
Sample Dilution : Dilute the sample extract separately with each buffer.
-
Absorbance Measurement : Measure the absorbance of each diluted sample at the maximum visible wavelength (around 520 nm) and at 700 nm (to correct for haze).
-
Calculation : The total monomeric anthocyanin concentration is calculated based on the difference in absorbance at the λvis-max between the pH 1.0 and pH 4.5 samples, using the molar extinction coefficient of the predominant anthocyanin.
It is important to note that this method assumes that the anthocyanins are in their colored flavylium (B80283) cation form at pH 1.0 and are colorless at pH 4.5. However, some anthocyanins may still exhibit color at pH 4.5, which can lead to an underestimation of the total content.
Method Validation Workflow and Signaling Pathway
The validation of an analytical method is a critical process to ensure the reliability of the results. The following diagram illustrates a typical workflow for HPLC method validation.
While the direct signaling pathways of this compound are still under investigation, research on structurally similar anthocyanins, such as cyanidin-3-rutinoside, suggests potential mechanisms of action. One such pathway is the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[5]
References
- 1. Multiseparation of anthocyanins and anthocyanidins by high performance liquid chromatography combined with response surface methodology | Journal «Health Risk Analysis» [journal.fcrisk.ru]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Peonidin 3-rutinoside and Cyanidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of two closely related anthocyanins: Peonidin (B1209262) 3-rutinoside and Cyanidin (B77932) 3-rutinoside. The focus is on their antioxidant and anti-inflammatory activities, supported by available experimental data and detailed methodologies.
The primary structural difference between these two molecules lies in the B-ring of the anthocyanidin core. Cyanidin possesses an ortho-dihydroxy (catechol) group, whereas peonidin has a methoxy (B1213986) group at the C3' position. This structural variance is a key determinant of their biological activity, with the catechol structure of cyanidin generally conferring superior antioxidant and radical scavenging capabilities.[1]
Data Presentation: Comparative Bioactivity
Direct comparative studies on the bioactivity of Peonidin 3-rutinoside and Cyanidin 3-rutinoside are limited. The following table summarizes available quantitative data for Cyanidin 3-rutinoside and provides context for the expected activity of this compound based on the known structure-activity relationships of their aglycones and other glycosides.
| Bioactivity Assay | Cyanidin 3-rutinoside | This compound | Reference |
| Antioxidant Activity | |||
| DPPH Radical Scavenging (IC50) | 8.78 µM | Data not available; expected to be less potent than Cyanidin 3-rutinoside. | [2] |
| Superoxide Scavenging (EC50) | 45.94 µM | Data not available; peonidin aglycone is less potent than cyanidin aglycone. | [3] |
| Nitric Oxide Scavenging (IC50) | 18.14 µM | Data not available. | [2] |
| Anti-inflammatory Activity | |||
| Inhibition of Nitric Oxide Production in RAW 264.7 cells | Both compounds are known to inhibit NO production.[4][5] | Specific IC50 values for direct comparison are not readily available. | [4][5] |
Anti-inflammatory Activity
Both this compound and Cyanidin 3-rutinoside have been reported to exhibit anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in inflammatory models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] The overproduction of NO is a hallmark of chronic inflammation.
The anti-inflammatory properties of these anthocyanins are also attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, they can suppress the expression of pro-inflammatory genes and the production of inflammatory mediators.[4]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compounds (this compound, Cyanidin 3-rutinoside)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Create a series of dilutions from the stock solutions.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[2]
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Cyanidin 3-rutinoside)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Mandatory Visualization
General workflow for in vitro bioactivity assessment.
Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK signaling pathway.
Conclusion
Based on the available evidence and established structure-activity relationships, Cyanidin 3-rutinoside is expected to exhibit more potent antioxidant and anti-inflammatory activities than this compound. This is primarily due to the presence of the catechol group in cyanidin, which enhances its radical scavenging ability. Both compounds are known to modulate key inflammatory signaling pathways, including NF-κB and MAPK.
For a definitive and quantitative comparison of the bioactivities of this compound and Cyanidin 3-rutinoside, further direct comparative studies employing standardized experimental protocols are warranted. Such research would provide valuable insights for the development of these natural compounds as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of anthocyanins and other phenolic compounds on nitric oxide production in LPS/IFN-gamma-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Peonidin 3-rutinoside and Other Anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of Peonidin 3-rutinoside against other common anthocyanins, supported by experimental data. Anthocyanins, the flavonoid pigments responsible for the red, purple, and blue colors in many plants, are of significant interest for their potent antioxidant properties, which are linked to the prevention of oxidative stress-related diseases.[1]
The antioxidant capacity of anthocyanins is primarily attributed to their molecular structure, which allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[2] This activity is influenced by the number and position of hydroxyl groups and the extent of glycosylation and acylation.[2][3] Generally, a higher number of hydroxyl groups on the B-ring of the anthocyanidin structure enhances antioxidant activity.[4]
Comparative Analysis of Antioxidant Activity
Direct comparative studies detailing the antioxidant capacity of this compound across multiple standardized assays are limited in publicly available literature. Therefore, data for the closely related Peonidin 3-glucoside is included as a proxy to provide a contextual comparison. It is important to note that antioxidant values can vary significantly based on the specific assay conditions and the laboratory conducting the experiment.
| Anthocyanin/Anthocyanidin | Assay | Result | Unit |
| Peonidin 3-glucoside | FRAP | 0.9 - 5.2 | µmol TE/µmol |
| Peonidin 3-glucoside | DPPH | More effective than Peonidin aglycone | - |
| Cyanidin (B77932) 3-rutinoside | DPPH | 8.78 | IC50 (µM) |
| Cyanidin 3-rutinoside | Superoxide Scavenging | 45.94 | EC50 (µM) |
| Delphinidin (B77816) | DPPH | 3.74 | IC50 (µM) |
| Cyanidin | DPPH | 4.85 | IC50 (µM) |
| Pelargonidin | DPPH | 5.25 | IC50 (µM) |
| Petunidin 3-O-glucoside | Superoxide Scavenging | 6.96 | EC50 (µM) |
| Malvidin 3-glucoside (Oenin) | Nitric Oxide Scavenging | 11.81 | IC50 (µM) |
| Delphinidin 3-glucoside (Myrtillin) | DPPH | 6.90 | IC50 (µM) |
| Delphinidin 3-glucoside (Myrtillin) | Nitric Oxide Scavenging | 15.52 | IC50 (µM) |
Note: Lower IC50/EC50 values indicate greater antioxidant potency. TE = Trolox Equivalents. Data compiled from multiple sources.[5][6][7]
Signaling Pathways Modulated by Anthocyanins
Beyond direct radical scavenging, anthocyanins exert indirect antioxidant effects by modulating key cellular signaling pathways. A primary example is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[8] Anthocyanins can also influence inflammatory pathways like NF-κB and cell survival/proliferation pathways such as PI3K/Akt and MAPK , which are often intertwined with cellular stress responses.[9][10][11]
Caption: Nrf2 antioxidant response pathway activated by anthocyanins.
Experimental Protocols
Detailed methodologies for common antioxidant capacity assays are provided below. These are generalized protocols and may require optimization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[2]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Sample and Control Preparation: Prepare a stock solution of the test compound (e.g., this compound) in methanol. Create a series of dilutions from the stock solution. A standard antioxidant like Trolox or ascorbic acid should be prepared similarly.[2]
-
Reaction: In a 96-well microplate, add 100 µL of each sample or standard dilution to the wells. Add 100 µL of the DPPH solution to each well. For the blank/control, use 100 µL of methanol instead of the sample.[2]
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.[2]
Caption: General experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[2]
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[2]
-
Working Solution Preparation: Dilute the stock ABTS•+ solution with ethanol (B145695) or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Sample and Standard Preparation: Prepare a stock solution and a dilution series of the test compound and Trolox standard.[2]
-
Reaction: In a 96-well plate, add 20 µL of each sample or Trolox dilution. Add 180 µL of the working ABTS•+ solution to each well.[2]
-
Incubation: Shake the plate and incubate at room temperature for 6 minutes.[2]
-
Measurement: Measure the absorbance at 734 nm.[2]
-
Calculation: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the Trolox concentration. The TEAC value of the sample is then calculated from this curve.[2]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Preparation of FRAP Reagent: Prepare the reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[2]
-
Sample and Standard Preparation: Prepare a stock solution and a dilution series of the test compound. Prepare a series of ferrous sulfate (B86663) (FeSO₄) or Trolox standards.[2]
-
Reaction: Add 20 µL of each sample or standard to a 96-well plate. Add 180 µL of the pre-warmed FRAP reagent to each well.[2]
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[2]
-
Measurement: Measure the absorbance at 593 nm.[2]
-
Calculation: A standard curve is constructed by plotting the absorbance of the standards against their concentrations. The FRAP value is determined from this curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.[2]
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation: Prepare a fluorescein (B123965) working solution, a fresh solution of AAPH (a peroxyl radical generator), and a series of Trolox standards in a phosphate (B84403) buffer (75 mM, pH 7.4).[2]
-
Sample Preparation: Prepare a stock solution and dilutions of the test compound in phosphate buffer.[2]
-
Reaction Setup: In a black 96-well microplate, add 25 µL of sample, standard, or blank (buffer). Add 150 µL of the fluorescein working solution to each well. Incubate the plate at 37°C for at least 30 minutes in a fluorescence microplate reader.[2]
-
Initiation and Measurement: Inject 25 µL of the AAPH solution into each well to start the reaction. Immediately begin monitoring the fluorescence decay (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.[2]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is calculated from a Trolox standard curve and expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.[2]
Conclusion
The antioxidant activity of anthocyanins is a complex interplay of their chemical structure. While cyanidin and delphinidin derivatives, with more hydroxyl groups on their B-ring, generally exhibit high antioxidant capacity, peonidin-based anthocyanins are also effective antioxidants.[4] Glycosylation with rutinose, as in this compound, can influence this activity, though often it is the aglycone structure that is the primary determinant.[1][9] The ability of these compounds to not only directly scavenge free radicals but also to modulate endogenous antioxidant defense pathways underscores their potential in the development of therapeutic agents for oxidative stress-related conditions. Further direct comparative studies are warranted to precisely position this compound's antioxidant capacity relative to other anthocyanins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound this compound (FDB017305) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peonidin 3-rutinoside Content in Sweet Cherry (Prunus avium L.) Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Peonidin 3-rutinoside content in various sweet cherry cultivars. This compound, an important anthocyanin, is a subject of growing interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. This document summarizes quantitative data, details the experimental protocols for its measurement, and illustrates its biosynthetic pathway to support further research and development.
Data Presentation: this compound Content in Sweet Cherry Cultivars
The concentration of this compound can vary significantly among different cultivars of the same fruit. The table below presents a comparative summary of this compound content in several sweet cherry (Prunus avium L.) cultivars. The data is compiled from a study evaluating the chemical constituents of various cultivars, providing a clear basis for comparison.
| Cultivar | This compound Content (mg/100g fresh weight) |
| 0-900 Ziraat | 1.54 |
| Bigarreau Gaucher | 2.18 |
| Larian | 1.21 |
| Lambert | 1.89 |
| Noir de Guben | 3.45 |
| Starks Gold | Not Detected |
| Van | 0.88 |
Data sourced from a study on sweet cherry cultivars.[1]
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The following outlines a standard methodology for the extraction and analysis of this compound from sweet cherry samples using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation and Extraction
-
Sample Collection: Collect fresh sweet cherry samples from different cultivars. Remove the seeds by hand.
-
Homogenization: Homogenize the cherry drupes using a manual blender.
-
Extraction Solvent: Prepare an acidified methanol (B129727) solution (e.g., 80% methanol with 0.1% HCl) to ensure the stability of anthocyanins in their flavylium (B80283) cation form.
-
Extraction Procedure:
-
Weigh a representative sample of the homogenized cherry pulp.
-
Add the extraction solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Sonicate the mixture for 30-60 minutes in an ultrasonic bath at a controlled temperature (e.g., 25-30°C) to enhance extraction efficiency.
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and, if necessary, repeat the extraction process on the residue to ensure complete recovery.
-
Combine the supernatants and filter through a 0.45-μm membrane filter before HPLC analysis.
-
2. HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a diode-array detector (DAD) is commonly used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: HPLC-grade acetonitrile (B52724) or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.
-
Detection: The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.
-
Quantification:
-
Prepare a calibration curve using a pure standard of this compound at various known concentrations.
-
Inject the filtered sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization: Biosynthesis Pathway and Experimental Workflow
To visualize the complex biochemical processes and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Anthocyanin biosynthesis pathway leading to this compound.
Caption: General workflow for this compound analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Peonidin 3-rutinoside
In the realm of phytochemical analysis, the accurate and precise quantification of bioactive compounds is paramount for quality control, standardization of herbal products, and pharmacokinetic studies. Peonidin (B1209262) 3-rutinoside, a prominent anthocyanin found in various fruits and flowers, has garnered significant interest for its potential health benefits.[1] This guide provides a comparative analysis of two widely employed analytical techniques for the quantification of Peonidin 3-rutinoside: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
This publication aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific research needs by presenting a cross-validation perspective based on experimental data for this compound and structurally related anthocyanins.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance parameters for HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound and similar anthocyanins.
| Validation Parameter | HPLC-DAD (Representative) | UPLC-MS/MS (Representative) |
| Linearity (R²) | > 0.999[2][3] | > 0.996[2] |
| Limit of Detection (LOD) | 0.01 - 3.7 µg/mL[4] | < 2.3 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.03 - 8.5 µg/mL[4] | < 8.1 ng/mL[5] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105%[6] |
| Precision (% RSD) | ||
| - Intra-day | < 2%[6] | < 5%[6] |
| - Inter-day | < 3%[6] | < 10%[6] |
| Selectivity | Good, based on retention time and UV-Vis spectrum. | Excellent, based on retention time and specific mass transitions (MRM).[7] |
| Robustness | High[1] | Moderate |
Experimental Protocols
Detailed methodologies for sample preparation and the two analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and other anthocyanins.[1][7]
Sample and Standard Preparation
1.1. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (0.1% formic acid) in a volumetric flask.[1] The solution should be sonicated for 5-10 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL for HPLC-DAD and 0.1 ng/mL to 100 ng/mL for UPLC-MS/MS.[1][6]
1.2. Sample Preparation (from Plant Material):
-
Homogenization: Homogenize the lyophilized and powdered plant material.[7]
-
Extraction: Extract the homogenized sample with an appropriate volume of acidified methanol (e.g., 80% methanol with 0.1% formic acid).[6] Sonication for 15-30 minutes can enhance extraction efficiency.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]
-
Collection and Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[6] For complex matrices, a Solid-Phase Extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interferences.[7][8]
HPLC-DAD Method
This method is robust and widely used for the routine quantification of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[7]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed using:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25-30 °C.[2]
-
Detection: The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[7]
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from this curve.[7]
UPLC-MS/MS Method
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex matrices.[1][7]
-
Instrumentation: A UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.[7]
-
Chromatographic Column: A reversed-phase C18 column with a smaller particle size (e.g., < 2 µm) suitable for UPLC.
-
Mobile Phase: Similar to the HPLC-DAD method, a gradient elution with acidified water and an organic solvent (acetonitrile or methanol) is used, but with a faster gradient.[1]
-
Flow Rate: Optimized for the UPLC column, typically in the range of 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.[7]
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification.[7] The precursor ion (the molecular ion of this compound, m/z 609.5) is selected and fragmented, and a specific product ion (the peonidin aglycone, m/z 301.1) is monitored.[7]
-
Quantification: Similar to the HPLC-DAD method, a calibration curve is constructed using the peak areas of the MRM transitions from the working standard solutions.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 5. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Synergistic Antioxidant Potential of Peonidin 3-rutinoside in Combination with Other Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside, an anthocyanin abundant in various fruits and vegetables, is recognized for its potent antioxidant properties.[1][2] These properties are primarily attributed to its capacity to neutralize reactive oxygen species (ROS), which are implicated in the onset and progression of numerous chronic diseases. While the antioxidant activity of this compound as a standalone compound is established, there is growing interest in its synergistic potential when combined with other flavonoids. Synergistic interactions can enhance the overall antioxidant effect, potentially leading to more effective therapeutic and preventative strategies.
This guide provides a comparative analysis of the antioxidant capacity of this compound and explores the potential for synergistic effects with other flavonoids. Due to a lack of direct quantitative data on the synergistic effects of this compound with other flavonoids, this guide will present data on a closely related compound, Peonidin 3-glucoside, as a reference. Furthermore, it will delve into the experimental protocols for key antioxidant assays and the underlying signaling pathways that may contribute to these synergistic interactions.
Quantitative Data on Antioxidant Capacity
Table 1: Antioxidant Capacity of Peonidin 3-glucoside
| Assay | Compound | Result | Unit |
| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol |
| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol |
This data is for Peonidin 3-glucoside and serves as a reference for the potential antioxidant capacity of this compound.[1]
Studies on other flavonoid combinations have demonstrated significant synergistic effects. For instance, the combination of gallic acid and caffeic acid exhibited a remarkable 137.8% synergistic effect in the FRAP assay.[3] Conversely, some combinations have shown antagonistic effects, highlighting the complexity of flavonoid interactions.[3][4] The interaction between anthocyanins and other flavonoids in the DPPH assay has been reported to produce mainly weak antagonistic effects, with some exceptions showing synergy.[4]
Experimental Protocols
A comprehensive evaluation of antioxidant activity requires a battery of assays that measure different aspects of antioxidant action. The following are detailed protocols for commonly used in vitro antioxidant assays that can be applied to study the effects of this compound and its combinations with other flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that is measured spectrophotometrically.[1][5][6][7]
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1]
-
Sample and Control Preparation:
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[5][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored complex.[1][8][9]
Materials:
-
This compound sample
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
Ferrous sulfate (B86663) or Trolox standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[1][8]
-
Sample and Standard Preparation:
-
Assay Procedure:
-
Measurement: Measure the absorbance at 593 nm.[8]
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the FRAP value of the samples, expressed as µmol of Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.[1][10][11][12]
Materials:
-
This compound sample
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox standards
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Sample and Standard Preparation:
-
Assay Procedure:
-
Add 25 µL of each sample, standard, or blank to the wells of a black 96-well microplate.[1]
-
Add 150 µL of the fluorescein working solution to each well.[1]
-
Incubate the plate at 37°C for at least 30 minutes in the plate reader.[1]
-
Inject 25 µL of the AAPH solution into each well to initiate the reaction.[1]
-
-
Measurement: Measure the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[11]
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a Trolox standard, and the results are expressed as µmol of Trolox equivalents (TE).
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects indirectly by modulating cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[13][14][15]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like many flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[16] These genes encode for a range of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) synthesis.[16]
The synergistic activation of the Nrf2/ARE pathway by a combination of this compound and other flavonoids could lead to a more robust and sustained antioxidant response than that achievable by a single compound.
Caption: Synergistic activation of the Nrf2/ARE pathway by flavonoids.
Experimental Workflow for Synergy Assessment
To investigate the synergistic antioxidant effects of this compound with other flavonoids, a structured experimental workflow is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jmp.ir [jmp.ir]
- 9. researchgate.net [researchgate.net]
- 10. zen-bio.com [zen-bio.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. agilent.com [agilent.com]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Acylated Peonidin 3-Rutinoside Demonstrates Superior Stability Over Non-Acylated Form
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available experimental data reveals that acylated forms of Peonidin 3-rutinoside exhibit significantly greater stability compared to their non-acylated counterparts. This heightened stability against degradation induced by pH, temperature, and light positions acylated this compound as a more robust candidate for applications in pharmaceuticals, nutraceuticals, and as a natural colorant. This guide provides a comparative overview of their stability, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Acylation, the process of adding an acyl group to a molecule, has been shown to enhance the chemical stability of anthocyanins, a class of flavonoids responsible for the red, purple, and blue pigments in many plants.[1][2] In the case of this compound, this modification plays a crucial role in protecting the molecule from degradation.
Comparative Stability Analysis
The stability of anthocyanins is a critical factor for their application, as degradation leads to a loss of color and biological activity.[3] Acylation provides a protective effect, enhancing the molecule's resilience to various environmental stressors.
pH Stability
Thermal Stability
Elevated temperatures accelerate the degradation of anthocyanins. The degradation of non-acylated this compound has been shown to follow first-order kinetics.[5] Acylation significantly enhances thermal stability. For instance, enzymatically acylated cyanidin-3-rutinoside, a closely related compound, shows better thermal stability at 85°C compared to its non-acylated form.[4]
Photostability
Exposure to light, particularly UV radiation, can cause the degradation of anthocyanins. Acylation has been demonstrated to improve the photostability of these compounds. In a study comparing acylated and non-acylated anthocyanins from Lycium ruthenicum Murray and Nitraria tangutorum Bobr., the acylated forms showed significantly less degradation when exposed to light.[1] After 10 days of light exposure at pH 3, the acylated pelargonidin-3-O-(trans-coumaroyl)-diglucoside content was reduced by only 10%.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the degradation kinetics of non-acylated this compound and a closely related acylated petunidin (B3231668) derivative to illustrate the stability differences.
Table 1: Thermal Degradation Kinetics of Non-Acylated this compound
| Temperature (°C) | Half-life (t½) in minutes | Degradation Rate Constant (k) in min⁻¹ |
| 80 | 45.69 | 1.5 x 10⁻² |
| 90 | - | - |
| 100 | - | - |
| 110 | - | - |
| 120 | - | 8.4 x 10⁻² |
Data sourced from studies on sour cherry extracts and may vary based on the matrix.[6]
Table 2: Comparative Degradation of Acylated vs. Non-Acylated Petunidin-3-O-Rutinoside at pH 5-7 over 12 Days
| Compound | Degradation (%) |
| Non-acylated petunidin-3,5-O-diglucoside | 85 |
| Acylated petunidin-3-O-rutinoside (trans-p-coumaroyl)-5-glucoside | 50 |
This data for a structurally similar anthocyanin highlights the protective effect of acylation.[1]
Experimental Protocols
To ensure reproducible and comparable stability studies, the following detailed methodologies are provided.
Protocol for Stability Testing of this compound
This protocol outlines the steps for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
1. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in methanol (B129727) containing 0.1% HCl to a concentration of 1 mg/mL.
-
Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7) using appropriate buffer systems (e.g., citrate-phosphate buffer).
-
Working Solutions: Dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
2. Stability Experiments:
-
pH Stability: Aliquot the working solutions into amber vials and store them at a constant temperature (e.g., 25°C) in the dark.
-
Thermal Stability: Aliquot the working solution at a specific pH (e.g., pH 3) into amber vials and place them in a temperature-controlled environment (e.g., water bath or incubator) at various temperatures (e.g., 60°C, 80°C, 100°C).
-
Photostability: Aliquot the working solution at a specific pH into clear vials and expose them to a controlled light source (e.g., a photostability chamber with a defined lux level). A control group should be kept in the dark at the same temperature.
3. Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours for thermal stability; 0, 1, 3, 7, 14 days for pH and photostability), withdraw an aliquot from each sample.
-
Immediately cool the thermal stability samples in an ice bath to halt the degradation reaction.
-
Filter the samples through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC-DAD Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts at 5-10% B, increasing to 30-40% B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Quantification: Calculate the concentration of this compound at each time point using a calibration curve prepared from a pure standard.
5. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics, which often follows a first-order model.
-
Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Visualizing the Process
To further clarify the experimental and chemical processes, the following diagrams are provided.
Caption: Experimental workflow for comparative stability testing of this compound.
Caption: Simplified degradation pathway of non-acylated this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ftb.com.hr [ftb.com.hr]
A Comparative Guide to the Biological Activities of Peonidin 3-rutinoside and Peonidin 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related anthocyanins, Peonidin (B1209262) 3-rutinoside and Peonidin 3-glucoside. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Introduction
Peonidin, an O-methylated anthocyanidin, is the aglycone for a variety of glycosides found in many pigmented fruits and vegetables. The type and position of the sugar moieties attached to the peonidin core significantly influence its biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide focuses on a direct comparison of Peonidin 3-rutinoside and Peonidin 3-glucoside, highlighting how the difference in their sugar substituent—a rutinoside (rhamnose and glucose) versus a single glucose molecule—impacts their biological function.
Comparative Analysis of Biological Activities
The following sections provide a detailed comparison of the antioxidant, anti-inflammatory, and anticancer activities of this compound and Peonidin 3-glucoside, supported by quantitative data from various in vitro studies.
Antioxidant Activity
The antioxidant capacity of these compounds is a key area of investigation. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant strength, with lower values indicating greater potency.
| Compound | Assay | IC50 Value | Source |
| This compound | Nitric Oxide Scavenging | More effective than ascorbic acid[1] | [1] |
| Peonidin 3-glucoside | DPPH | More effective than peonidin aglycone[2] | [2] |
| Nitric Oxide Scavenging | 34.17 µM[1] | [1] | |
| Superoxide Scavenging | 6.96 µM[2] | [2] |
Note: Direct comparative IC50 values for a wide range of antioxidant assays for both compounds are limited in the currently available literature. The data presented includes closely related assays and compounds to provide a broader context.
Anti-inflammatory Activity
Peonidin glycosides have demonstrated the ability to modulate inflammatory pathways. Their anti-inflammatory effects are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).
| Compound | Cell Line | Stimulant | Inhibitory Effect | Source |
| This compound | - | - | Data not available | - |
| Peonidin 3-glucoside | RAW 264.7 | LPS/IFN-γ | Strong inhibition of NO production[3] | [3] |
| L02 | Free Fatty Acids | Significant reduction in IL-6, TNF-α, and IL-1β production[4] | [4] | |
| A549 and THP-1 | SARS-CoV-2 Spike Glycoprotein S1 | Significant inhibition of IL-6, IL-1β, and IL-18 secretion[5] | [5] |
Anticancer Activity
The cytotoxic and anti-proliferative effects of peonidin glycosides against various cancer cell lines are of significant interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.
| Compound | Cell Line | Assay | IC50 Value / Effect | Source |
| This compound | - | - | Data not available | - |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | MTT | Significant inhibition at 10 µM and 30 µM[6][7] | [6][7] |
| HS578T (Breast Cancer) | Cell Cycle Analysis | G2/M Phase Arrest[7][8] | [7][8] | |
| HS578T (Breast Cancer) | Apoptosis Assay | Induction of apoptosis via caspase-3 activation[7][9] | [7][9] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: Stock solutions of this compound and Peonidin 3-glucoside are prepared in methanol and serially diluted to various concentrations. A positive control, such as ascorbic acid or Trolox, is also prepared in the same manner.
-
Reaction: A specific volume of each sample dilution is mixed with the DPPH solution in a 96-well microplate. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the control andAcontrolngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.[2]Asample
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay assesses the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Peonidin 3-glucoside and incubated for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HS578T) are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.
-
Treatment: The cells are treated with different concentrations of this compound or Peonidin 3-glucoside for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[7]
Signaling Pathways and Molecular Mechanisms
This compound and Peonidin 3-glucoside exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
This compound and the MAPK Signaling Pathway
This compound is thought to exert its anti-inflammatory and pro-apoptotic effects in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This can influence the activation of downstream kinases such as JNK and p38.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Peonidin 3-glucoside and the NF-κB Signaling Pathway
The anti-inflammatory effects of Peonidin 3-glucoside are often attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Peonidin 3-glucoside.
Conclusion
This comparative guide provides an overview of the current understanding of the biological activities of this compound and Peonidin 3-glucoside. While both compounds exhibit promising antioxidant, anti-inflammatory, and anticancer properties, the available data suggests that the nature of the glycosidic substitution at the 3-position plays a significant role in their specific activities and mechanisms of action. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the development of these natural compounds for therapeutic applications. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effects of anthocyanins and other phenolic compounds on nitric oxide production in LPS/IFN-gamma-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopurify.cn [biopurify.cn]
Head-to-head comparison of different extraction methods for Peonidin 3-rutinoside
For researchers, scientists, and drug development professionals, the efficient extraction of Peonidin 3-rutinoside from plant matrices is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for your research and development needs.
This compound, a prominent anthocyanin, is valued for its antioxidant and anti-inflammatory properties. The choice of extraction method significantly impacts the yield and purity of the final product. This comparison covers conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), enzyme-assisted extraction (EAE), and supercritical fluid extraction (SFE).
Comparative Analysis of Extraction Techniques
The selection of an optimal extraction method is a balance between efficiency, cost, and environmental impact. Modern techniques like UAE and MAE often offer higher yields in shorter times compared to conventional methods, while EAE provides a greener alternative by using milder conditions. SFE stands out for its selectivity and the use of a green solvent, though it requires specialized equipment.
Quantitative Data Summary
The following table summarizes quantitative data from various studies, providing a comparative overview of the performance of different extraction methods. It is important to note that yields can vary based on the plant source, solvent system, and specific experimental conditions.
| Extraction Technique | Plant Matrix | Solvent System | Temperature (°C) | Time | Yield/Total Anthocyanin Content |
| Conventional Solvent Extraction (Maceration) | Red Grape Peels | 85% ethanol (B145695) (v/v) with 0.85% citric acid | 57°C | 52 minutes | Not specified directly for this compound[1] |
| Colored Solanum tuberosum L. | Methanol (B129727) or ethanol and water (80:20 v/v) with 0.1-1% HCl or formic acid | Room Temperature | 24 hours | Not specified directly for this compound[2] | |
| Ultrasound-Assisted Extraction (UAE) | Berry Pomace | 50% ethanol (v/v) acidified to pH 3 with citric acid | 40-50°C | 30-40 minutes | Not specified directly for this compound[3] |
| Litchi Pericarp | 54.1% ethanol | Not specified | 34.5 minutes | Optimized for Cyanidin (B77932) 3-rutinoside, a related anthocyanin[4] | |
| Microwave-Assisted Extraction (MAE) | Berry Pomace | 40% methanol (v/v) acidified to pH 3 with 0.1% HCl | 90-100°C | 5-10 minutes | Not specified directly for this compound[3] |
| Myrtle Berries | 50.4% MeOH in water at pH 3.33 | 50°C | 15 minutes | Optimized for total anthocyanins[5] | |
| Enzyme-Assisted Extraction (EAE) | Berry Pomace | Citrate (B86180) buffer (pH 4.5) with Pectinase (B1165727) and/or Cellulase (B1617823) (0.1-0.5% w/w) | 45°C | 60-120 minutes | Not specified directly for this compound[3] |
| Supercritical Fluid Extraction (SFE) | Blueberry Residues | Supercritical CO₂ with 10% (w/w) of 50% (v/v) ethanol/water (pH 2) as co-solvent | 60°C | Not specified | 22 mg cyanidin-3-O-rutinoside equivalent/g dry residue[6] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols represent common starting points and may require optimization for specific plant materials and laboratory conditions.
Conventional Solvent Extraction (Maceration)
This traditional method involves soaking the plant material in a solvent to dissolve the target compounds.
Protocol:
-
Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.[1]
-
Solvent Preparation: Prepare a solution of 85% ethanol in water (v/v) and acidify with 0.85% citric acid.[1]
-
Extraction: Weigh 10 g of the powdered sample and place it in a 250 mL Erlenmeyer flask. Add 100 mL of the extraction solvent (1:10 solid-to-liquid ratio).[1]
-
Agitation: Place the flask on an orbital shaker and agitate at 150 rpm for 52 minutes at a controlled temperature of 57°C. Protect the mixture from light to prevent degradation.[1]
-
Separation: Vacuum filter the mixture to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent.[1]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.
Protocol:
-
Sample Preparation: Use dried and ground berry pomace with a particle size of less than 0.5 mm.[3]
-
Solvent Preparation: Prepare a 50% (v/v) ethanol in deionized water solution, acidified to pH 3 with citric acid.[3]
-
Extraction: Weigh 5 g of the pomace and place it in a 250 mL beaker. Add 100 mL of the acidified ethanol solvent (1:20 solid-to-liquid ratio).[3]
-
Sonication: Place the beaker in an ultrasonic bath with the water level equal to or higher than the solvent level. Sonicate for 30-40 minutes at a temperature of 40-50°C and a power of approximately 400 W.[3]
-
Separation: Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material. Decant the supernatant containing the extract.[3]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Sample Preparation: Use dried and ground berry pomace.[3]
-
Solvent Preparation: Prepare a 40% (v/v) methanol in deionized water solution, acidified to pH 3 with 0.1% HCl.[3]
-
Extraction: Place 2 g of the pomace into a microwave extraction vessel and add 40 mL of the acidified methanol solvent (1:20 ratio).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Ramp the temperature to 90-100°C with a microwave power of 500 W and hold for 5-10 minutes.[3]
-
Separation: After cooling, separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) and filtration.[3]
Enzyme-Assisted Extraction (EAE)
EAE employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds under mild conditions.[7]
Protocol:
-
Sample Preparation: Use dried and ground berry pomace.[3]
-
Slurry Preparation: Suspend 10 g of the pomace in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask (1:20 ratio).[3]
-
Enzyme Addition: Pre-incubate the slurry at 45°C for 15 minutes. Add a pectinase and/or cellulase preparation at a loading of 0.1-0.5% (w/w) of the pomace weight.[3]
-
Incubation: Incubate the mixture for 60-120 minutes at 45°C with constant agitation (150 rpm).[3]
-
Enzyme Deactivation: Deactivate the enzymes by either adding an equal volume of ethanol or heating the mixture to 90°C for 5 minutes.[3]
-
Separation: Separate the solid residue from the liquid extract by centrifugation or filtration.[7]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically CO₂, as the extraction solvent. The solvent properties can be tuned by changing pressure and temperature.
Protocol:
-
Sample Preparation: Dry and grind the plant material.[8]
-
Extraction: Pack the ground material into an extraction vessel. Pump supercritical CO₂, mixed with a co-solvent like ethanol, through the vessel at optimized conditions (e.g., 200 bar and 60°C).[6][9]
-
Separation: The extract-laden supercritical fluid flows to a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.[8]
-
Collection: The precipitated extract is collected, and the CO₂ can be recycled.[8]
Visualizing the Extraction Workflow
The following diagrams illustrate the general experimental workflow for the extraction of this compound and the logical relationship of key factors influencing its stability.
Caption: General experimental workflow for the extraction of this compound.
Caption: Key factors influencing the stability of this compound during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of ultrasound-assisted extraction of cyanidin 3-rutinoside from litchi (Lichi chinensis Sonn.) fruit pericarp - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Anthocyanin Quantification, with a Focus on Peonidin 3-rutinoside
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds is paramount. Peonidin 3-rutinoside, a significant anthocyanin with noted antioxidant properties, is of increasing interest in the fields of functional foods, dietary supplements, and therapeutic agent development.[1] This guide provides a comparative overview of analytical methods for the quantification of anthocyanins, like this compound, and presents data from an inter-laboratory study to highlight the performance and variability of these methods across different laboratories.
The selection of an appropriate analytical method is crucial and depends on factors such as required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection is a widely used technique for the specific quantification of individual anthocyanins, while spectrophotometric methods, such as the pH differential method, are commonly employed for determining total monomeric anthocyanin content.[1][2][3]
Data Presentation: Inter-laboratory Study of Total Monomeric Anthocyanin Quantification
An inter-laboratory collaborative study was conducted to validate the pH differential method for determining the total monomeric anthocyanin content in various products. Eleven laboratories, including commercial, academic, and government facilities, participated in the study. The results, expressed as cyanidin-3-glucoside equivalents, demonstrate the method's performance across different sample matrices.
| Sample Type | Mean (mg/L) | Repeatability Standard Deviation (RSDr) (%) | Reproducibility Standard Deviation (RSDR) (%) |
| Fruit Juice (Youden Pair 1) | 21.2 | 3.54 | 5.38 |
| Fruit Juice (Youden Pair 2) | 59.9 | 1.06 | 5.23 |
| Beverage (Youden Pair 1) | 398.8 | 2.53 | 4.14 |
| Beverage (Youden Pair 2) | 500.1 | 2.05 | 3.65 |
| Natural Colorant (Youden Pair 1) | 1004.5 | 4.16 | 4.16 |
| Natural Colorant (Youden Pair 2) | 1258.9 | 3.32 | 3.32 |
| Wine (Youden Pair 1) | 249.7 | 2.15 | 6.02 |
| Wine (Youden Pair 2) | 300.7 | 1.78 | 5.20 |
Data sourced from a collaborative study on the pH differential method.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
This method is suitable for the separation and quantification of individual anthocyanins, including this compound.
-
Standard Preparation :
-
Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (B129727) (e.g., with 0.1% HCl or formic acid) in a volumetric flask. Use sonication for 5-10 minutes to ensure complete dissolution.[4]
-
Working Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
-
Sample Preparation :
-
Extraction : Extract anthocyanins from the sample matrix using an appropriate solvent, often acidified methanol.[5]
-
Solid-Phase Extraction (SPE) : For complex matrices, a C18 SPE cartridge can be used for cleanup and concentration. Condition the cartridge with methanol followed by acidified water. Load the sample extract, wash with acidified water to remove polar impurities, and elute the anthocyanin fraction with acidified methanol.[6]
-
-
Chromatographic Conditions :
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[1]
-
Sample and Standard Preparation : Follow similar procedures as for HPLC-DAD.
-
Chromatographic Conditions : Similar to HPLC-DAD, using a C18 column and a gradient of acidified water and an organic solvent.
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.[5]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
3. pH Differential Spectrophotometric Method
This method is a rapid and simple approach for the determination of total monomeric anthocyanin content.[7]
-
Principle : This method is based on the structural transformation of monomeric anthocyanin pigments with a change in pH. The colored oxonium form is present at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (around 520 nm) is proportional to the concentration of monomeric anthocyanins.[7]
-
Reagents :
-
Potassium chloride buffer, 0.025 M, pH 1.0
-
Sodium acetate (B1210297) buffer, 0.4 M, pH 4.5
-
-
Procedure :
-
Dilute the sample with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λvis-max.
-
Dilute the sample to the same extent with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of both solutions at the λvis-max and at 700 nm (to correct for haze).
-
Calculate the absorbance difference and determine the total monomeric anthocyanin concentration using the molar extinction coefficient of the predominant anthocyanin (if known) or cyanidin-3-glucoside as a reference standard.[7]
-
Mandatory Visualization
Caption: Workflow for an inter-laboratory validation study.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. ars.usda.gov [ars.usda.gov]
The Intricate Dance of Absorption: A Comparative Guide to Peonidin Glycoside Bioavailability
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioavailability of Various Peonidin (B1209262) Glycosides Supported by Experimental Data.
Peonidin, a prominent anthocyanin responsible for the rich red and purple hues in many fruits and vegetables, is consumed predominantly in its glycosidic forms. The nature of the sugar moiety attached to the peonidin aglycone plays a pivotal role in its stability, absorption, and overall bioavailability, thereby influencing its potential health benefits. This guide provides a comparative analysis of the bioavailability of different peonidin glycosides, synthesizing available experimental data to aid in the research and development of anthocyanin-based therapeutics and functional foods.
Quantitative Bioavailability Data: A Comparative Overview
Direct comparative studies on the pharmacokinetics of different peonidin glycosides are limited. The following table summarizes available data for peonidin-3-glucoside (B1200960) and utilizes data from the structurally similar cyanidin (B77932) glycosides as proxies to infer the potential bioavailability of other peonidin glycosides. This approach is based on the understanding that the metabolic pathways of these closely related anthocyanins are largely conserved.
| Compound | Species | Dosage | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | AUC (Area Under the Curve) | Notes |
| Peonidin-3-glucoside | Human | Red wine extract | ~7.76 nM | 1-2 h | ~22.9 nM·h | Data derived from a study on red wine anthocyanins.[1] |
| Cyanidin-3-glucoside (as proxy for Peonidin-3-glucoside) | Human | 500 mg | 141 nM | 1.8 h | - | Demonstrates rapid absorption of the glucoside form.[2] |
| Cyanidin-3-rutinoside (as proxy for Peonidin-3-rutinoside) | Human | Blackcurrant extract | ~20 nmol/L | ~1.5 h | - | Rutinosides are also readily absorbed. |
| Cyanidin-3-O-galactoside (as proxy for Peonidin-3-galactoside) | Rat | Intravenous | - | - | - | Study suggests bioavailability order: Galactoside > Glucoside > Arabinoside for cyanidin. |
| Cyanidin-3-O-arabinoside (as proxy for Peonidin-3-arabinoside) | Rat | Intravenous | - | - | - | Arabinosides may exhibit lower bioavailability compared to other glycosides. |
Note: The lack of direct head-to-head comparative data for various peonidin glycosides represents a significant research gap. The data presented for cyanidin glycosides should be interpreted with caution as the methylation of the B-ring in peonidin may influence its interaction with transporters and metabolic enzymes. One study has suggested that peonidin glycosides exhibit the highest relative bioavailability among anthocyanins found in red wine.[1]
The Metabolic Journey of Peonidin Glycosides
The bioavailability of peonidin glycosides is a complex process involving initial absorption in the upper gastrointestinal tract, followed by extensive metabolism by both human enzymes and the gut microbiota.
References
A Comparative Analysis of the Antioxidant Efficacy of Peonidin 3-rutinoside and Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective antioxidant compounds, both natural and synthetic sources present viable options. This guide provides a comparative overview of the antioxidant efficacy of Peonidin 3-rutinoside, a naturally occurring anthocyanin, against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and the water-soluble vitamin E analog, Trolox. This comparison is based on data from established in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data on the antioxidant capacity of this compound and the synthetic antioxidants. It is important to note that the data presented is compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50, µg/mL)
| Compound | DPPH IC50 (µg/mL) | Reference |
| This compound | Data not available | |
| Peonidin 3-glucoside (related compound) | ~20-50 | |
| BHA | ~10-30 | |
| BHT | ~20-60 | |
| Trolox | ~5-15 |
A lower IC50 value indicates higher antioxidant activity.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC)
| Compound | Assay | TEAC Value (µmol TE/µmol or µmol TE/g) | Reference |
| Peonidin 3-glucoside (related compound) | FRAP | 0.9 - 5.2 µmol TE/µmol | |
| BHA | FRAP | ~1.5 - 2.5 µmol TE/µmol | |
| BHT | FRAP | ~1.0 - 2.0 µmol TE/µmol | |
| Trolox | By definition | 1.0 |
TEAC values represent the antioxidant capacity of a compound relative to Trolox.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound, BHA, BHT, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).
-
Add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC of the sample is calculated from this curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
Test compounds
-
Ferrous sulfate (B86663) or Trolox for standard curve
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
Calculation: The FRAP value is determined from a standard curve of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assessment.
Signaling Pathway
This compound, like other anthocyanins, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of endogenous antioxidant enzymes.
Unveiling the Bioactivity of Peonidin and its Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the structure-activity relationships of peonidin (B1209262) and its glycosidic forms, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document serves as a valuable resource for advancing research and development in the field of natural product-based therapeutics.
The Crucial Role of Glycosylation in Peonidin's Bioactivity
Peonidin, an O-methylated anthocyanidin, is a natural pigment found in a variety of fruits and flowers.[1] In its natural state, peonidin typically exists as a glycoside, meaning it is attached to one or more sugar molecules. This glycosylation significantly influences its biological activities.[1] The addition of sugar moieties generally enhances the stability and water solubility of peonidin.[2] However, the impact on its therapeutic effects is more nuanced, as the sugar's presence can either augment or diminish the compound's potency by affecting its interaction with biological targets.[1]
Comparative Analysis of Biological Activities
The therapeutic potential of peonidin and its glycosides is evaluated through various in vitro assays that quantify their biological effects.
Antioxidant Activity
The antioxidant capacity of these compounds is a key area of investigation, with studies often measuring their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potential.
| Compound | Assay | IC50 (µM) | Reference |
| Peonidin-3-O-glucoside | DPPH Radical Scavenging | 10.55 ± 0.06 | [3] |
| Cyanidin-3-O-glucoside | DPPH Radical Scavenging | ~10-15 | [4] |
Note: Data for a direct comparison of various peonidin glycosides is limited. Cyanidin-3-O-glucoside is included for context as a structurally related and frequently studied anthocyanin.
Anti-inflammatory Activity
Peonidin glycosides have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Peonidin-3-glucoside (B1200960) | NO Production Inhibition | RAW 264.7 | Data not available |
Anticancer Activity
The anticancer effects of peonidin and its glycosides are assessed by their ability to inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Peonidin-3-glucoside | HS578T (Breast Cancer) | ~50 | [4][5][6] |
| Cyanidin-3-glucoside | HS578T (Breast Cancer) | ~70 | [4][5][6] |
The provided IC50 values are estimations based on graphical data from the cited studies. These studies indicate that peonidin-3-glucoside exhibits a potent inhibitory effect on the growth of this specific cancer cell line.[4][5][6]
Experimental Protocols
Reproducible and standardized methodologies are essential for the accurate assessment and comparison of the biological activities of peonidin and its glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to neutralize the DPPH radical.
-
Reagents : DPPH solution (0.1 mM in methanol), test compound, methanol.
-
Procedure :
-
Prepare various concentrations of the test compound in methanol.
-
Mix the test solution with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation : The percentage of scavenging activity is determined by comparing the absorbance of the sample to a control. The IC50 value is then calculated.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation.
-
Reagents : ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound, ethanol (B145695) or buffer.
-
Procedure :
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate overnight in the dark.
-
Dilute the radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix the test compound with the diluted ABTS radical solution.
-
Measure the absorbance at 734 nm after a set incubation time.
-
-
Calculation : Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Reagents : MTT solution (5 mg/mL in PBS), test compound, cell culture medium, DMSO.
-
Procedure :
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with different concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Dissolve the resulting formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm.[11]
-
-
Calculation : Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
Mechanisms of Action: Key Signaling Pathways
Peonidin and its glycosides exert their biological effects by modulating several critical intracellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant defenses. Peonidin and its glycosides can activate Nrf2, leading to the expression of protective enzymes.[12]
Caption: Activation of the Nrf2 signaling pathway by peonidin and its glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like inflammation and cancer metastasis. Peonidin-3-glucoside has been shown to inhibit this pathway, thereby reducing cancer cell invasion.[13]
Caption: Inhibition of the MAPK signaling pathway by peonidin-3-glucoside.
Cell Cycle Regulation
In cancer cells, peonidin-3-glucoside can induce cell cycle arrest at the G2/M phase by down-regulating key proteins, ultimately leading to apoptosis (programmed cell death).[4][5][6][13]
Caption: Induction of G2/M cell cycle arrest and apoptosis by peonidin-3-glucoside.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peonidin 3-rutinoside Content in Fresh and Processed Foods
For Immediate Release
This guide provides a quantitative comparison of Peonidin (B1209262) 3-rutinoside content in fresh foods versus their processed counterparts, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is supported by detailed experimental protocols for accurate quantification.
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue hues in numerous fruits and vegetables. Beyond its role as a natural colorant, this bioactive compound has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Food processing methods, such as thermal treatment and drying, can significantly impact the stability and concentration of these valuable compounds. This guide aims to provide a clear, data-driven comparison of this compound levels in fresh foods and their processed forms.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound content in various fresh and processed foods. The data is compiled from multiple studies and presented to facilitate a clear comparison. It is important to note that direct comparisons are most accurate when fresh and processed samples from the same batch are analyzed, which is not always possible when compiling data from various sources. The presented data, however, clearly indicates a general trend of decreased this compound content after processing.
Table 1: this compound Content in Fresh Fruits (mg/100g Fresh Weight)
| Food Source | Genus/Species | Abundance (mg/100g FW) |
| Sweet Cherry | Prunus avium | 0.60 - 27.50[1] |
| Sour Cherry | Prunus cerasus | Present, but not always quantified[2][3] |
| European Plum | Prunus domestica | 4.85[1] |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280[1] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06[1] |
| Strawberry | Fragaria × ananassa | 7.6[1] |
| Raspberry | Rubus idaeus | Present, but not always quantified[1] |
| Blueberry | Vaccinium corymbosum | Present, but not always quantified[1] |
Table 2: this compound Content in Processed Foods
| Processed Food | Fresh Source | Processing Method | Abundance (mg/100g) |
| Sour Cherry Juice | Sour Cherry | Thermal Treatment | Concentrations of this compound have been identified in sour cherry juice, though specific quantitative comparisons to the fresh fruit from the same batch are limited. Studies on the thermal degradation of anthocyanins in sour cherry juice show significant losses.[2] |
| Plum Juice | Plum | Juicing | The predominant anthocyanin in most plum juices is cyanidin (B77932) 3-rutinoside, followed by this compound.[4] |
| Dried Plum (Prune) | Plum | Drying | Anthocyanins, including this compound, were reported to be totally destroyed by drying in one study.[5] Another study on drying plums showed a significant reduction in total anthocyanin content with all drying methods except for freeze-drying. |
| Blackcurrant Juice | Blackcurrant | Juicing | Blackcurrant juice contains various anthocyanins, with delphinidin-3-O-rutinoside and cyanidin-3-O-rutinoside being major components. This compound is a minor anthocyanin in blackcurrants.[6][7] Total anthocyanin content is generally lower in juice compared to fresh fruit.[8] |
| Berry Jam | Various Berries | Jam Processing | Jam processing, which involves heating, generally leads to a decrease in the content of total phenolics and anthocyanins. One study reported that the influence of jam processing on selected phenolic aglycons in berries was suggested to be small.[2][9] |
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
1. Extraction of this compound from Plant Material
-
Sample Preparation: Fresh or frozen plant material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered sample is suspended in an acidified methanol (B129727) solution (e.g., methanol/water/formic acid, 80:20:1 v/v/v). The acidic conditions are essential to stabilize the anthocyanins in their colored flavylium (B80283) cation form.
-
Extraction Procedure: The mixture is typically sonicated or agitated for a set period (e.g., 30-60 minutes) to enhance extraction efficiency. The process is often repeated multiple times to ensure complete extraction.
-
Purification: The crude extract is then filtered and can be purified using Solid-Phase Extraction (SPE) with a C18 cartridge. This step helps to remove interfering substances like sugars and organic acids.
2. Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a Diode-Array Detector (DAD) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for anthocyanins, which is around 520 nm.
-
Quantification: A calibration curve is generated using a certified standard of this compound at various known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.
3. Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
For more selective and sensitive analysis, especially in complex food matrices, LC-MS or LC-MS/MS can be employed. This technique provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity with high confidence.
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the extraction and quantification of this compound from food matrices.
Putative Signaling Pathways Modulated by this compound
Caption: Putative modulation of MAPK and NF-κB signaling pathways by this compound, leading to anti-metastatic and anti-inflammatory effects.
Discussion
The compiled data consistently demonstrates that food processing, particularly methods involving heat and dehydration, leads to a significant reduction in this compound content. Thermal degradation is a well-documented phenomenon for anthocyanins.[2] The extent of this degradation can be influenced by various factors, including temperature, processing time, pH, and the presence of other compounds in the food matrix. Freeze-drying appears to be a more conservative method for preserving anthocyanins compared to hot-air or vacuum-drying.
The observed decrease in this compound in processed foods has important implications for consumers seeking the health benefits associated with this compound. While processed foods offer convenience and extended shelf-life, they may not be as rich in these bioactive anthocyanins as their fresh counterparts.
From a research and drug development perspective, understanding the stability of this compound during different processing and extraction procedures is critical for the development of functional foods and nutraceuticals. The detailed experimental protocols provided in this guide offer a standardized approach to accurately quantify this compound, enabling reliable comparisons across different studies and food products.
Furthermore, the potential of this compound and structurally similar anthocyanins to modulate key cellular signaling pathways, such as the MAPK and NF-κB pathways, highlights their therapeutic potential. These pathways are implicated in a variety of disease processes, including cancer and inflammation. Further research into the specific molecular mechanisms of action of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of jam processing on the radical scavenging activity and phenolic content in berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Types of Red Beetroot and Sour Cherry Based Marmalades with Enhanced Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dicasdadraanamaria.com [dicasdadraanamaria.com]
- 6. Antiproliferative and Antioxidant Properties of Anthocyanin Rich Extracts from Blueberry and Blackcurrant Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Met… [ouci.dntb.gov.ua]
- 8. Effects of Processing on Chemical Composition of Extracts from Sour Cherry Fruits, a Neglected Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of jam processing and storage on total phenolics, antioxidant activity, and anthocyanins of different fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Peonidin 3-rutinoside Across Various Berry Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Peonidin (B1209262) 3-rutinoside content in various berry species, supported by experimental data and detailed analytical protocols. Peonidin 3-rutinoside, a naturally occurring anthocyanin, is of significant interest due to its potential antioxidant and anti-inflammatory properties. This document aims to be a valuable resource for research and development in the fields of natural products and pharmaceuticals.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably among different berry species and even between cultivars of the same species. The following table summarizes the available quantitative data from scientific literature.
| Berry Species | Genus/Species | This compound Content (mg/100g FW) |
| Blackcurrant | Ribes nigrum | 0.00 - 1.28[1] |
| Strawberry | Fragaria × ananassa | ~7.6[1] |
| Raspberry | Rubus idaeus | Present, but not always quantified[1] |
| Blueberry | Vaccinium corymbosum | Present, but not always quantified[1] |
| Chokeberry | Aronia melanocarpa | Not typically reported as a major anthocyanin |
| Saskatoon Berry | Amelanchier alnifolia | Not typically reported as a major anthocyanin |
| Bilberry | Vaccinium myrtillus | Present, but not always quantified |
Note: The absence of a specific value for some berries indicates that while peonidin glycosides may be present, this compound is either not a major component or has not been specifically quantified in available literature.
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following protocols outline standard methodologies for extraction and analysis via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Extraction of Anthocyanins from Berry Samples
This protocol describes a general method for the efficient extraction of anthocyanins, including this compound, from fresh or frozen berry samples.
Materials and Reagents:
-
Fresh or frozen berries
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Solvent: Methanol (B129727)/water/formic acid (70:30:1, v/v/v)
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Freeze-dry the berry samples, if not already frozen.
-
Grind the frozen berries into a fine powder using a mortar and pestle with liquid nitrogen.
-
Weigh approximately 1-5 grams of the powdered sample into a centrifuge tube.
-
Add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Vortex the mixture thoroughly and sonicate for 15-30 minutes in a cold water bath.
-
Centrifuge the mixture at 4000 rpm for 20 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet to ensure complete extraction of anthocyanins.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into an amber HPLC vial.
-
Store the extract at -20°C until analysis.
Quantification by HPLC-DAD
This method is a robust and widely used technique for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 5% formic acid in water
-
Solvent B: 100% Methanol or Acetonitrile
-
-
Gradient Elution: A typical gradient would be:
-
0-4 min, 5-20% B
-
4-8 min, 20-25% B
-
8-10 min, 25-90% B
-
10-13 min, re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 520 nm for anthocyanins.
Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on this standard curve.
Identification and Confirmation by UPLC-MS/MS
UPLC-MS/MS offers higher sensitivity and selectivity for the unambiguous identification and confirmation of this compound, especially in complex matrices.
Instrumentation and Parameters:
-
UPLC System: A UPLC system coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column suitable for UPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Similar to HPLC-DAD, typically using formic acid-acidified water and methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transition for this compound. For this compound (C₂₈H₃₃O₁₅⁺, exact mass: 609.1817), the precursor ion [M]⁺ at m/z 609 and the product ion corresponding to the peonidin aglycone at m/z 301 would be monitored.
Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass fragmentation pattern with that of a pure standard.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the analytical workflow and the potential biological activity of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the extraction and analysis of this compound from berries.
While direct studies on the signaling pathways of this compound are emerging, research on structurally similar anthocyanins suggests potential modulation of key cellular pathways involved in inflammation and cell survival.
Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Hypothetical anti-inflammatory action via MAPK signaling pathway modulation.
References
A Comparative Guide to the Bioanalytical Validation of Peonidin 3-rutinoside in Plasma: UPLC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of Peonidin (B1209262) 3-rutinoside in plasma against alternative analytical techniques. The following sections detail the experimental protocols and present supporting data to assist researchers in selecting the most appropriate method for their pharmacokinetic and bioanalytical studies.
Introduction to Peonidin 3-rutinoside Analysis
This compound is a naturally occurring anthocyanin found in various fruits and vegetables, recognized for its antioxidant properties and potential therapeutic benefits. Accurate and precise quantification of this compound in biological matrices such as plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS has emerged as a primary analytical tool for this purpose due to its high sensitivity and selectivity. This guide will focus on the validation of a UPLC-MS/MS method and compare its performance with High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in drug development and research, contingent on the specific requirements for sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of UPLC-MS/MS and HPLC-UV for the quantification of this compound in plasma.
| Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | ~5 ng/mL[2] |
| Precision (%CV) | <15%[1] | <15% |
| Accuracy (%RE) | 85-115%[1] | 85-115% |
| Recovery | 60-120% (SPE)[3] | ~80% (SPE)[2] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Matrix Effect | Can be significant, requires careful management | Less susceptible than MS, but still present |
| Analysis Time | Short (typically < 10 minutes) | Longer (typically 15-30 minutes) |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods.
UPLC-MS/MS Method
This protocol is based on established methods for the analysis of anthocyanins in human plasma.[1][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 500 µL of plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of acidified water (e.g., 0.1% formic acid) to remove interfering substances.
-
Elution: Elute the analyte of interest with 1 mL of acidified methanol (e.g., 0.1% formic acid).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts at 5% B, increases to 40% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 611.2 (for this compound)
-
Product Ion (Q3): m/z 301.1 (fragment corresponding to the peonidin aglycone)
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
Alternative Method: HPLC-UV
This method, while less sensitive than UPLC-MS/MS, can be a viable alternative for studies with higher expected analyte concentrations.
1. Sample Preparation: Protein Precipitation (PPT)
-
To 200 µL of plasma, add 600 µL of acetonitrile (or methanol) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acidified water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~520 nm (the λmax for anthocyanins)
-
Injection Volume: 20 µL
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application. The following table summarizes the key validation parameters for the UPLC-MS/MS method, with data adapted from a study on the closely related compound, cyanidin (B77932) 3-rutinoside.[1]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | UPLC-MS/MS Performance Data |
| Linearity | r² ≥ 0.99 | 0.998 |
| Range | - | 1.0 - 1000 ng/mL |
| LLOQ | S/N > 10, Precision < 20%, Accuracy 80-120% | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.5 - 11.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 6.8 - 13.5% |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -5.2 to 8.7% |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -3.4 to 9.1% |
| Recovery | Consistent and reproducible | ~85% (using SPE)[3] |
| Matrix Effect | CV < 15% | Within acceptable limits with appropriate sample cleanup |
| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation < 15% | Stable under typical storage and handling conditions |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for sample preparation and analysis.
References
- 1. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of rutin in human plasma by high-performance liquid chromatography utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Industrial & Commercial Application
Application Notes and Protocols: Peonidin 3-rutinoside as a Functional Food Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids that impart vibrant red, purple, and blue colors to a variety of fruits and vegetables.[1] Beyond its role as a natural colorant, this compound is gaining significant scientific interest for its potential health-promoting properties, including antioxidant and anti-inflammatory effects, positioning it as a promising functional food ingredient.[1] Anthocyanins, in general, are recognized for their potent antioxidant and anti-inflammatory properties and their potential role in modulating cellular processes relevant to chronic diseases.[2][3] The exploration of such bioactive compounds is critical for the development of novel functional foods and nutraceuticals. This document provides a comprehensive overview of this compound, including its natural sources, stability, and detailed protocols for its extraction, quantification, and the evaluation of its biological activities.
Physicochemical Properties and Stability
The stability of this compound is a critical factor for its application as a functional food ingredient. Like other anthocyanins, its stability is significantly influenced by pH, temperature, and light.
pH: this compound is most stable in acidic conditions (pH < 3.5), where it exists predominantly in its colored flavylium (B80283) cation form.[4][5] As the pH increases towards neutrality and alkalinity, it undergoes structural transformations, leading to a loss of color and degradation.[5]
Temperature: Elevated temperatures accelerate the degradation of this compound, which typically follows first-order reaction kinetics.[4][6]
Light: Exposure to light, particularly UV light, can also contribute to the degradation of this compound.
For optimal stability and to preserve its bioactivity and color, it is recommended to store this compound in acidic conditions, at low temperatures, and protected from light.
Table 1: Abundance of this compound in Natural Sources
| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) |
| European Plum | Prunus domestica | 4.85 |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 |
| Strawberry | Fragaria × ananassa | 7.6 |
| Raspberry | Rubus idaeus | Present, but not always quantified |
| Blueberry | Vaccinium corymbosum | Present, but not always quantified |
Source:[1]
Extraction and Quantification Protocols
Accurate extraction and quantification are essential for the research and development of functional foods containing this compound.
Extraction of this compound from Plant Material
This protocol describes a general method for the solvent extraction of this compound from plant sources.
Materials and Reagents:
-
Lyophilized and powdered plant material
-
Extraction solvent: Acidified methanol (B129727) (e.g., methanol/water/formic acid, 70:29:1, v/v/v)
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges (optional, for purification)
Protocol:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Suspend the powdered plant material in the acidified methanol solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
For enhanced extraction efficiency, use ultrasound-assisted extraction (UAE) by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
-
Purification (Optional):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the crude extract (dissolved in a minimal amount of acidified water) onto the cartridge.
-
Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the solvent to yield a purified this compound extract.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with Diode-Array Detection (DAD) is a robust method for the quantification of this compound.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: The DAD is set to monitor at the maximum absorption wavelength for anthocyanins, which is around 520 nm.[1]
Protocol:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in acidified methanol. From the stock solution, prepare a series of working standards of known concentrations to generate a calibration curve.
-
Sample Preparation: Filter the extracted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the peak areas of the standards.[1]
Caption: General workflow for extraction, purification, and quantification of this compound.
Biological Activities and Experimental Protocols
This compound and its related compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
Anthocyanins are potent antioxidants due to their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[2] The antioxidant capacity of this compound can be assessed using various in vitro assays.
Table 2: Quantitative Data on Antioxidant and Enzyme Inhibitory Activity of this compound and Related Anthocyanins
| Assay | Compound | Result | Unit |
| Pancreatic Lipase Inhibition | Cyanidin 3-rutinoside | IC50 = 59.4 ± 1.41 | µM |
| Tyrosinase Inhibition | Cyanidin-3-O-rutinoside | Significant binding affinity | - |
| DPPH Radical Scavenging | Peonidin 3-O-glucosides | More effective than peonidin | - |
| AAPH-induced Lipid Peroxidation | Peonidin 3-O-glucosides | More effective than peonidin | - |
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[2]
Materials:
-
This compound sample
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation: Prepare a series of dilutions of the this compound sample and the positive control in methanol.
-
Reaction: Add a specific volume of each sample or standard dilution to the wells of a 96-well microplate. Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
Caption: General workflow for in vitro antioxidant assays.
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases. Flavonoids, including anthocyanins, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[10] While specific quantitative data for this compound is limited, studies on related compounds suggest it may inhibit pro-inflammatory mediators.
Potential Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Flavonoids can inhibit this pathway at various steps.[10]
Caption: Putative inhibition of the NF-κB pathway by this compound.
Anticancer Activity
Anthocyanins have been investigated for their potential anticancer properties. Studies on Peonidin 3-glucoside have shown that it can inhibit the growth of certain cancer cell lines and induce apoptosis (programmed cell death).[12]
Table 3: Anticancer Activity of Peonidin Glycosides and Related Anthocyanins
| Cell Line | Compound | Effect |
| HS578T (Breast Cancer) | Peonidin 3-glucoside | Cell growth inhibition via G2/M arrest, induction of apoptosis |
| Lung Cancer Cells | Peonidin 3-glucoside | Inhibition of invasion and motility |
| Leukemia and Lymphoma Cells | Cyanidin 3-rutinoside | Induction of apoptosis |
Potential Mechanisms of Action: Modulation of PI3K/Akt and MAPK Pathways
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is often implicated in cancer. Some anthocyanins have been shown to modulate this pathway.[3][14]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes, including proliferation, differentiation, and apoptosis.[15] Studies have shown that Peonidin 3-glucoside can inhibit lung cancer metastasis by attenuating the ERK1/2 signaling pathway, a component of the MAPK cascade.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanidin-3-rutinoside acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]
- 16. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Commercial Extraction of Peonidin 3-Rutinoside for Nutraceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red, purple, and blue pigmentation in numerous fruits and vegetables.[1][2][3] Beyond its function as a natural colorant, peonidin 3-rutinoside has attracted significant scientific interest for its potential health-promoting properties, including antioxidant and anti-inflammatory effects.[1][4] As consumer demand for natural and functional ingredients in nutraceuticals continues to grow, the commercial extraction and purification of this compound from botanical sources is of critical importance. These application notes provide detailed protocols and technical information for the extraction, purification, and analysis of this compound for nutraceutical applications.
Natural Sources and Abundance
This compound is found in a variety of fruits, with notable concentrations in berries and stone fruits.[1] The abundance of this compound can fluctuate based on the specific cultivar, agricultural conditions, and ripeness at the time of harvest.[1]
Table 1: Abundance of this compound in Various Natural Sources
| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) | Reference(s) |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 | [1] |
| European Plum | Prunus domestica | 4.85 | [1] |
| Strawberry | Fragaria × ananassa | 7.6 | [1] |
| Blackcurrant | Ribes nigrum | 0.52 - 1.280 | [1][2] |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 | [1] |
| Purple-Fleshed Potato | Solanum tuberosum | Present, quantification varies | [4][5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction (USE) of this compound
This protocol details a common and efficient method for extracting this compound from plant material, enhanced by ultrasonication to improve extraction efficiency.[1]
1.1. Materials and Reagents:
-
Lyophilized and powdered plant material (e.g., berry pomace, fruit peels)
-
Methanol (B129727) (HPLC grade)[1]
-
Formic acid or Hydrochloric acid[1]
-
Deionized or HPLC grade water[1]
-
Centrifuge and appropriate centrifuge tubes[1]
-
Rotary evaporator[1]
-
Ultrasonic bath[1]
-
Filter paper (e.g., Whatman No. 1)[4]
1.2. Procedure:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder to maximize the surface area for extraction.[4]
-
Extraction Solvent Preparation: Prepare an acidified methanol solution. A common formulation is methanol/water/formic acid (70:29:1, v/v/v).[1] The acidic environment is crucial for stabilizing anthocyanins in their colored flavylium (B80283) cation form.[1][4]
-
Extraction:
-
Filtration and Concentration:
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol is a recommended step for cleaning the crude extract, removing polar impurities like sugars and organic acids.[4]
2.1. Materials and Reagents:
-
Crude anthocyanin extract (from Protocol 1)
-
C18 SPE cartridges[1]
-
Methanol (HPLC grade)[4]
-
Acidified deionized water (e.g., with 0.1% formic acid)[4]
-
Acidified methanol (e.g., with 0.1% formic acid)[4]
-
SPE vacuum manifold
2.2. Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by acidified water.[4]
-
Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with acidified water to elute polar impurities such as sugars and organic acids, while the anthocyanins remain adsorbed to the stationary phase.[2][4]
-
Elution: Elute the this compound and other anthocyanins from the cartridge using acidified methanol.[1][2]
-
Final Concentration: Evaporate the solvent from the eluted fraction using a rotary evaporator or a stream of nitrogen to yield a purified anthocyanin extract.[2]
Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of this compound.[1]
3.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using two solvents is typically employed[1]:
-
Detection: The DAD should be set to monitor at the maximum absorption wavelength for anthocyanins, which is approximately 520 nm.[1]
-
Column Temperature: 25-30°C.[6]
3.2. Standard Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of a pure this compound standard and dissolve it in 10 mL of acidified methanol in a volumetric flask.[7] Use sonication for 5-10 minutes to ensure complete dissolution.[7]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve a concentration range appropriate for building a calibration curve (e.g., 0.5 µg/mL to 50 µg/mL).[7]
3.3. Sample Preparation and Analysis:
-
Filter the purified extract through a 0.45 µm syringe filter before injection.[6]
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[1]
Table 2: Performance Characteristics for HPLC-DAD Quantification of Anthocyanins
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.[7] |
Visualizations
Experimental Workflow
The overall workflow for the extraction, purification, and analysis of this compound from natural sources is depicted below.
Caption: General workflow for this compound extraction and analysis.
Potential Biological Signaling Pathway
Research on anthocyanins suggests that this compound may exert its biological effects by modulating key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][4]
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound is a valuable bioactive compound with significant potential for use in the nutraceutical industry.[1] The protocols provided in these application notes offer a robust framework for the efficient extraction, purification, and quantification of this compound from natural sources. Further research to optimize extraction parameters for specific plant matrices and to fully elucidate the in vivo biological activities and mechanisms of action will be instrumental in realizing the full therapeutic potential of this promising natural compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for Cost-Effective Large-Scale Purification of Peonidin 3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of cost-effective methods for the large-scale purification of Peonidin 3-rutinoside, a promising anthocyanin with significant antioxidant and anti-inflammatory properties.[1] The protocols and data presented herein are intended to guide researchers and professionals in developing efficient and economical purification strategies for applications in research, functional foods, and pharmaceuticals.
Introduction to this compound and its Purification Challenges
This compound is a water-soluble flavonoid pigment responsible for the vibrant red, purple, and blue colors in many plants, including colored potatoes, berries, and blackcurrants.[1][2] Its potential health benefits have driven the demand for highly pure forms of this compound. However, achieving large-scale purification in a cost-effective manner presents several challenges. These include the complexity of the plant matrix, the instability of anthocyanins under certain conditions, and the high cost of traditional purification techniques like preparative high-performance liquid chromatography (HPLC).[3][4]
This guide focuses on scalable methods that balance purity, yield, and economic feasibility.
Recommended Large-Scale Purification Strategies
A multi-step approach is typically required for the effective purification of this compound from crude plant extracts.[1] The general workflow involves extraction followed by one or more chromatographic purification steps.
The initial extraction from plant material is a critical step that influences the overall efficiency and cost of purification.
-
Conventional Solvent Extraction: This is a widely used method due to its simplicity and scalability.[1][5] Acidified ethanol (B145695) or methanol (B129727) is commonly employed to maintain the stability of anthocyanins in their colored flavylium (B80283) cation form.[1][5]
-
Enzyme-Assisted Extraction (EAE): This technique utilizes enzymes like pectinase (B1165727) and cellulase (B1617823) to break down plant cell walls, leading to increased extraction yields.[3] EAE can be more efficient than conventional solvent extraction and may reduce the need for harsh solvents.[3]
-
Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time.[6][7]
Following extraction, the crude extract containing a mixture of anthocyanins and other polyphenols requires further purification.
-
Macroporous Resin Chromatography: This is a highly effective and cost-efficient method for the large-scale purification of anthocyanins.[4][8] Resins like Amberlite XAD-7 and AB-8 can selectively adsorb anthocyanins, which are then eluted with an organic solvent, leaving behind sugars and other polar impurities.[1][4] This method is advantageous due to the reusability of the resin, which significantly reduces operational costs.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges are commonly used for the initial cleanup and concentration of anthocyanins.[1][5] While effective, the cost of single-use cartridges can be a consideration for very large-scale operations. However, the potential for reusing the adsorbent material is being explored to improve economic feasibility.[9]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography technique is useful for separating anthocyanins based on their molecular size and can be employed for further purification after an initial capture step like macroporous resin chromatography.[1]
Comparative Data on Purification Methods
The following table summarizes key parameters of different purification strategies to aid in the selection of the most cost-effective method for a given application.
| Method | Principle | Typical Yield | Purity | Scalability | Cost-Effectiveness Considerations |
| Macroporous Resin Chromatography (e.g., AB-8) | Adsorption | High recovery yield (e.g., 98.84% reported for anthocyanins)[4] | Purity can be significantly increased (e.g., from 4.65% to 88.83% in one study)[4] | Excellent | Low cost, reusable resin, simple procedure, and high efficiency.[4] |
| Solid-Phase Extraction (SPE) with C18 | Reverse-phase adsorption | Good for cleanup and concentration | Moderate to high | Good, but may be limited by cartridge size and cost | Cost of cartridges can be significant for large scale; reusability of adsorbent material can improve economics. |
| Sephadex LH-20 Chromatography | Size-exclusion | Good for polishing steps | High | Moderate | Can be a more expensive step, typically used for final purification of smaller batches. |
| Preparative HPLC | Reverse-phase chromatography | High, but dependent on sample load | Very High (>95%) | Limited by column size and cost | Expensive equipment and solvents, time-consuming; generally not cost-effective for large-scale initial purification but can be used for producing analytical standards.[4][10] |
Experimental Protocols
This protocol is designed for the cost-effective purification of this compound from a crude plant extract.
Part 1: Crude Extraction (Solvent Extraction)
-
Plant Material Preparation: Fresh or freeze-dried plant material (e.g., purple potato peels, blackcurrant skins) should be milled into a fine powder to increase the surface area for extraction.[1][5]
-
Solvent Preparation: Prepare an acidified solvent system, such as 80:20 (v/v) ethanol/water with 0.1% formic acid. The acidic conditions are crucial for anthocyanin stability.[1]
-
Extraction: Macerate the powdered plant material in the acidified solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).[1] Agitate the mixture on a shaker at room temperature for 24 hours in the dark to prevent photodegradation.[1]
-
Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid debris.[1] Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude anthocyanin extract.[1][5]
Part 2: Purification with Macroporous Resin
-
Resin Selection and Preparation: Select a suitable macroporous adsorbent resin, such as Amberlite XAD-7 or AB-8.[1][4] Pre-treat the resin by washing it with ethanol followed by acidified water.
-
Column Packing and Equilibration: Pack the pre-treated resin into a chromatography column. Equilibrate the column by passing acidified water through it until the pH of the eluent is stable.
-
Sample Loading: Dissolve the crude anthocyanin extract in a minimal amount of acidified water and load it onto the equilibrated column.
-
Washing: Wash the column with acidified water to remove sugars, organic acids, and other polar impurities.
-
Elution: Elute the adsorbed anthocyanins, including this compound, using an acidified ethanol-water solution with a gradually increasing ethanol concentration.
-
Fraction Collection and Analysis: Collect fractions and monitor the anthocyanin content using a UV-Vis spectrophotometer at 520 nm or by HPLC-DAD.[11]
-
Solvent Removal: Combine the fractions containing the purified this compound and remove the solvent using a rotary evaporator.
-
Final Product: The resulting purified powder can be further dried (e.g., by freeze-drying) for storage.
Visualizations
Caption: Workflow for Large-Scale Purification of this compound.
Caption: Logical Relationships for Cost-Effective Purification Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Scalable anthocyanin extraction and purification methods for industrial applications - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openpr.com [openpr.com]
- 8. Anthocyanin Extraction and Purification - Sunresin [seplite.com]
- 9. researchgate.net [researchgate.net]
- 10. Alternative Extraction and Downstream Purification Processes for Anthocyanins [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Enhancing Peonidin 3-rutinoside Stability through Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside, a naturally occurring anthocyanin, is a vibrant pigment found in various fruits and vegetables such as cherries, plums, and blackcurrants.[1][2] Beyond its coloring properties, this bioactive compound has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory effects.[2][3] However, the inherent instability of this compound, particularly its sensitivity to pH, temperature, and light, presents a significant challenge for its application in functional foods and pharmaceuticals.[1][4] Encapsulation technologies offer a promising strategy to protect this compound from degradation, thereby enhancing its stability, bioavailability, and therapeutic efficacy.[5][6][7]
These application notes provide a comprehensive overview of three key encapsulation techniques—spray-drying, β-cyclodextrin complexation, and liposomal encapsulation—for improving the stability of this compound. Detailed experimental protocols, quantitative stability data, and visualizations are presented to guide researchers in the successful encapsulation and application of this promising natural compound.
Encapsulation Techniques: An Overview
Encapsulation involves entrapping a core material, in this case, this compound, within a protective wall material. The choice of technique and wall material is crucial for the final product's characteristics, including particle size, encapsulation efficiency, and release properties.[8][9]
-
Spray-Drying: This widely used industrial technique involves atomizing a solution containing the core and wall material into a hot air stream, leading to rapid solvent evaporation and the formation of a powdered product.[8][10] It is a cost-effective and scalable method.[6]
-
β-Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with guest molecules like this compound, effectively shielding them from degradative environmental factors.[11]
-
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. They can encapsulate both hydrophilic and hydrophobic compounds, offering a versatile delivery system that can enhance bioavailability.
Quantitative Stability Data
The following tables summarize the stability of this compound and related anthocyanins with and without encapsulation under various stress conditions. The data is compiled from multiple studies and illustrates the protective effect of different encapsulation methods.
Table 1: Thermal Stability of Encapsulated vs. Unencapsulated Anthocyanins
| Anthocyanin | Encapsulation Method | Wall Material | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference(s) |
| This compound (in sour cherry juice) | Unencapsulated | - | 30 | 45.9 - 112.4 days | - | [1] |
| Cyanidin 3-glucoside | Unencapsulated | - | 80 | 129.8 min | 0.0053 min⁻¹ | |
| Cyanidin 3-glucoside | Unencapsulated | - | 80 | 80.18 min | 0.0086 min⁻¹ | |
| Blackberry Anthocyanins (majorly Cyanidin 3-glucoside) | β-Cyclodextrin Complexation | β-Cyclodextrin | 60 | 41.0 h (complex) vs. 14.0 h (pure) | - | [11] |
| Blackberry Anthocyanins (majorly Cyanidin 3-glucoside) | β-Cyclodextrin Complexation | β-Cyclodextrin | 90 | 4.4 h (complex) vs. 3.6 h (pure) | - | [11] |
| Roselle Anthocyanins | Spray-Drying | Maltodextrin + Gum Arabic | 37 | Significantly increased vs. unencapsulated | - |
Table 2: Photostability of Encapsulated vs. Unencapsulated Anthocyanins
| Anthocyanin | Encapsulation Method | Wall Material | Condition | Remaining Anthocyanin (%) | Duration | Reference(s) |
| Strawberry Anthocyanins | Unencapsulated (solid) | - | Light | 36.49 | 60 days | [11] |
| Strawberry Anthocyanins | Unencapsulated (solution) | - | Light | 11.11 | 60 days | [11] |
| Strawberry Anthocyanins | β-Cyclodextrin Complexation | β-Cyclodextrin | Light | 98.20 | 60 days | [11] |
| Strawberry Anthocyanins | Starch Complexation | Starch | Light | 91.76 | 60 days | [11] |
| Strawberry Anthocyanins | Unencapsulated (solid) | - | UV Irradiation | 66.18 | 168 h | |
| Strawberry Anthocyanins | Unencapsulated (solution) | - | UV Irradiation | 36.75 | 168 h | |
| Strawberry Anthocyanins | β-Cyclodextrin Complexation | β-Cyclodextrin | UV Irradiation | 51.13 | 168 h |
Table 3: Stability of Anthocyanins Against Oxidation
| Anthocyanin | Encapsulation Method | Wall Material | Oxidizing Agent | Remaining Anthocyanin (%) | Duration | Reference(s) |
| Strawberry Anthocyanins | Unencapsulated | - | H₂O₂ (2.21 mM) | <20 | 6 h | [11] |
| Strawberry Anthocyanins | β-Cyclodextrin Complexation | β-Cyclodextrin | H₂O₂ (2.21 mM) | 49.32 | 6 h | [11] |
| Strawberry Anthocyanins | Starch Complexation | Starch | H₂O₂ (2.21 mM) | 96.84 | 6 h | [11] |
Experimental Protocols
Protocol 1: Spray-Drying Encapsulation of this compound
This protocol describes a general procedure for the microencapsulation of this compound using a spray-dryer.
Materials:
-
This compound extract
-
Wall materials: Maltodextrin, Gum Arabic (or a combination)
-
Distilled water
-
Laboratory-scale spray dryer
-
Magnetic stirrer
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve the wall material(s) (e.g., 10-30% w/v) in distilled water with continuous stirring until a homogenous solution is obtained.
-
Disperse the this compound extract into the wall material solution. The core-to-wall material ratio can be varied (e.g., 1:10 to 1:20) to optimize encapsulation efficiency.
-
Continue stirring the mixture for at least 30 minutes to ensure uniform distribution.
-
-
Spray-Drying Process:
-
Set the spray dryer parameters. Typical conditions include:
-
Inlet temperature: 140-180 °C[10]
-
Outlet temperature: 70-90 °C
-
Feed flow rate: 5-15 mL/min
-
Atomization pressure/speed: Adjust according to the manufacturer's instructions to achieve fine droplets.
-
-
Feed the prepared solution into the spray dryer.
-
Collect the dried powder from the cyclone collector.
-
-
Storage:
-
Store the encapsulated powder in an airtight, opaque container at low temperature (e.g., 4 °C) to protect it from light, moisture, and heat.
-
Characterization:
-
Encapsulation Efficiency: Determine the surface and total this compound content to calculate the encapsulation efficiency.
-
Particle Size and Morphology: Analyze using techniques like laser diffraction and scanning electron microscopy (SEM).
-
Moisture Content and Water Activity: Measure to assess powder stability.
Protocol 2: β-Cyclodextrin Complexation of this compound
This protocol outlines the formation of an inclusion complex between this compound and β-cyclodextrin.
Materials:
-
This compound extract
-
β-Cyclodextrin
-
Distilled water
-
Magnetic stirrer
-
Sonicator
-
Freeze-dryer
Procedure:
-
Preparation of β-Cyclodextrin Solution:
-
Dissolve β-cyclodextrin in distilled water to a desired concentration (e.g., 15 mM) with the aid of vortexing or gentle heating.
-
-
Complex Formation:
-
Add the this compound extract to the β-cyclodextrin solution. The molar ratio of this compound to β-cyclodextrin should be optimized (e.g., 1:1, 1:2).
-
Sonicate the mixture for a short period (e.g., 15-30 minutes) to facilitate complex formation.
-
Stir the solution at room temperature for an extended period (e.g., 12-24 hours) in the dark.
-
-
Isolation of the Complex:
-
Freeze-dry the resulting solution to obtain a powdered complex.
-
The powder can be washed with a small amount of cold ethanol (B145695) to remove any uncomplexed this compound.
-
Characterization:
-
Complex Formation: Confirm the formation of the inclusion complex using techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Differential Scanning Calorimetry (DSC).
-
Encapsulation Efficiency: Determine the amount of complexed this compound.
Protocol 3: Liposomal Encapsulation of this compound
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Phosphate-buffered saline (PBS) or other aqueous buffer (pH-adjusted to be acidic for better anthocyanin stability, e.g., pH 3-5)
-
Rotary evaporator
-
Sonicator (probe or bath)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask. The lipid composition can be varied to optimize encapsulation.
-
Add the this compound to the lipid solution. The drug-to-lipid ratio is a critical parameter to optimize.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.[11]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by rotating the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
Probe sonication: Use a probe sonicator in pulse mode in an ice bath to prevent overheating.
-
Bath sonication: Place the flask in a bath sonicator.
-
-
The duration and power of sonication will influence the final liposome (B1194612) size.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Characterization:
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes.
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Morphology: Visualize the liposomes using transmission electron microscopy (TEM).
-
In Vitro Release: Study the release profile of this compound from the liposomes under simulated physiological conditions.
Visualizations
Experimental Workflows
Caption: Workflow for Spray-Drying Encapsulation.
Caption: Workflow for β-Cyclodextrin Complexation.
Caption: Workflow for Liposomal Encapsulation.
Degradation Pathway
The degradation of this compound, like other anthocyanins, is initiated by the nucleophilic attack of water on the flavylium (B80283) cation, leading to the formation of a colorless carbinol pseudobase. This is in equilibrium with the chalcone (B49325) form, which can further degrade into smaller phenolic compounds.
Caption: Simplified Degradation Pathway of this compound.
Conclusion
Encapsulation is a highly effective strategy for enhancing the stability of this compound against environmental stressors. Spray-drying, β-cyclodextrin complexation, and liposomal encapsulation each offer distinct advantages and can be selected based on the desired application and final product characteristics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to harness the full potential of this compound. Further optimization of encapsulation parameters and in-depth characterization of the encapsulated products will be crucial for their successful translation into commercial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Spray-drying process optimization for manufacture of drug-cyclodextrin complex powder using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development, Optimization, and Evaluation of Rutin-Loaded Liposomes in the Management of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Expanding Market and Scientific Applications of Peonidin 3-Rutinoside and Other Anthocyanins
For Immediate Release
The global market for anthocyanins is experiencing robust growth, driven by increasing consumer demand for natural colorants and a growing awareness of their health benefits. Valued at over USD 626.1 million in 2023, the market is projected to expand at a compound annual growth rate (CAGR) of 4.5% to 7.0% between 2024 and 2032.[1][2] This surge is largely attributed to the rising preference for clean-label, plant-based products in the food and beverage, pharmaceutical, and cosmetic industries.[1][2][3] Among the diverse range of anthocyanins, Peonidin 3-rutinoside, a vibrant natural pigment found in various fruits and vegetables, is garnering significant attention from researchers and drug development professionals for its potent antioxidant and anti-inflammatory properties.[1][4]
This document provides a comprehensive overview of the market landscape for anthocyanins, with a special focus on this compound. It also offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of these bioactive compounds.
Market Analysis: A Shift Towards Natural and Functional Ingredients
The demand for anthocyanins as natural food colorants is a primary driver of market growth.[5] The food and beverage sector accounted for the largest market share in 2023, with applications ranging from beverages and dairy products to confectionery and baked goods.[2] North America currently holds the largest market share, while the Asia-Pacific region is anticipated to witness the fastest growth due to increasing disposable income and a growing emphasis on healthy food products.[5][6]
The nutraceutical and pharmaceutical sectors are also significant contributors to market expansion, leveraging the antioxidant, anti-inflammatory, and potential disease-preventive properties of anthocyanins.[1][2][7] Research continues to unveil the therapeutic potential of these compounds in areas such as cardiovascular health, neurodegenerative diseases, and cancer.[8][9]
Table 1: Global Anthocyanin Market Size and Forecast
| Year | Market Value (USD Million) | CAGR |
| 2023 | 626.1[1] | |
| 2024 | 415.46 - 450.6[2][3] | 4.5% - 7.0%[1][2] |
| 2025 | 373.99 - 441.20[3][10] | |
| 2030 | 480.73[10] | |
| 2032 | 674.19 - 930.4[1][2][3] | |
| 2034 | 43.06 (Food Colors Market)[5] | 9.55% (Food Colors Market, 2025-2034)[5] |
| 2035 | 690[7] | 5.2% (2025-2035)[7] |
Table 2: Anthocyanin Market Segmentation by Application (2025 Forecast)
| Application | Market Share |
| Food & Beverages | ~60.1%[7] |
| Pharmaceutical Products | ~21.4%[7] |
| Nutraceuticals | Growing at 6.3% CAGR[7] |
| Cosmetics | Data not specified |
| Animal Feed | Data not specified |
Application Notes: this compound in Research and Development
This compound, a glycoside of peonidin, is found in a variety of natural sources, including sweet cherries, European plums, and strawberries.[4] Its potential health benefits are linked to its ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation.
Biological Activities and Signaling Pathways
This compound, like other flavonoids, is believed to exert its anti-inflammatory and potential anti-cancer effects by modulating critical cellular signaling pathways. These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, which are often dysregulated in chronic diseases.
Experimental Protocols
The following are detailed protocols for the extraction, quantification, and assessment of the biological activity of this compound and other anthocyanins.
Protocol 1: Extraction and Purification of Anthocyanins from Plant Material
Objective: To extract and purify anthocyanins, including this compound, from plant sources for subsequent analysis.
Materials:
-
Plant material (e.g., berries, cherries), freeze-dried and powdered
-
Extraction solvent: Methanol (B129727)/Water/Formic Acid (70:29:1, v/v/v)[11]
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Acidified water (0.01% HCl)
-
Centrifuge
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Extraction: a. Weigh 1 g of powdered plant material and suspend it in 20 mL of the extraction solvent. b. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. c. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. d. Repeat the extraction on the remaining pellet and combine the supernatants.
-
Concentration: a. Evaporate the methanol from the combined supernatant using a rotary evaporator at a temperature below 40°C.
-
Purification (SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water. b. Load the concentrated extract onto the conditioned cartridge. c. Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities. d. Elute the anthocyanins with 5 mL of acidified methanol. e. Evaporate the methanol to dryness under a stream of nitrogen and reconstitute the purified extract in a known volume of mobile phase for HPLC analysis.
Protocol 2: Quantification of this compound by HPLC-DAD
Objective: To quantify the concentration of this compound in a purified plant extract.
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 5% Formic Acid in Water[11]
-
Mobile Phase B: Acetonitrile[11]
-
This compound analytical standard
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in acidified methanol. b. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with Solvent A (5% formic acid in water) and Solvent B (acetonitrile). A typical gradient could be: 0-40 min, 10-30% B; 40-45 min, 30-50% B; 45-50 min, 50-10% B; 50-55 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
-
Analysis: a. Filter the purified plant extract and working standards through a 0.45 µm syringe filter. b. Inject the standards and samples onto the HPLC system. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Generate a calibration curve by plotting the peak area versus the concentration of the standards. e. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To assess the antioxidant capacity of this compound or an anthocyanin-rich extract.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound or plant extract
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol.[14]
-
Sample and Control Preparation: a. Prepare a stock solution of the sample (this compound or extract) in methanol. b. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).[14] c. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
Assay Procedure: a. Add 100 µL of each sample or control dilution to the wells of a 96-well microplate.[14] b. Add 100 µL of the 0.1 mM DPPH solution to each well.[14] c. For the blank, use 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: a. Measure the absorbance at 517 nm using a microplate reader.[15]
-
Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. b. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol 4: Anti-Inflammatory Activity Assay in RAW264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: a. Culture RAW264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay): a. Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW264.7 cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Anti-Inflammatory Assay: a. Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
Nitric Oxide (NO) Measurement: a. After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite (B80452) concentration (as an indicator of NO production) using a sodium nitrite standard curve.
-
Data Analysis: a. Compare the NO production in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.
Conclusion
The anthocyanin market is on a significant upward trajectory, fueled by the global trend towards natural and health-promoting ingredients. This compound, as a representative of this class of compounds, holds considerable promise for applications in the food, pharmaceutical, and cosmetic industries. The detailed protocols provided herein offer a solid foundation for researchers to explore the full potential of this and other anthocyanins, paving the way for innovative product development and novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD BioSustainable [sustainable-bio.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. theclinivex.com [theclinivex.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Study of Different Enrichment Methods with Blackcurrant Wine and Their Effects on Hard Cheese Properties [mdpi.com]
- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 14. benchchem.com [benchchem.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes & Protocols: Quality Control Parameters for Commercial Peonidin 3-rutinoside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin found in various fruits and vegetables, such as plums, cherries, and berries.[1] Recognized for its antioxidant and anti-inflammatory properties, it is a compound of significant interest in the pharmaceutical and nutraceutical industries.[2] To ensure the reliability, safety, and reproducibility of research and development activities, robust quality control (QC) of commercial Peonidin 3-rutinoside products is essential. These application notes provide a comprehensive overview of the key quality control parameters, detailed experimental protocols, and acceptance criteria for this compound.
Physicochemical and Identity Parameters
The fundamental quality assessment of this compound involves confirming its identity, purity, and physicochemical characteristics against a qualified reference standard.
1.1. Identification Confirmation of the chemical structure is the most critical step. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): The primary identification method involves comparing the retention time of the main peak in the sample chromatogram with that of a this compound reference standard under identical conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides a high degree of certainty by confirming the molecular weight and fragmentation pattern of the compound.[1][2] For this compound, the precursor ion [M+H]+ is observed at m/z 609.2, which fragments to a specific product ion corresponding to the peonidin aglycone at m/z 301.1.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the peonidin aglycone and the attached rutinoside moiety.[2]
1.2. Purity and Assay The purity and strength (assay) of the material are determined to ensure it is free from significant impurities and meets the required concentration.
-
HPLC with Diode-Array Detection (DAD): A reversed-phase HPLC-DAD method is the standard for quantifying this compound.[1] Purity is typically determined by calculating the area percentage of the principal peak. The assay is determined by comparing the peak area response of the sample to a calibration curve generated from a certified reference standard.[1] Commercial analytical standards should have a purity of ≥95%.[3]
Table 1: Physicochemical Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| Appearance | Red to purple or dark-colored powder | Visual Inspection |
| Identity | Conforms to the reference standard | HPLC, LC-MS/MS, NMR |
| Purity | ≥ 95% | HPLC-DAD (Area %) |
| Assay | 95.0% - 105.0% (of stated content) | HPLC-DAD (vs. Reference Standard) |
| Molecular Formula | C₂₈H₃₃O₁₅⁺ | Mass Spectrometry |
| Molecular Weight | ~609.55 g/mol (as cation) | Mass Spectrometry |
| Solubility | Practically insoluble in water; soluble in acidified methanol (B129727)/ethanol | Solubility Testing |
Table 2: Typical Performance Characteristics of Analytical Methods for this compound Quantification[4]
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Linearity (r²) | > 0.999 | > 0.998 |
| Linearity Range | 0.20–50.00 µg/mL | 0.20-200 ng/mL |
| Limit of Detection (LOD) | 0.09–0.18 µg/mL | < 2.3 ng/mL |
| Limit of Quantification (LOQ) | 0.30–0.60 µg/mL | < 8.1 ng/mL |
| Accuracy (% Recovery) | 85.97% to 108.11% | 80.0% to 110.4% |
| Precision (%RSD) | < 5% | < 15% |
Contaminant Specifications
As this compound is often isolated from natural sources, it is critical to test for potential contaminants such as heavy metals and microorganisms.
2.1. Heavy Metals Plant-derived materials can accumulate heavy metals from the soil, water, and air.[5][6] Testing for toxic heavy metals is a crucial safety requirement.
-
Methods: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are standard, sensitive methods for quantifying heavy metals.[6]
Table 3: Acceptance Criteria for Heavy Metals
| Heavy Metal | Acceptance Limit (WHO for medicinal plants) |
|---|---|
| Lead (Pb) | ≤ 10 ppm |
| Arsenic (As) | ≤ 10 ppm |
| Cadmium (Cd) | ≤ 0.3 ppm |
| Mercury (Hg) | ≤ 1 ppm |
Note: Limits may vary based on regulatory jurisdiction and intended use.
2.2. Microbial Contamination Microbiological testing ensures the product is free from harmful levels of bacteria, yeast, and mold, which can compromise product integrity and pose health risks.[7]
-
Methods: Culture-based techniques are used to determine the total microbial count and to test for the presence of specific pathogenic organisms.[7]
Table 4: Acceptance Criteria for Microbial Contamination[7][8]
| Test | Acceptance Criteria (cfu/g or cfu/mL) |
|---|---|
| Total Aerobic Microbial Count (TAMC) | ≤ 1000 cfu/g |
| Total Yeast and Mold Count (TYMC) | ≤ 100 cfu/g |
| Escherichia coli | Absent in 1g |
| Salmonella spp. | Absent in 10g |
| Staphylococcus aureus | Absent in 1g |
| Pseudomonas aeruginosa | Absent in 1g |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Identification, Purity, and Assay [1]
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and diode-array detector.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
50-55 min: 80-15% B (return to initial)
-
55-60 min: 15% B (re-equilibration)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acidified methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock.
-
Sample Preparation: Accurately weigh and dissolve the sample in acidified methanol to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and sample.
-
Calculations:
-
Identification: Compare the retention time of the major peak in the sample to the standard.
-
Purity: Calculate the area percent of the this compound peak relative to all other peaks.
-
Assay: Construct a calibration curve from the standards. Calculate the concentration of the sample using its peak area and the regression equation from the curve.
-
-
Protocol 2: LC-MS/MS Method for Confirmation of Identity [1][2]
-
Instrumentation: LC system coupled to a triple quadrupole or ion trap mass spectrometer.
-
LC Conditions: Similar to the HPLC-DAD method.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MS/MS Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition:
-
Precursor Ion (Q1): m/z 609.2
-
Product Ion (Q3): m/z 301.1
-
-
Procedure:
-
Prepare the sample as described in Protocol 1.
-
Analyze the sample using the LC-MS/MS system.
-
Confirm the identity by comparing the retention time and the specific mass transition (609.2 → 301.1) with a reference standard.
-
Protocol 3: Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS) [5][6]
-
Instrumentation: Atomic Absorption Spectrometer with appropriate hollow cathode lamps.
-
Procedure:
-
Sample Digestion: Accurately weigh about 1g of the sample into a digestion vessel. Add a mixture of nitric acid and hydrochloric acid (aqua regia). Digest the sample using a microwave digester or by heating on a hot plate until a clear solution is obtained.
-
Dilution: Cool the digest and dilute it to a known volume (e.g., 50 mL) with deionized water.
-
Standard Preparation: Prepare a series of calibration standards for each metal to be tested (Pb, As, Cd, Hg) using certified stock solutions.
-
Analysis: Aspirate the blank, standards, and sample solution into the AAS. Measure the absorbance for each element at its specific wavelength.
-
Calculation: Determine the concentration of each heavy metal in the sample by comparing its absorbance to the calibration curve.
-
Protocol 4: Microbiological Examination [7][8]
-
Total Aerobic Microbial Count (TAMC) & Total Yeast and Mold Count (TYMC):
-
Sample Preparation: Prepare a 1:10 dilution by suspending 1g of the sample in 9 mL of a sterile diluent (e.g., buffered sodium chloride-peptone solution).
-
Plating: Plate 1 mL of the dilution onto Tryptic Soy Agar (B569324) (for TAMC) and Sabouraud Dextrose Agar (for TYMC) using the pour-plate method.
-
Incubation: Incubate Tryptic Soy Agar plates at 30-35°C for 3-5 days and Sabouraud Dextrose Agar plates at 20-25°C for 5-7 days.
-
Counting: Count the number of colony-forming units (CFU) on each plate and calculate the cfu/g of the original sample.
-
-
Test for Specified Pathogens:
-
Enrichment: Suspend a specified amount of the product (e.g., 10g for Salmonella) in a suitable enrichment broth (e.g., Tryptic Soy Broth). Incubate for 24-48 hours.
-
Selective Plating: Streak a loopful of the enriched broth onto selective agar plates (e.g., MacConkey agar for E. coli, XLD agar for Salmonella).
-
Incubation & Identification: Incubate the plates and observe for characteristic colony morphology. Confirm the identity of any suspect colonies using biochemical tests or molecular methods.
-
Visualizations: Workflows and Pathways
4.1. Quality Control Workflow
The following diagram illustrates the logical flow for the quality control testing of a commercial batch of this compound.
4.2. Proposed Signaling Pathway Modulation
This compound, like other related anthocyanins, is believed to exert some of its biological effects by modulating key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Frontiers | Research progress of the detection and analysis methods of heavy metals in plants [frontiersin.org]
- 7. Microbiology Testing Services for Food, Cosmetic, and Natural Health Products by CREM Co Labs – Cremco [cremco.ca]
- 8. Microbial Contamination Test - CD Formulation [formulationbio.com]
Green Extraction Technologies for Industrial Production of Peonidin 3-Rutinoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green extraction of Peonidin 3-rutinoside, a promising anthocyanin with significant therapeutic potential. The focus is on environmentally friendly and efficient technologies suitable for industrial-scale production.
Introduction
This compound is a naturally occurring pigment found in various fruits and vegetables, such as cherries, plums, and berries.[1][2] Its potent antioxidant and anti-inflammatory properties have garnered considerable interest in the pharmaceutical and nutraceutical industries.[1] Traditional solvent-based extraction methods are often time-consuming and utilize hazardous chemicals. Green extraction technologies offer sustainable alternatives that can enhance yield, reduce processing time, and minimize environmental impact.[3][4] This guide explores several advanced green extraction techniques, providing comparative data and detailed protocols to facilitate their application in research and industrial settings.
Featured Green Extraction Technologies
Several innovative technologies have emerged as effective for the extraction of anthocyanins like this compound. These methods primarily focus on improving the efficiency of cell wall disruption and enhancing solvent penetration.[5] The most promising green extraction techniques include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, increasing mass transfer and extraction rates at lower temperatures.[6][7]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant matrix, leading to cell rupture and the release of target compounds.[8][9][10]
-
Enzyme-Assisted Extraction (EAE): Uses specific enzymes, such as pectinases and cellulases, to selectively break down plant cell wall components, facilitating the release of intracellular contents under mild conditions.[11][12]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as a solvent. By modifying pressure and temperature, the solvent properties can be tuned for selective extraction.[13][14]
-
Natural Deep Eutectic Solvents (NADES): A new class of green solvents formed by mixing natural compounds like sugars, amino acids, and organic acids. They are biodegradable, have low toxicity, and can be tailored for specific applications.[15][16][17][18]
-
Pressurized Liquid Extraction (PLE): Uses conventional solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time and solvent consumption.[3][19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of anthocyanins, including this compound, using different green technologies. Direct comparison is challenging due to variations in plant material, specific compounds quantified, and analytical methods used. However, these tables provide valuable insights into the optimal conditions and achievable yields for each technique.
Table 1: Ultrasound-Assisted Extraction (UAE) of Anthocyanins
| Plant Material | Key Parameters | Total Anthocyanin Content (TAC) | Reference |
| Purple Tomatoes | 75 min, 40°C, 1:15 solid:liquid ratio | 12.487 mg/100g | [20] |
| Pigmented Corn | 10 min, 70°C, 36% methanol (B129727), pH 7, 73% ultrasound power | 36.47–551.92 mg/kg | [21] |
| Black Beans | 30 min, 64% ethanol (B145695), 50 mL/g solvent/sample ratio | 71.45 ± 1.96 mg C3GE/100g dm | [22] |
| Blackberry | 5 min, 30°C, 10:1 solvent/solid ratio, 0.1% HCl in 80% ethanol | 107.81 mg/100g FM | [23] |
| Sweet Cherry | 5 min, 30°C, 15:1 solid/solvent ratio, 0.1% HCl in 60% ethanol | 36.05 mg/100g FM | [23] |
| Prunus spinosa L. Fruit Epicarp | 5 min, 400 W, 48% ethanol | 11.76 mg/g epicarp-basis | [6] |
Table 2: Microwave-Assisted Extraction (MAE) of Anthocyanins
| Plant Material | Key Parameters | Total Anthocyanin Content (TAC) | Reference |
| Berry Pomace | 5-10 min, 90-100°C, 500 W, 40% acidified methanol | Not specified | [5] |
| Jabuticaba By-products | 10 min, 81°C, 38% MeOH, pH 6, 4.7 mg/mL ratio | 9.70 ± 0.28 mg/g | [24] |
| Cockspur Coral Flowers | 3 min, 600 W, 1:15 feedstock-to-solvent ratio | Not specified | [8] |
| Black Soybean Seed Coat | ~4.4 min, ~570 W, 40:1 solvent ratio | 5021.47 mg/L | [8] |
| Clitoria Ternatea Flowers | 15 min, 60°C, 15 mL/g liquid to solid ratio | 0.457 mg/g | [9] |
Table 3: Enzyme-Assisted Extraction (EAE) of Anthocyanins
| Plant Material | Enzyme(s) | Key Parameters | This compound Yield | Reference |
| Berry Pomace | Pectinase and/or Cellulase | 60-120 min, 45°C, pH 4.5 | Not specified | [5] |
| Açai | Pectinase | 15 min, 60°C, 40% ethanol, pH 4, 500 U/g sample | 0.22–0.31 mg/g | [25][26] |
| Eggplant Peel | Cellulase | Not specified | Not specified | [12] |
Table 4: Supercritical Fluid Extraction (SFE) of Anthocyanins
| Plant Material | Co-solvent | Key Parameters | Total Anthocyanin Content (TAC) | Reference |
| Syzygium cumini Fruit Pulp | Not specified | 162 bar, 50°C, 2.0 g/min co-solvent flow rate | Not specified | [27] |
| Roselle (Hibiscus sabdariffa) | Water (in subsequent step) | ScCO2: 19.13 MPa, 60°C; SWE: 9.48 MPa, 137°C | 1224.61 mg/100g | [28] |
| Black Bean Coat | Ethanol-water (50% v/v) | 300 bar, 60°C | 2.99 mg C3GE/g bean coat | [29] |
Experimental Protocols
The following are detailed protocols for the green extraction of this compound from plant materials.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Materials and Equipment:
-
Dried and ground plant material (e.g., berry pomace)
-
Extraction Solvent: 50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid
-
Ultrasonic bath with temperature and power control
-
Beakers, centrifuge, filter paper
-
Rotary evaporator (optional)
Procedure:
-
Weigh 5 g of the dried plant material and place it into a 250 mL beaker.
-
Add 100 mL of the acidified 50% ethanol solvent, achieving a 1:20 solid-to-liquid ratio.[5]
-
Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
-
Set the sonication temperature to 40-50°C and the power to approximately 400 W (if adjustable).[5]
-
Sonicate for 30-40 minutes.[5]
-
After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material.[5]
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
The resulting extract can be concentrated using a rotary evaporator at a temperature below 40°C.
-
Store the final extract at 4°C in the dark.
Protocol 2: Microwave-Assisted Extraction (MAE)
Materials and Equipment:
-
Dried and ground plant material
-
Extraction Solvent: 40% (v/v) Methanol in deionized water, acidified to pH 3 with 0.1% HCl.[5]
-
Microwave extraction system with temperature and power control
-
Microwave extraction vessels
-
Centrifuge, filter paper
Procedure:
-
Place 2 g of the dried plant material into a microwave extraction vessel.[5]
-
Add 40 mL of the acidified 40% methanol solvent (1:20 ratio).[5]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: ramp to 90-100°C, microwave power at 500 W, and hold for 5-10 minutes.[5] Caution: Ensure the system is designed for use with flammable solvents.
-
After the cycle, allow the vessel to cool to room temperature before opening.
-
Separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) followed by filtration.[5]
-
Store the extract at 4°C in the dark.
Protocol 3: Enzyme-Assisted Extraction (EAE)
Materials and Equipment:
-
Dried and ground plant material
-
Enzymes: Pectinase and/or Cellulase
-
Buffer solution: Citrate (B86180) buffer (pH 4.5)
-
Shaking water bath or incubator
-
Beakers, centrifuge, filter paper
-
Ethanol (for enzyme deactivation)
Procedure:
-
Suspend 10 g of dried plant material in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask (1:20 ratio).[5]
-
Pre-incubate the slurry at 45°C in a shaking water bath for 15 minutes.[5]
-
Add the enzyme preparation (0.1-0.5% w/w of enzyme to plant material).[5] For combined treatments, add both enzymes.
-
Incubate the mixture for 60-120 minutes at 45°C with constant agitation (e.g., 150 rpm).[5]
-
Deactivate the enzymes by either adding an equal volume of ethanol and mixing or by heating the mixture to 90°C for 5 minutes.[5]
-
Centrifuge the mixture at 5000 rpm for 20 minutes to separate the solids.
-
Filter the supernatant to obtain the crude enzymatic extract.
-
Store the extract at 4°C in the dark.
Visualizations
The following diagrams illustrate the experimental workflows and key relationships in the green extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Workflow for Enzyme-Assisted Extraction (EAE).
Caption: Key factors influencing green extraction efficiency.
Conclusion
Green extraction technologies offer significant advantages for the industrial production of this compound, including higher efficiency, reduced use of toxic solvents, and shorter processing times. The choice of the optimal extraction method will depend on the specific plant matrix, desired purity of the final product, and the available infrastructure. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement these sustainable technologies in their workflows, paving the way for the development of novel products containing this valuable bioactive compound. Further optimization of these methods for specific raw materials is encouraged to maximize yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bioinnovationlinkage.oie.go.th [bioinnovationlinkage.oie.go.th]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasound as a Rapid and Low-Cost Extraction Procedure to Obtain Anthocyanin-Based Colorants from Prunus spinosa L. Fruit Epicarp: Comparative Study with Conventional Heat-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. ijmerr.com [ijmerr.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of enzyme-assisted extraction of anthocyanins from eggplant (Solanum melongena L.) peel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. Natural deep eutectic solvents in phytonutrient extraction and other applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recovery of Anthocyanins from Hibiscus sabdariffa L. Using a Combination of Supercritical Carbon Dioxide Extraction and Subcritical Water Extraction | MDPI [mdpi.com]
- 29. Black Bean Anthocyanin-Rich Extract from Supercritical and Pressurized Extraction Increased In Vitro Antidiabetic Potential, While Having Similar Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in various fruits and vegetables, including blackcurrants, sweet cherries, and European plums.[1] Beyond its role as a natural colorant, this bioactive compound is gaining significant scientific interest for its potential therapeutic applications, attributed to its antioxidant and anti-inflammatory properties.[1][2] This document provides a comprehensive overview of the intellectual property landscape, experimental protocols for its analysis, and insights into its molecular mechanisms of action, tailored for professionals in research and drug development.
While broad patents exist for compositions containing anthocyanins for purposes such as stabilization and general health, specific patents focusing on the therapeutic applications of purified this compound are less common.[3][4][5] This suggests a potential area for novel intellectual property development as research into its specific biological effects progresses.
Quantitative Data
The bioavailability of this compound, like other anthocyanins, is generally low and can vary among individuals.[6] It is absorbed from the stomach and small intestine and undergoes significant metabolism.[6] The tables below summarize the abundance of this compound in various natural sources and its pharmacokinetic parameters. Due to limited data exclusively on this compound, data for the structurally similar cyanidin (B77932) 3-rutinoside is also included for a more comprehensive overview.[6]
Table 1: Abundance of this compound in Natural Sources
| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) |
| European Plum | Prunus domestica | 4.85 |
| Blackcurrant | Ribes nigrum | 0.000 - 1.280 |
| Sweet Cherry | Prunus avium | 0.60 - 27.50 |
| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 |
| Strawberry | Fragaria × ananassa | 7.6 |
Source:[1]
Table 2: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma Following Oral Administration
| Compound | Food Source/Dose | Cmax (nmol/L) | Tmax (h) |
| Cyanidin 3-rutinoside | Blackcurrant Extract | ~20 | ~1.5 |
Source:[6]
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol outlines the steps for extracting and purifying this compound from sources like colored potatoes (Solanum tuberosum L.).[2]
a. Extraction:
-
Materials: Lyophilized and powdered plant material, Methanol (B129727) (HPLC grade), Formic acid (or Hydrochloric acid), Deionized water.[1]
-
Procedure:
-
Mix the powdered plant material with an extraction solvent (e.g., methanol with 0.1% HCl or 5% formic acid).[1]
-
Use ultrasound-assisted extraction to improve efficiency.
-
Centrifuge the mixture to separate the supernatant containing the anthocyanins.
-
Repeat the extraction process on the pellet to maximize yield.
-
Combine the supernatants to form the crude extract.[1]
-
b. Purification using Solid-Phase Extraction (SPE):
-
Stationary Phase: C18 SPE cartridge.[2]
-
Procedure:
-
Condition the C18 cartridge with methanol followed by acidified water.[1][2]
-
Load the crude extract (redissolved in a minimal amount of acidified water) onto the cartridge.[1][2]
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.[1][2]
-
Elute the anthocyanin fraction with acidified methanol.[1][2]
-
c. Further Purification (Optional):
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography can be used to separate anthocyanins based on their molecular size.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain highly pure this compound.[2]
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
HPLC coupled with a Diode-Array Detector (DAD) is a standard method for quantifying this compound.[1]
-
Instrumentation: HPLC system with a DAD.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution using acidified water and methanol or acetonitrile.
-
Detection: The DAD is set to monitor absorbance at the visible maximum of anthocyanins (around 520 nm).
-
Quantification: A standard curve is generated using a purified this compound standard. The peak area in the sample chromatogram is then used to calculate its concentration.[1]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable DPPH radical.[7]
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.[7]
-
Prepare a stock solution of this compound in methanol and perform serial dilutions.[7]
-
Mix the DPPH solution with the sample solutions.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates greater antioxidant potency.[7]
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.[7]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Add MTT solution to each well and incubate. Viable cells will convert the yellow MTT to a purple formazan (B1609692) product.[7]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at approximately 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
-
Signaling Pathways and Molecular Mechanisms
This compound is believed to exert its biological effects by modulating key cellular signaling pathways.[2] Understanding these interactions is crucial for its development as a therapeutic agent.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[2] Dysregulation of this pathway is implicated in diseases like cancer.[2] Research on structurally similar anthocyanins suggests that this compound may modulate this pathway by influencing the activity of PI3K and the subsequent phosphorylation of Akt.[1][2] This can lead to the downstream regulation of proteins involved in cell cycle progression and apoptosis.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway regulates processes like cell proliferation, inflammation, and apoptosis.[2] this compound is thought to exert anti-inflammatory and pro-apoptotic effects by modulating the activity of upstream kinases in the MAPK cascade, thereby influencing the activation of key proteins like JNK and p38.[2] For instance, the related compound Peonidin 3-glucoside has been shown to inhibit lung cancer metastasis by attenuating the phosphorylation of ERK1/2, a member of the MAPK family.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20140178508A1 - Stabilized anthocyanin compositions - Google Patents [patents.google.com]
- 4. US9839624B2 - Flavonoid compositions and methods of use - Google Patents [patents.google.com]
- 5. Methods to synthesize flavonoid dimers and oligomers and the use thereof - Patent WO-2022124994-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Economically Feasible Production of Peonidin 3-rutinoside from Agricultural Waste
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin, exhibits significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant and anti-inflammatory properties. This document outlines the economic feasibility and detailed protocols for the extraction and purification of Peonidin 3-rutinoside from agricultural waste streams. By valorizing byproducts from the fruit and vegetable processing industries, such as pomace and peels, a sustainable and cost-effective production model can be established. These application notes provide quantitative data on the abundance of this compound in various agricultural wastes, comprehensive experimental protocols, and an analysis of its interaction with key cellular signaling pathways, offering a valuable resource for research and drug development.
Economic Feasibility of this compound Production
The economic viability of producing this compound from agricultural waste is underpinned by the low cost of raw materials and the high market value of the purified compound. Agricultural byproducts, often disposed of at a cost, can be repurposed as a valuable feedstock.
1.1. Potential Agricultural Waste Sources
Several agricultural waste streams are promising sources of this compound. The concentration of this anthocyanin can vary depending on the specific cultivar, growing conditions, and processing methods.
| Agricultural Waste Source | Plant Species | Reported Peonidin Glycoside Content (per 100g dry weight, where available) |
| Colored Potato Peels | Solanum tuberosum | Peonidin-3-O-p-coumaroyl-rutinoside-5-glucoside: up to 7.27 mg/100g DW in 'Violet queen' peels. |
| Cherry Pomace | Prunus avium | Peonidin-3-O-rutinoside is a major anthocyanin present.[1] |
| Plum Pomace | Prunus domestica | Peonidin-3-rutinoside is a significant anthocyanin. |
| Blackcurrant Pomace | Ribes nigrum | Contains various anthocyanins, with potential for peonidin derivatives.[2] |
| Raspberry Pomace | Rubus idaeus | Contains pelargonidin-3-rutinoside and cyanidin-3-rutinoside, indicating the presence of rutinoside derivatives.[3] |
| Strawberry Pomace | Fragaria × ananassa | Contains pelargonidin-3-O-rutinoside.[4] |
| Blueberry Pomace | Vaccinium corymbosum | Contains peonidin 3-glucoside, suggesting the potential for other peonidin glycosides. |
1.2. Market Value of Anthocyanins
The market for natural colorants and bioactive compounds is expanding, driven by consumer demand for clean-label products. The price of anthocyanin extracts varies significantly based on purity.
| Anthocyanin Product Grade | Purity | Estimated Market Price (per kg) |
| Food-grade (bulk extract) | Varies | ~$100 - $300[5] |
| Nutraceutical-grade | Standardized to 25-40% | ~$400 - $800[5] |
| Pharma-grade (high-purity isolates) | ≥95% | ~$1000+[5] |
1.3. Cost Considerations
A comprehensive cost analysis should consider the following factors:
-
Raw Material Acquisition and Pre-treatment: While the waste itself may be low-cost, transportation and pre-processing (drying, grinding) will incur expenses.
-
Extraction and Purification: This includes the cost of solvents, consumables (e.g., SPE cartridges, chromatography columns), and energy for equipment operation.
-
Labor and Quality Control: Skilled personnel are required for operating the equipment and performing analytical checks (e.g., HPLC) to ensure purity and consistency.
-
Capital Expenditure: Initial investment in extraction and purification equipment (e.g., ultrasonic bath, rotary evaporator, HPLC system).
Techno-economic analyses of similar polyphenol extraction processes from agricultural waste, such as grape pomace, have demonstrated the potential for profitability, particularly when a biorefinery approach is adopted to produce multiple value-added products.
Experimental Protocols
The following protocols provide a framework for the extraction and purification of this compound from agricultural waste. Optimization may be required based on the specific raw material.
2.1. Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is suitable for the initial extraction from dried and powdered agricultural waste.
Materials and Reagents:
-
Dried and powdered agricultural waste (e.g., potato peels, fruit pomace)
-
Extraction Solvent: Methanol (B129727) or Ethanol (HPLC grade), acidified with 0.1% HCl or formic acid (e.g., 70:29:1 methanol:water:formic acid v/v/v)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 10 g of the dried, powdered agricultural waste.
-
Extraction:
-
Suspend the sample in 200 mL of the acidified extraction solvent in a beaker (solid-to-liquid ratio of 1:20 w/v).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the solid residue from the extract.
-
Centrifuge the filtrate at 4000 x g for 15 minutes to remove any remaining fine particles.
-
Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
2.2. Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol is for the purification of the crude extract obtained from Protocol 1.
Materials and Reagents:
-
Crude this compound extract
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Acidified deionized water (e.g., with 0.1% formic acid)
-
Acidified methanol (e.g., with 0.1% formic acid)
-
Nitrogen gas or vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by acidified deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of acidified deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified deionized water to remove polar impurities such as sugars and organic acids.
-
Elution: Elute the anthocyanins, including this compound, from the cartridge using acidified methanol.
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator to yield a purified extract.
2.3. Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative analysis of the purified extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acidified water (e.g., 5% formic acid in water).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A suitable gradient program to separate the anthocyanins.
-
Detection Wavelength: 520 nm.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Dissolve the purified extract in the mobile phase and inject it into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Visualization of Workflows and Signaling Pathways
3.1. Experimental Workflow
The overall workflow for the extraction and analysis of this compound from agricultural waste is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Micronized Powder of Raspberry Pomace as a Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery of Bioactive Compounds from Strawberry (Fragaria × ananassa) Pomace by Conventional and Pressurized Liquid Extraction and Assessment Their Bioactivity in Human Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openpr.com [openpr.com]
Application Notes and Protocols: Consumer Perception of Food Products Containing Peonidin 3-Rutinoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of consumer perception of food products containing Peonidin 3-rutinoside. This document includes detailed experimental protocols for sensory analysis and summarizes relevant quantitative data to guide research and product development.
Introduction: The Rise of Natural Colorants and Consumer Expectations
The demand for natural and clean-label ingredients in the food and beverage industry is a significant driver for the use of naturally derived colorants like this compound.[1][2] Consumers are increasingly health-conscious and wary of synthetic additives, associating natural colorants with healthier and safer food choices.[3][4] this compound, an anthocyanin responsible for the red, purple, and blue hues in many fruits and vegetables such as plums, cherries, and blackcurrants, presents a promising alternative to synthetic dyes.[2]
However, the success of food products formulated with this compound hinges not only on its "natural" appeal but also on its impact on the sensory characteristics of the final product. Color is a critical factor that influences consumer perception of taste and flavor even before the product is consumed.[5][6][7] An unfamiliar or altered color can impact consumer acceptance, making it crucial to understand and optimize the sensory profile of these products.[8] While this compound offers vibrant colors, its inherent taste and potential to interact with other food components can affect the overall flavor profile. Therefore, rigorous sensory evaluation is paramount to ensure that products containing this anthocyanin meet consumer expectations for taste, appearance, and overall appeal.
Quantitative Data on Consumer Perception of Anthocyanin-Rich Foods
Direct quantitative data on consumer perception of products specifically containing isolated this compound is limited. However, sensory evaluation data from fruits naturally rich in this and other anthocyanins, such as blackberries and blueberries, provide valuable insights into consumer preferences for key sensory attributes.
Table 1: Summary of Sensory Evaluation of Blackberry Cultivars
(Data adapted from a study using a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely)[9]
| Cultivar | Overall Flavor | Overall Appearance | Color | Size | Firmness | Sweetness | Sourness |
| 'Caddo' | 7.5a | 7.8a | 7.2 | 7.9a | 6.8 | 7.3a | 4.5 |
| 'Ouachita' | 6.5b | 6.9b | 7.1 | 6.8b | 6.7 | 6.4b | 4.7 |
| 'Ponca' | 7.1ab | 7.2ab | 7.3 | 7.2ab | 6.9 | 6.9ab | 4.6 |
| 'Osage' | 6.9ab | 7.0ab | 7.0 | 7.1ab | 6.5 | 6.8ab | 4.8 |
Means with different letters within the same column indicate significant differences (P ≤ 0.05).
Table 2: Sensory Analysis of Blueberries with Different Coatings
(Data adapted from a study using a 9-point hedonic scale where 0 = dislike extremely and 9 = like extremely)[10]
| Treatment | Color | Flavor | Aroma | Texture | Overall Acceptance |
| Control (uncoated) | 8.1a | 7.9a | 7.5a | 7.8a | 8.0a |
| HPC/SA/PD10 | 7.5b | 7.2b | 7.1b | 7.3b | 7.4b |
| HPC/SA/PD20 | 7.2b | 6.9b | 6.8b | 7.0b | 7.1b |
Means with different letters within the same column indicate significant differences (p < 0.05).
Experimental Protocols
Protocol for Consumer Hedonic Testing
This protocol is designed to assess the overall liking and acceptance of a food product containing this compound.
Objective: To determine the consumer acceptability of a food product based on key sensory attributes.
Materials:
-
Food product samples with varying concentrations of this compound and a control sample (without added this compound).
-
Standardized serving containers (e.g., white or colorless cups/plates).[11]
-
Randomized three-digit codes for sample identification.
-
Water for palate cleansing between samples.
-
Sensory evaluation booths with controlled lighting and temperature.[11]
-
Questionnaires with a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).[9][10][12]
Procedure:
-
Panelist Recruitment: Recruit a panel of at least 40 untrained consumers who are regular consumers of the food product category being tested.[11]
-
Sample Preparation: Prepare all samples under identical conditions. Label each sample with a unique three-digit random code. The order of sample presentation should be randomized for each panelist.
-
Instructions to Panelists: Instruct panelists to evaluate each sample individually. They should rinse their mouths with water between samples to minimize carry-over effects.
-
Evaluation: Panelists will rate their overall liking of the product, as well as their liking of specific attributes such as appearance, color, flavor, and texture, using the 9-point hedonic scale on the provided questionnaire.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in consumer liking between the samples.
Protocol for Descriptive Sensory Analysis
This protocol is used to obtain a detailed sensory profile of a food product containing this compound.
Objective: To identify and quantify the specific sensory attributes of a food product.
Materials:
-
Food product samples with and without this compound.
-
Reference standards for various taste and aroma attributes (e.g., solutions for sweet, sour, bitter; reference aromas).[13]
-
Sensory evaluation booths.
-
Water for palate cleansing.
-
Scorecards with a list of sensory attributes and an intensity scale (e.g., 0-10 or 0-15).
Procedure:
-
Panelist Training: Select and train a panel of 8-12 individuals to recognize and quantify a range of sensory attributes relevant to the product. This involves familiarizing them with the reference standards.
-
Vocabulary Development: In initial sessions, the trained panel will collaboratively develop a lexicon of descriptive terms for the aroma, flavor, and texture of the product.
-
Sample Evaluation: In individual booths, panelists will evaluate the coded samples. They will rate the intensity of each identified attribute on the provided scorecard.
-
Data Collection: The panel leader will facilitate the session and collect the completed scorecards.
-
Data Analysis: Analyze the data to generate a sensory profile for each product. Statistical analysis (e.g., ANOVA, Principal Component Analysis) can be used to identify significant differences in the sensory profiles of the samples.
Visualizations
References
- 1. The Role of Fruit Surface Bloom in Consumer Preference for Blueberries: Sensory Evaluation and Multisensory Interactions | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. imbarex.com [imbarex.com]
- 4. researchgate.net [researchgate.net]
- 5. sensationalcolor.com [sensationalcolor.com]
- 6. roha.com [roha.com]
- 7. adv-bio.com [adv-bio.com]
- 8. nofima.com [nofima.com]
- 9. smallfruits.org [smallfruits.org]
- 10. researchgate.net [researchgate.net]
- 11. flavorsum.com [flavorsum.com]
- 12. Implication of Sensory Evaluation and Quality Assessment in Food Product Development: A Review [foodandnutritionjournal.org]
- 13. mel.cgiar.org [mel.cgiar.org]
Application Notes and Protocols: Formulation Challenges of Incorporating Peonidin 3-rutinoside into Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-rutinoside is a natural anthocyanin pigment responsible for the red-purple hues in various fruits and vegetables, including plums, cherries, and blackcurrants.[1] Beyond its function as a natural colorant, there is growing interest in its potential health benefits, such as its antioxidant and anti-inflammatory properties. However, the successful incorporation of this compound into food matrices is fraught with challenges, primarily related to its inherent instability and low bioavailability.[2][3]
This document provides a comprehensive guide to understanding and addressing these formulation challenges. It includes quantitative data on the stability of this compound, detailed experimental protocols for its analysis and stabilization, and visual workflows to guide the formulation development process.
Physicochemical Properties and Stability
The stability of this compound is a critical factor for its application as a food colorant and bioactive ingredient. Its degradation is influenced by several factors, including pH, temperature, light, and oxygen.[2] The degradation of this compound typically follows first-order kinetics.[2]
Effect of pH
This compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases, leading to color loss and degradation.[2] This is due to structural transformations from the stable red flavylium (B80283) cation to colorless carbinol and chalcone (B49325) forms.
Effect of Temperature
Elevated temperatures accelerate the degradation of this compound.[2] Thermal processing methods common in the food industry, such as pasteurization, can significantly impact its stability and color intensity.
Data Presentation: Quantitative Stability Data
The following tables summarize the available quantitative data on the degradation kinetics of this compound and closely related anthocyanins. This data is crucial for predicting shelf-life and designing appropriate processing and storage conditions.
Table 1: Degradation Kinetics of this compound in Sour Cherry Cloudy Juice
| Storage Temperature (°C) | Half-life (t½) (days) |
| 4 | 64.7 - 188.5 |
| 30 | 45.9 - 112.4 |
(Data from a study on various sour cherry cultivars)[1]
Table 2: Thermal Degradation Kinetics of Related Anthocyanins
| Anthocyanin | Matrix | Temperature (°C) | pH | Half-life (t½) (min) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| Cyanidin-3-rutinoside | Freeze-dried sour cherry paste | 80 | - | 45.69 | 1.5 x 10⁻² | [4] |
| Cyanidin-3-rutinoside | Black rice extract | 80 | 1.0 - 6.0 | - | - | [5] |
| Cyanidin-3-glucosylrutinoside | Freeze-dried sour cherry paste | 80 | - | 32.10 | 2.2 x 10⁻² | [4] |
Note: Data for closely related compounds are included to provide a broader understanding of anthocyanin stability. Actual stability will vary depending on the specific food matrix.
Key Formulation Challenges and Mitigation Strategies
Low Bioavailability
A significant challenge with this compound is its low bioavailability. After ingestion, it undergoes extensive metabolism, and only a small fraction is absorbed in its intact form.[3]
Mitigation Strategy: Encapsulation
Encapsulation technologies can protect this compound from degradation in the gastrointestinal tract and potentially enhance its absorption. Common methods include spray drying and liposomal encapsulation.
Instability in Food Matrices
The interaction of this compound with other food components, such as proteins, sugars, and metal ions, can either stabilize or destabilize the pigment.
Mitigation Strategy: Co-pigmentation
Co-pigmentation involves the addition of colorless compounds (co-pigments) that can form complexes with anthocyanins, leading to enhanced color stability. Phenolic acids and other flavonoids are effective co-pigments.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the stability and bioavailability of this compound in food formulations.
Protocol for Stability Testing in a Model Food System (e.g., Yogurt)
Objective: To determine the degradation kinetics and color stability of this compound in a dairy matrix.
Materials:
-
Purified this compound extract
-
Plain yogurt (uncolored, unflavored)
-
pH meter
-
Colorimeter (e.g., Minolta)
-
HPLC-DAD system
-
Opaque containers
-
Refrigerator (4°C)
Procedure:
-
Colorant Preparation: Prepare a stock solution of the purified this compound extract.
-
Incorporation: Add the this compound solution to the plain yogurt at various concentrations (e.g., 10, 20, 50 mg per 100g of yogurt). Mix thoroughly. Prepare a control sample without the colorant.[1]
-
Initial Measurements (Day 0):
-
Measure the pH of the yogurt samples.
-
Measure the color of the yogurt samples using a colorimeter (L, a, b* values).
-
Determine the initial concentration of this compound using an HPLC-DAD system.[1]
-
-
Storage Study: Store the yogurt samples in opaque containers at 4°C.[1]
-
Periodic Analysis: At regular intervals (e.g., every 7 days for 4 weeks), repeat the pH, color, and anthocyanin content measurements.[1]
-
Data Analysis:
-
Calculate the change in color (ΔE*) over time.
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and half-life (t½ = 0.693/k).[2]
-
Protocol for Microencapsulation by Spray Drying
Objective: To encapsulate this compound to improve its stability.
Materials:
-
Purified this compound extract
-
Wall material (e.g., maltodextrin, gum arabic)
-
Laboratory-scale spray dryer
-
Peristaltic pump
-
Magnetic stirrer
Procedure:
-
Preparation of Feed Solution:
-
Dissolve the wall material (e.g., 24g of maltodextrin) in a buffer solution (e.g., 100 mL of phosphate (B84403) buffer, pH 7.24) with constant stirring for 1 hour.
-
Add the this compound extract (e.g., 100 mL) to the wall material solution and mix thoroughly.
-
-
Spray Drying:
-
Set the spray dryer operating conditions. A typical setup would be:
-
Inlet air temperature: 170°C
-
Outlet air temperature: 69°C
-
Atomization pressure: 0.08 - 0.12 bar
-
Feed flow rate: Controlled by a peristaltic pump.
-
-
Feed the mixture into the drying chamber.[8]
-
-
Powder Collection: Collect the resulting powder and store it in amber glass bottles at room temperature.[8]
-
Characterization:
-
Determine the encapsulation efficiency by measuring the total and surface anthocyanin content.
-
Analyze the particle size and morphology using techniques like scanning electron microscopy (SEM).
-
Evaluate the stability of the encapsulated powder under different conditions (pH, temperature, light).
-
Protocol for Liposomal Encapsulation
Objective: To encapsulate this compound in liposomes for enhanced stability and bioavailability.
Materials:
-
Purified this compound
-
Soybean lecithin (B1663433)
-
Cholesterol
-
Absolute ethanol (B145695)
-
Buffer solution (e.g., acetic acid-sodium acetate (B1210297) buffer, pH 4.0, 0.05 mol/L)
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonicator
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve soybean lecithin (e.g., 1.08g), cholesterol (e.g., 0.18g), and Tween-80 (e.g., 0.24g) in absolute ethanol (e.g., 100 mL).
-
Add the this compound (e.g., 0.15g) to the lipid solution.
-
Add the buffer solution (e.g., 100 mL) and stir the mixture on a magnetic stirrer for 30 minutes.
-
Remove the ethanol using a rotary evaporator at 40°C to form a liposome (B1194612) dispersion.
-
-
Sonication:
-
Subject the liposome dispersion to ultrasonic treatment (e.g., 4.4 W/cm³ for 5 minutes) to reduce the particle size and form nanoliposomes.[2]
-
-
Characterization:
-
Measure the encapsulation efficiency, particle size, and zeta potential.
-
Assess the stability of the liposomes under simulated gastrointestinal conditions.
-
Protocol for Evaluating Co-pigmentation
Objective: To assess the effect of co-pigments on the color stability of this compound.
Materials:
-
Purified this compound solution
-
Co-pigments (e.g., ferulic acid, caffeic acid, rosmarinic acid)
-
UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Sample Preparation:
-
Prepare solutions by mixing the this compound solution with different co-pigments at various molar ratios (e.g., 1:0, 1:1, 1:5, 1:10, 1:20, 1:30).
-
-
Spectrophotometric Analysis:
-
Measure the absorbance spectra of the solutions in the visible range (e.g., 400-700 nm) to determine the hyperchromic (increase in absorbance) and bathochromic (shift to a longer wavelength) shifts.
-
-
Thermal Stability Test:
-
Incubate the pigment/co-pigment mixtures at different temperatures (e.g., 70, 80, 90°C) for a set period (e.g., 5 hours).
-
Measure the absorbance and color (L, a, b*) at regular intervals to evaluate the protective effect of the co-pigments on thermal degradation.[9]
-
Visualization of Key Pathways and Workflows
Degradation Pathway of this compound
The degradation of this compound is initiated by the hydration of the flavylium cation, leading to the formation of a colorless carbinol pseudo-base. This is in equilibrium with the chalcone form, which can then undergo cleavage to form smaller phenolic compounds, primarily vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[2]
General Workflow for Formulation Development
The development of a food product incorporating this compound involves a systematic approach, from initial feasibility studies to final product launch.
Experimental Workflow for Stability Assessment
A structured workflow is essential for accurately determining the stability of this compound in a given food matrix.
Conclusion
The incorporation of this compound into food matrices presents significant challenges due to its inherent instability and low bioavailability. However, through a systematic approach involving careful formulation design, and the application of stabilization techniques such as encapsulation and co-pigmentation, these challenges can be overcome. The protocols and data presented in this document provide a foundational framework for researchers and product developers to successfully formulate food products with this promising natural colorant and bioactive compound. Further research should focus on exploring novel stabilization methods and conducting in vivo studies to validate the efficacy of these formulation strategies in enhancing the bioavailability and health benefits of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ftb.com.hr [ftb.com.hr]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural Pigments: Stabilization Methods of Anthocyanins for Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-5-glucoside | C34H43O20+ | CID 44256846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessment of the color modulation and stability of naturally copigmented anthocyanin-grape colorants with different levels of purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Peonidin 3-Rutinoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals is paramount to ensuring a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Peonidin 3-rutinoside, a naturally occurring anthocyanin frequently utilized in various research applications.
Chemical and Physical Properties Overview
A comprehensive understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes the key characteristics of this compound relevant to its disposal.
| Property | Value | Implication for Disposal |
| Hazard Classification | Not classified as a hazardous substance.[1][2] | While not officially hazardous, it should be handled with standard laboratory care. Personal protective equipment (PPE) is recommended.[1] |
| Physical State | Solid (powder).[1] | Spills should be managed carefully to prevent dust formation.[1][2] |
| Solubility in Water | Practically insoluble.[1] | Drain disposal is not advised due to low solubility, which may lead to accumulation in plumbing.[1] |
| Chemical Stability | Stable under recommended storage conditions.[1][2] | No specific precautions for immediate chemical reactivity are necessary during disposal. However, it should not be mixed with other chemical wastes unless compatibility is confirmed.[1] |
Standard Operating Procedures for Disposal
As this compound is not classified as a hazardous substance, the disposal protocols align with general best practices for non-hazardous chemical waste.[1] However, it is crucial to always adhere to local regulations and institutional policies, which may have specific requirements.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Waste Segregation and Collection
Proper segregation of waste is fundamental to safe and compliant disposal.
-
Solid Waste:
-
Collect all dry, solid this compound waste, including contaminated items such as weigh boats, filter paper, and paper towels, in a designated, sealed, and clearly labeled waste container.[1]
-
The label should clearly identify the contents as "this compound Waste (Non-Hazardous)".[1]
-
Store this container in a designated waste accumulation area within the laboratory.[1]
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.[1]
-
The label should indicate "Aqueous this compound Waste (Non-Hazardous)" or specify the solvent used.[1]
-
Do not dispose of solutions down the drain due to the compound's low water solubility.[1]
-
-
Contaminated Sharps:
-
Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated sharps container.[1]
-
Spill Management
In the event of a spill:
-
Avoid Dust Generation: Gently manage the spill to prevent the powder from becoming airborne.[1][2]
-
Small Spills: For minor spills, carefully sweep the solid material into a designated waste container.[1]
-
Cleaning: Wipe the affected area with a damp cloth. Dispose of the cloth as solid waste.[1]
Final Disposal
All collected waste containers should be disposed of through your institution's official chemical waste disposal program.[1] Professional disposal ensures adherence to all local, state, and federal regulations, even for non-hazardous waste.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Peonidin 3-rutinoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Peonidin 3-rutinoside, a naturally occurring anthocyanin. While not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2]
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the use of appropriate personal protective equipment is the first line of defense. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification | Rationale |
| Eyes | Safety glasses or goggles | EN 166 or equivalent | Protects against splashes of solutions or airborne powder.[3] |
| Hands | Category III work gloves (e.g., nitrile rubber) | EN 374 or equivalent | Prevents direct skin contact with the chemical.[3][4] |
| Body | Laboratory coat or long-sleeved overalls | Directive 89/686/EEC, EN ISO 20344 | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Mask with a type A filter (if dust is generated) | EN 14387 or equivalent | Recommended if the threshold limit value is exceeded or if dust formation is likely.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder form to avoid dust formation.[2]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items.
2. Handling the Solid Compound:
-
When weighing the solid (powder) form of this compound, do so carefully to avoid generating dust.[1]
-
Use appropriate tools (e.g., spatula) for transferring the powder.
-
Close the container tightly after use to prevent spillage and contamination.
3. Preparing Solutions:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Be aware that this compound is practically insoluble in water.[1][5]
4. Spill Management:
-
In case of a small spill of the solid material, gently sweep it into a designated waste container to avoid creating dust.[1]
-
Wipe the area with a damp cloth, and dispose of the cloth as solid waste.[1]
-
For liquid spills, absorb the solution with an inert material (e.g., sand, universal binder) and place it in a sealed container for disposal.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations. Although not classified as hazardous, it should be treated as chemical waste.[1]
| Waste Type | Disposal Procedure | Labeling |
| Solid Waste | Collect in a clearly labeled, sealed container. This includes unused compound and contaminated items like weigh boats and filter paper.[1] | "this compound Waste (Non-Hazardous)"[1] |
| Liquid Waste | Collect solutions in a separate, sealed, and clearly labeled waste container.[1] | "Aqueous this compound Waste (Non-Hazardous)" or specify the solvent used.[1] |
| Sharps | Dispose of any contaminated sharps (e.g., needles, glass pipettes) in a designated sharps container.[1] | Standard sharps waste labeling. |
Note: Always follow your institution's and local regulations for chemical waste disposal.[1]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
